molecular formula C10H18O2 B1678380 (+)-Pinanediol CAS No. 18680-27-8

(+)-Pinanediol

カタログ番号: B1678380
CAS番号: 18680-27-8
分子量: 170.25 g/mol
InChIキー: MOILFCKRQFQVFS-OORONAJNSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(+)-Pinanediol is an effective inducer of melanogenesis. It acts by inducing higher levels of pigmentation and synthesis of nitric oxide (NO) in S91 cells.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(1S,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,11-12H,4-5H2,1-3H3/t6-,7-,8+,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOILFCKRQFQVFS-OORONAJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C(C(C2)O)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H]2C[C@H](C2(C)C)C[C@H]1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00171941
Record name (+)-Pinanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18680-27-8
Record name (+)-Pinanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18680-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pinanediol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018680278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Pinanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.319
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PINANEDIOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6ZCV4AVRA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stereochemistry of (+)-Pinanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Pinanediol, a bicyclic monoterpene diol, is a versatile chiral building block with significant applications in asymmetric synthesis, pharmaceuticals, and materials science. Its rigid bicyclo[3.1.1]heptane skeleton and defined stereochemistry make it an invaluable tool for the introduction of chirality in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the structure, stereochemistry, physical and spectroscopic properties, and a detailed experimental protocol for the synthesis and purification of this compound.

Structure and Stereochemistry

This compound, systematically named (1S,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol, possesses a unique and rigid three-dimensional structure. The stereochemistry of the four chiral centers is crucial for its application as a chiral auxiliary and is defined as follows:

  • C1: S-configuration

  • C2: S-configuration

  • C3: R-configuration

  • C5: S-configuration

The two hydroxyl groups are in a cis configuration on the six-membered ring of the pinane backbone. This specific arrangement is critical for its ability to form chiral derivatives, such as boronic esters, which are widely used in asymmetric synthesis.

Key Identifiers and Properties
PropertyValueReference
IUPAC Name (1S,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol[1][2]
CAS Number 18680-27-8[1][3][4]
Molecular Formula C₁₀H₁₈O₂[1][4]
Molecular Weight 170.25 g/mol [1][2]
Appearance White to off-white crystalline powder or crystals[5]
Melting Point 57-59 °C
Optical Rotation [α]D²⁰ +8.5° to +11° (c = 5-6.5 in toluene)[5]
Purity (GC) ≥ 98%[5]
Enantiomeric Excess (ee) ≥ 99%

Spectroscopic Data

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

Spectroscopic DataDescription
¹H NMR The proton NMR spectrum provides characteristic signals for the methyl groups, the protons on the bicyclic ring system, and the hydroxyl protons.
¹³C NMR The carbon NMR spectrum shows distinct peaks for the ten carbon atoms in the molecule, including the quaternary carbons of the gem-dimethyl group and the carbons bearing the hydroxyl groups.
FTIR The infrared spectrum exhibits a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups, and characteristic C-H stretching and bending vibrations for the aliphatic backbone.
Mass Spectrometry Mass spectral analysis can be used to confirm the molecular weight of the compound.

Note: Access to detailed, high-resolution spectra and peak assignments may require access to specialized databases.

Stereoisomers of Pinanediol

The pinanediol structure can exist as several stereoisomers. The relationship between this compound and its enantiomer, (-)-pinanediol, is depicted below. It is crucial to use the correct enantiomer for specific asymmetric transformations.

stereoisomers cluster_plus This compound cluster_minus (-)-Pinanediol plus_pinanediol (1S,2S,3R,5S) minus_pinanediol (1R,2R,3S,5R) plus_pinanediol->minus_pinanediol Enantiomers

Caption: Enantiomeric relationship of pinanediol.

Experimental Protocols

Synthesis of this compound from (+)-α-Pinene

This protocol is adapted from the synthetic method described in patent CN102584538A.[4] The reaction involves the oxidation of (+)-α-pinene using potassium permanganate in a basic solution.

Materials:

  • (+)-α-Pinene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • tert-Butanol

  • Water

  • Sulfur dioxide (SO₂) or Sodium bisulfite (NaHSO₃)

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of (+)-α-pinene in a mixture of tert-butanol and water.

  • Cooling: Cool the reaction mixture to 10-15 °C using an ice bath.

  • Addition of Oxidant: Slowly add a pre-cooled aqueous solution of potassium permanganate and sodium hydroxide to the vigorously stirred reaction mixture via the dropping funnel. Maintain the internal temperature between 10-15 °C throughout the addition. The reaction is exothermic, and the addition rate should be controlled to prevent a temperature rise.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at the same temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by bubbling sulfur dioxide gas through the mixture or by the slow addition of an aqueous solution of sodium bisulfite until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide is formed.

  • Work-up:

    • Filter the reaction mixture to remove the manganese dioxide precipitate.

    • Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a high-purity crystalline solid.

Materials:

  • Crude this compound

  • A suitable solvent system (e.g., a mixture of hexane and ethyl acetate)

Equipment:

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: In a small test tube, determine a suitable solvent or solvent mixture for recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. A mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate is often effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent system. Gently heat the mixture on a hot plate with swirling until the solid completely dissolves.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. As the solution cools, pure crystals of this compound will form. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

synthesis_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start (+)-α-Pinene reaction Oxidation with KMnO₄ in basic solution start->reaction quench Quenching with SO₂ or NaHSO₃ reaction->quench filtration Filtration of MnO₂ quench->filtration Crude Mixture extraction Solvent Extraction filtration->extraction drying Drying and Concentration extraction->drying recrystallization Recrystallization drying->recrystallization product Pure this compound recrystallization->product

Caption: Synthesis of this compound workflow.

Applications in Drug Development and Asymmetric Synthesis

This compound is a cornerstone in the field of asymmetric synthesis. Its primary application lies in the formation of chiral boronic esters by reaction with borane or boric acid derivatives. These chiral pinanediolboronates are instrumental in a variety of stereoselective reactions, including:

  • Asymmetric Aldol Reactions: As chiral auxiliaries to control the stereochemical outcome of aldol condensations.

  • Asymmetric Allylations and Crotylations: For the enantioselective synthesis of homoallylic alcohols.

  • Asymmetric Diels-Alder Reactions: As chiral Lewis acids to induce stereoselectivity.

  • Suzuki-Miyaura Cross-Coupling Reactions: For the synthesis of chiral biaryls.

In the pharmaceutical industry, the use of this compound as a chiral building block is critical for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where a specific stereoisomer often exhibits the desired therapeutic effect while the other may be inactive or even harmful.

Conclusion

This compound is a fundamentally important chiral molecule with a well-defined structure and stereochemistry. Its accessibility through the oxidation of the naturally abundant (+)-α-pinene, combined with its utility in asymmetric synthesis, ensures its continued relevance in academic research and the pharmaceutical and chemical industries. This guide provides the essential technical information for researchers and professionals working with this versatile compound.

References

A Technical Guide to (+)-Pinanediol: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Pinanediol, a bicyclic monoterpenoid diol, is a pivotal chiral building block in modern organic synthesis and pharmaceutical development. Its rigid, stereochemically defined structure makes it an invaluable tool for asymmetric synthesis, enabling the precise control of stereochemistry in the creation of complex molecules. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and its significant applications in the pharmaceutical industry, particularly as a key intermediate in the synthesis of the proteasome inhibitor Bortezomib.

Core Properties of this compound

This compound is a white to off-white crystalline solid with a characteristic faint, pine-like odor. Its well-defined stereochemistry is central to its utility as a chiral auxiliary.

Nomenclature and Identification
PropertyValue
IUPAC Name (1S,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol
Synonyms (+)-2,3-Pinanediol, (1S,2S,3R,5S)-(+)-Pinanediol, cis-2,3-Pinanediol
CAS Number 18680-27-8
Molecular Formula C₁₀H₁₈O₂
InChI InChI=1S/C10H18O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,11-12H,4-5H2,1-3H3/t6-,7-,8+,10-/m0/s1
SMILES CC1(C)[C@H]2C--INVALID-LINK----INVALID-LINK--O
Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Weight 170.25 g/mol [1][2]
Appearance White to light beige crystalline powder or crystals[3]
Melting Point 57-59 °C[3]
Boiling Point ~271 °C (estimated)
Density ~1.05 g/cm³ (estimated)
Solubility Soluble in many organic solvents.[1]
Optical Rotation [α]²⁰/D +8° to +11° (c=5 in toluene)[1]
Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

  • ¹H NMR: The proton NMR spectrum exhibits characteristic signals for the methyl groups and the protons on the bicyclic ring system.

  • ¹³C NMR: The carbon NMR spectrum shows distinct peaks for the ten carbon atoms in the molecule.

  • IR Spectroscopy: The infrared spectrum displays a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the diol functionality.

  • Mass Spectrometry: The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule.

Experimental Protocols

The primary route for the synthesis of this compound is the oxidation of (+)-α-pinene. The following protocol is a synthesized methodology based on established literature.

Synthesis of this compound from (+)-α-Pinene via Oxidation

This procedure details the selective oxidation of (+)-α-pinene using potassium permanganate in a basic aqueous-organic solvent system.

Materials:

  • (+)-α-Pinene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • tert-Butanol

  • Sodium bisulfite (NaHSO₃) or sulfur dioxide (SO₂)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Water (deionized)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of (+)-α-pinene in tert-butanol is prepared. The flask is cooled in an ice-water bath to maintain a low reaction temperature.

  • Preparation of Oxidant Solution: A solution of potassium permanganate and sodium hydroxide is prepared in water. The concentration of NaOH is adjusted to maintain a basic pH throughout the reaction.

  • Oxidation Reaction: The aqueous potassium permanganate solution is added dropwise to the stirred solution of (+)-α-pinene over several hours. The temperature of the reaction mixture is carefully controlled and maintained between 0 and 5 °C. The reaction progress can be monitored by the disappearance of the purple color of the permanganate.

  • Quenching the Reaction: Upon completion of the reaction, the excess potassium permanganate is quenched by the slow addition of a reducing agent, such as a saturated aqueous solution of sodium bisulfite or by bubbling sulfur dioxide gas through the mixture, until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) is formed.

  • Work-up and Extraction: The reaction mixture is filtered to remove the manganese dioxide precipitate. The filtrate is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., diethyl ether). The combined organic extracts are washed with water and then with brine.

  • Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate. The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., hexane or a mixture of hexane and ethyl acetate) to afford pure, crystalline this compound.

Characterization:

The purity and identity of the synthesized this compound should be confirmed by measuring its melting point, optical rotation, and by spectroscopic methods (NMR, IR, and MS).

Applications in Drug Development

This compound's primary role in drug development is as a chiral auxiliary, a temporary chiral handle that directs the stereochemical outcome of a reaction. Its most notable application is in the synthesis of boronic acid-containing pharmaceuticals.

Chiral Intermediate for Bortezomib

This compound is a critical starting material for the synthesis of the dipeptidyl boronic acid proteasome inhibitor, Bortezomib. In this synthesis, it forms a chiral boronic ester with a boronic acid, which then undergoes a series of reactions. The pinanediol moiety directs the stereochemistry of subsequent transformations and is later removed to yield the final, enantiomerically pure drug substance.

Logical Relationship: Role as a Chiral Auxiliary

The following diagram illustrates the general principle of using this compound as a chiral auxiliary in the synthesis of a chiral boronic acid.

G Logical Workflow: this compound as a Chiral Auxiliary cluster_start Starting Materials cluster_intermediate Chiral Intermediate cluster_product Final Product Pinanediol This compound Esterification Esterification Pinanediol->Esterification BoronicAcid Prochiral Boronic Acid BoronicAcid->Esterification PinanediolBoronicEster Chiral Pinanediol Boronic Ester Esterification->PinanediolBoronicEster AsymmetricReaction Asymmetric Synthesis Step(s) PinanediolBoronicEster->AsymmetricReaction Deprotection Deprotection/ Cleavage AsymmetricReaction->Deprotection ChiralProduct Enantiomerically Pure Target Molecule Deprotection->Pinanediol Recycled Deprotection->ChiralProduct

Caption: Logical workflow of this compound as a chiral auxiliary.

Signaling Pathway Implication: The Ubiquitin-Proteasome System

While this compound itself is not known to have direct biological activity in this context, its role in the synthesis of Bortezomib links it to the ubiquitin-proteasome signaling pathway. Bortezomib is a potent and reversible inhibitor of the 26S proteasome, a key component of the cellular machinery responsible for protein degradation. Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which in turn triggers a cascade of events including cell cycle arrest and apoptosis. This is particularly effective in cancer cells that are highly dependent on the proteasome for their survival and proliferation.

The following diagram illustrates the mechanism of action of Bortezomib, a drug synthesized using this compound.

G Signaling Pathway: Mechanism of Action of Bortezomib cluster_pathway Ubiquitin-Proteasome Pathway cluster_downstream Downstream Effects Ubiquitin Ubiquitin Ubiquitination Ubiquitination Ubiquitin->Ubiquitination TargetProtein Target Protein (e.g., IκB, cyclins) TargetProtein->Ubiquitination UbiquitinatedProtein Ubiquitinated Target Protein Ubiquitination->UbiquitinatedProtein Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Degradation Degradation Proteasome->Degradation Accumulation Accumulation of Regulatory Proteins Proteasome->Accumulation Peptides Peptides Degradation->Peptides Bortezomib Bortezomib Bortezomib->Proteasome Inhibition CellCycleArrest Cell Cycle Arrest Accumulation->CellCycleArrest Apoptosis Apoptosis Accumulation->Apoptosis

Caption: Mechanism of action of Bortezomib.

Conclusion

This compound is a cornerstone of modern asymmetric synthesis, offering a reliable and efficient means to control stereochemistry in the development of new chemical entities. Its physical and chemical properties are well-characterized, and its synthesis from the readily available natural product, (+)-α-pinene, makes it an attractive chiral building block. For researchers and professionals in drug development, a thorough understanding of this compound's properties and applications is essential for the design and execution of innovative and efficient synthetic strategies for the next generation of chiral therapeutics.

References

Synthesis of (+)-Pinanediol from (+)-alpha-pinene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of (+)-pinanediol, a crucial chiral auxiliary and intermediate in asymmetric synthesis, from the readily available natural product, (+)-alpha-pinene. This document details the experimental protocols, presents quantitative data in a comparative format, and visualizes the reaction pathways and workflows to aid in the practical application of these methods.

Introduction to the Synthesis of this compound

This compound, formally known as (1R,2R,3R,5S)-2,3-Pinanediol, is a valuable chiral diol in organic synthesis. Its rigid bicyclic structure and defined stereochemistry make it an excellent chiral auxiliary, particularly in the formation of chiral boronic esters for asymmetric transformations. The most common and economically viable precursor for its synthesis is (+)-alpha-pinene, a major constituent of turpentine oil, which provides a direct entry into the chiral pool.

The synthesis of this compound from (+)-alpha-pinene primarily involves the syn-dihydroxylation of the alkene moiety. This guide will focus on two prominent methods to achieve this transformation: the classical oxidation with potassium permanganate and the highly enantioselective Sharpless asymmetric dihydroxylation.

Synthesis of this compound via Potassium Permanganate Oxidation

The oxidation of alkenes using potassium permanganate (KMnO4) is a well-established method for the formation of syn-diols. While effective, this method can sometimes be challenging in terms of selectivity and can lead to over-oxidation byproducts if not carefully controlled. However, optimized conditions can afford high selectivity for the desired (+)-2,3-pinanediol.[1]

Experimental Protocol

This protocol is based on optimized conditions for the selective oxidation of the p-menthane skeleton.[1]

Materials:

  • (-)-α-pinene

  • Potassium permanganate (KMnO4)

  • Sodium hydroxide (NaOH)

  • tert-Butanol

  • Ethylene glycol

  • Water

Procedure:

  • In a reaction vessel, prepare a solution of sodium hydroxide in water to a pH of 13.

  • Dissolve the required amount of potassium permanganate in the aqueous sodium hydroxide solution.

  • In a separate reaction flask equipped with a stirrer and a dropping funnel, charge (-)-α-pinene and tert-butanol.

  • To this mixture, add ethylene glycol, which acts as a peroxide inhibitor.

  • Slowly add the potassium permanganate solution dropwise to the stirred α-pinene mixture.

  • Maintain the reaction temperature at 40°C.

  • Allow the reaction to proceed for 4 hours with continuous stirring.

  • Upon completion, quench the reaction and work up to isolate the crude product. This typically involves filtering the manganese dioxide byproduct and extracting the aqueous layer with an organic solvent.

  • Purify the crude product by recrystallization or chromatography to obtain (+)-2,3-pinanediol.

Quantitative Data
ParameterValueReference
Starting Material (-)-α-Pinene[1]
Product (+)-2,3-Pinanediol[1]
Oxidant Potassium Permanganate[1]
Solvent tert-Butanol / Water[1]
pH 13[1]
Temperature 40 °C[1]
Reaction Time 4 hours[1]
Selectivity 90.1%[1]
Yield 60.7% - 76.6%[2][3]
Product Purity >98%[2][3]
Enantiomeric Excess (ee) >99%[2][3]

Reaction Pathway

G alpha_pinene (-)-alpha-Pinene pinanediol This compound alpha_pinene->pinanediol syn-Dihydroxylation reagents KMnO4, NaOH, H2O, t-BuOH 40°C, 4h G cluster_workflow Sharpless Asymmetric Dihydroxylation Workflow A 1. Prepare AD-mix-α solution in t-BuOH/H2O (1:1) B 2. Cool to 0°C A->B C 3. Add (+)-alpha-pinene B->C D 4. Stir at 0°C for 6-24h C->D E 5. Quench with Na2SO3 D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry and Concentrate F->G H 8. Purify this compound G->H G OsVIII_L Os(VIII)O4-L* Cycloadduct Osmylate(VI) Ester OsVIII_L->Cycloadduct [3+2] Cycloaddition Alkene (+)-alpha-Pinene Alkene->Cycloadduct Diol This compound Cycloadduct->Diol Hydrolysis OsVI Os(VI) Cycloadduct->OsVI OsVI->OsVIII_L Re-oxidation Oxidant K3Fe(CN)6 Reduced_Oxidant K4Fe(CN)6 Oxidant->Reduced_Oxidant

References

Spectroscopic Profile of (+)-Pinanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for (+)-Pinanediol, a versatile chiral auxiliary and building block in organic synthesis. The document details its spectral characteristics through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification, characterization, and application in research and development.

Molecular Structure and Properties

This compound, systematically named (1S,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol, is a bicyclic monoterpene diol.[1] Its rigid chiral structure makes it a valuable reagent in asymmetric synthesis.

PropertyValue
Molecular Formula C₁₀H₁₈O₂[2]
Molecular Weight 170.25 g/mol [3][4]
CAS Number 18680-27-8[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules, providing detailed insight into the carbon and hydrogen framework.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound displays signals corresponding to the different proton environments in the molecule. Specific chemical shifts can vary slightly based on the solvent and concentration used. The data presented here is a representative compilation from available spectral data.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
[Data not explicitly available in search results]---

Note: While ¹H NMR spectra for pinanediol derivatives are available, specific peak assignments for this compound were not found in a tabulated format in the search results. A typical spectrum would show a complex pattern of multiplets for the ring protons and singlets for the methyl groups.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
[Data not explicitly available in search results]-

Note: While the existence of ¹³C NMR data is confirmed[3][5], specific chemical shift values for each carbon of this compound were not available in a comprehensive table in the search results.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by absorptions from the hydroxyl and alkyl groups.

Wavenumber (cm⁻¹)DescriptionFunctional Group
~3400-3200 (broad)O-H stretchingAlcohol
~2980-2850C-H stretchingAlkane
~1470-1450C-H bendingAlkane
~1100-1000C-O stretchingAlcohol

Note: The exact peak positions can vary depending on the sampling method (e.g., KBr pellet, thin film, or ATR). The provided ranges are typical for the functional groups present.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) is a common method.

Mass-to-Charge Ratio (m/z)Relative IntensityPossible Fragment
170[M]⁺Molecular Ion
152[M-H₂O]⁺
137[M-H₂O-CH₃]⁺
121[M-H₂O-C₂H₅]⁺ or [M-C₃H₇O]⁺
95Various fragmentation pathways
83Various fragmentation pathways
43[C₃H₇]⁺

Note: This table represents a plausible fragmentation pattern based on the structure of pinanediol and general mass spectrometry principles. The relative intensities can vary depending on the instrument and conditions used.[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[8] Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[9]

  • Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • Data Acquisition: For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectra are calibrated against the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Thin Film (for liquids or low-melting solids): A drop of the neat sample is placed between two salt plates (e.g., NaCl or KBr).[10]

    • KBr Pellet (for solids): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

    • Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly on the ATR crystal.[3]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.[11]

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then scanned, and the background is automatically subtracted to yield the spectrum of the sample. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[6]

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for volatile compounds, which separates the sample from a mixture before it enters the mass spectrometer.[3] Direct infusion is also possible.

  • Ionization: Electron Ionization (EI) is a common technique where high-energy electrons bombard the sample molecules, causing them to ionize and fragment.[12][13]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[14]

  • Detection: An electron multiplier or other detector measures the abundance of ions at each m/z value, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare as Thin Film, KBr Pellet, or ATR Sample->Prep_IR Prep_MS Dilute and Inject (e.g., GC-MS) Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR_Spec->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Spec->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Spec->MS_Data Structure Structural Elucidation & Characterization NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Determining the Enantiomeric Purity of (+)-Pinanediol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Pinanediol is a valuable chiral building block in asymmetric synthesis, particularly in the preparation of chiral ligands and auxiliaries. The enantiomeric purity of this intermediate is critical as it directly influences the stereochemical outcome of subsequent reactions and the efficacy of the final products. This technical guide provides a comprehensive overview of the primary analytical methods for determining the enantiomeric purity of this compound. It offers detailed experimental protocols for polarimetry, chiral gas and high-performance liquid chromatography, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents. Quantitative data is summarized in structured tables for comparative analysis, and workflows are illustrated with diagrams to facilitate practical implementation in a research and development setting.

Introduction

(1S,2S,3R,5S)-(+)-Pinanediol is a bicyclic monoterpene diol widely employed as a chiral auxiliary and a precursor in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its rigid structure and defined stereochemistry make it an excellent controller of stereoselectivity. Consequently, the accurate determination of its enantiomeric excess (ee) is a crucial step in quality control and process development. This guide details the most common and effective analytical techniques for this purpose.

Analytical Methodologies

The determination of the enantiomeric composition of a chiral compound relies on differentiating the two enantiomers. This can be achieved either by measuring a physical property that is equal and opposite for the two enantiomers (optical rotation) or by converting the enantiomers into diastereomers, which have different physical properties and can be separated or distinguished spectroscopically.[3][4]

Polarimetry

Optical polarimetry is a classical and straightforward method for assessing the enantiomeric purity of a sample.[5][6] It measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[5] The magnitude of the rotation is directly proportional to the concentration of the chiral substance and the excess of one enantiomer over the other.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 325 mg of the this compound sample and dissolve it in toluene to a final volume of 5.0 mL. This corresponds to a concentration (c) of 6.5 g/100 mL.

  • Instrumentation: Use a calibrated polarimeter with a sodium D-line lamp (589 nm) and a 1 dm path length cell.

  • Measurement:

    • Zero the instrument with a blank solvent (toluene).

    • Rinse the sample cell with the prepared this compound solution and then fill it, ensuring no air bubbles are present.

    • Measure the optical rotation (α_obs) at a constant temperature, typically 20°C.

  • Calculation of Enantiomeric Excess (ee):

    • The specific rotation [α] is calculated using the formula: [α] = α_obs / (l × c) where: l = path length in dm c = concentration in g/100 mL

    • The enantiomeric excess (% ee) is then calculated by comparing the measured specific rotation to the specific rotation of the pure enantiomer ([α]_max): % ee = ([α]_obs / [α]_max) × 100

Quantitative Data:

ParameterValueReference
Specific Rotation ([α]D²⁰) of pure this compound+8.5° to +10.5° (c = 6.5 in toluene)[7][8]
Wavelength (λ)589 nm (Sodium D-line)
Path Length (l)1 dm
Temperature (T)20°C
Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is a powerful technique for the separation and quantification of enantiomers.[9] For diols like pinanediol, derivatization is often necessary to increase volatility and improve chromatographic performance. The derivatized enantiomers are then separated on a chiral stationary phase (CSP).

Experimental Workflow:

Chiral GC Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Pinanediol This compound Sample Derivatization Derivatization (e.g., with TFAA) Pinanediol->Derivatization Dissolve in solvent Injection Inject into GC Derivatization->Injection Separation Separation on Chiral Column Injection->Separation Detection FID Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation % ee Calculation Integration->Calculation

Caption: Workflow for enantiomeric purity determination of this compound by Chiral GC.

Experimental Protocol:

  • Derivatization (Trifluoroacetylation):

    • Dissolve approximately 10 mg of the this compound sample in 1 mL of dichloromethane.

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60°C for 20 minutes.

    • Cool to room temperature and dilute with dichloromethane as needed for GC analysis.

  • GC Conditions:

    • Column: Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm film thickness.[10]

    • Carrier Gas: Helium at a constant pressure of 30 psi.

    • Injector: 250°C, split ratio 80:1.

    • Oven Program: 80°C, ramp at 5°C/min to 130°C.

    • Detector: Flame Ionization Detector (FID) at 250°C.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomeric derivatives.

    • Integrate the peak areas (A1 and A2).

    • Calculate the enantiomeric excess using the formula: % ee = |(A1 - A2) / (A1 + A2)| × 100

Quantitative Data (Hypothetical):

ParameterThis compound Derivative(-)-Pinanediol Derivative
Retention Time (min)12.512.8
Resolution (Rs)-> 1.5

(Note: Specific retention times for pinanediol on this column were not found in the literature and are provided as a representative example based on similar diols.)

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and versatile method for enantiomeric separations.[11][12][13] The separation is achieved on a chiral stationary phase (CSP), with polysaccharide-based columns being particularly effective for a broad range of compounds, including alcohols and diols.

Logical Relationship for Method Development:

Chiral HPLC Method Development Logic Start Start: Racemic Pinanediol Screen_CSP Screen Chiral Stationary Phases (e.g., Polysaccharide-based) Start->Screen_CSP Screen_Mode Screen Mobile Phase Modes (Normal, Polar, Reversed) Screen_CSP->Screen_Mode No_Sep No Separation Screen_Mode->No_Sep Partial_Sep Partial Separation Screen_Mode->Partial_Sep Good_Sep Good Separation Screen_Mode->Good_Sep Optimize Optimize Mobile Phase (Solvent ratio, additives) Final_Method Final Validated Method Optimize->Final_Method No_Sep->Screen_CSP Try different CSP Partial_Sep->Optimize Good_Sep->Optimize

Caption: Logical workflow for developing a chiral HPLC method for pinanediol.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of the initial mobile phase.

  • HPLC Conditions (Screening):

    • Column: A polysaccharide-based CSP such as a Lux® Cellulose-2 or Chiralpak® IA (250 x 4.6 mm, 5 µm).

    • Mobile Phase (Normal Phase): n-Hexane/Isopropanol (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: Refractive Index (RI) or UV at a low wavelength (e.g., 210 nm) if there is sufficient absorbance.

    • Injection Volume: 10 µL.

  • Method Optimization:

    • Adjust the ratio of the mobile phase components to improve resolution.

    • Evaluate the effect of different alcohol modifiers (e.g., ethanol).

    • Optimize the flow rate and column temperature.

  • Data Analysis:

    • Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers as described for GC.

Quantitative Data (Hypothetical):

ParameterThis compound(-)-Pinanediol
ColumnLux® Cellulose-2Lux® Cellulose-2
Mobile Phasen-Hexane/Isopropanol (90:10)n-Hexane/Isopropanol (90:10)
Retention Time (min)8.29.5
Resolution (Rs)-> 2.0

(Note: These values are representative for a successful separation on a polysaccharide-based CSP.)

NMR Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy can be used to determine enantiomeric purity by converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA).[4][14] The resulting diastereomers have distinct NMR spectra, and the integration of non-overlapping signals allows for the quantification of their ratio. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a common CDA for alcohols.[15]

Signaling Pathway of Derivatization and Analysis:

NMR Analysis with Mosher's Acid cluster_react Derivatization Reaction cluster_nmr NMR Analysis cluster_result Result Pinanediol_Enantiomers (+)- and (-)-Pinanediol Diastereomers Diastereomeric Mosher's Esters Pinanediol_Enantiomers->Diastereomers Mosher_Acid (S)-Mosher's Acid Chloride Mosher_Acid->Diastereomers NMR_Acquisition ¹H NMR Spectrum Acquisition Diastereomers->NMR_Acquisition Signal_Splitting Distinct Signals for Diastereomers (Δδ) NMR_Acquisition->Signal_Splitting Integration Signal Integration Signal_Splitting->Integration ee_Calc Enantiomeric Excess Calculation Integration->ee_Calc

References

A Technical Guide to High-Purity (+)-Pinanediol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (+)-Pinanediol, formally known as (1S,2S,3R,5S)-(+)-2,3-Pinanediol, is a chiral bicyclic diol that serves as a critical building block and chiral auxiliary in asymmetric synthesis. Its rigid structure and defined stereochemistry make it an invaluable tool for the stereoselective synthesis of pharmaceuticals, agrochemicals, and fragrances. This guide provides an in-depth overview of commercial suppliers of high-purity this compound, along with detailed analytical methodologies for quality assessment, to assist researchers, scientists, and drug development professionals in sourcing and utilizing this key chiral intermediate.

Commercial Suppliers of High-Purity this compound

A number of chemical suppliers offer high-purity grades of this compound. The quality and specifications can vary between suppliers, and it is crucial to select a grade appropriate for the intended application, particularly in drug development where high enantiomeric and chemical purity are paramount. Below is a summary of prominent commercial suppliers and their typical product specifications.

SupplierProduct NameCAS NumberPurity SpecificationEnantiomeric Excess (ee)Additional Information
Sigma-Aldrich (1S,2S,3R,5S)-(+)-Pinanediol18680-27-8≥99%ee: 99% (GLC)---
Chem-Impex (1S,2S,3R,5S)-(+)-2,3-Pinanediol18680-27-8≥98% (GC)Not specified---
Chemsavers (1S,2S,3R,5S)-(+)-PinanediolNot specified98%Not specified---
Nordmann This compound18680-27-8High PurityNot specifiedSources from leading manufacturers.

Experimental Protocols for Quality Assessment

Ensuring the chemical and enantiomeric purity of this compound is critical for its successful application in stereoselective synthesis. The following are detailed methodologies for the analysis of this compound using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC) Method for Enantiomeric Purity Analysis (with Derivatization)

This method is adapted from a general procedure for the analysis of 1,2-alkyldiol enantiomers and involves derivatization to enhance volatility and chromatographic separation.[1]

1. Sample Preparation (Derivatization):

  • Objective: To convert the diol into a more volatile derivative for GC analysis. A common method is trifluoroacetylation.

  • Reagents:

    • This compound sample

    • Trifluoroacetic anhydride (TFAA)

    • Anhydrous solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Procedure:

    • Dissolve a known amount of the this compound sample (e.g., 1-5 mg) in 1 mL of the anhydrous solvent in a clean, dry vial.

    • Add an excess of trifluoroacetic anhydride (e.g., 100 µL).

    • Seal the vial and heat at 60-70 °C for 30 minutes.

    • Cool the vial to room temperature.

    • The sample is now ready for GC injection.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: Chiral capillary column, such as Astec® CHIRALDEX™ G-TA (30 m x 0.25 mm I.D., 0.12 µm film thickness).[1]

  • Carrier Gas: Helium or Hydrogen.

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 80:1[1]

  • Oven Temperature Program:

    • Initial Temperature: 80 °C

    • Ramp: 5 °C/min to 130 °C[1]

  • Detector:

    • FID Temperature: 250 °C

3. Data Analysis:

  • The two enantiomers of the derivatized pinanediol will appear as separate peaks.

  • Calculate the enantiomeric excess (ee) using the following formula:

    • ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

High-Performance Liquid Chromatography (HPLC) Method for Enantiomeric Purity Analysis

Direct analysis of underivatized diols by chiral HPLC is often feasible and preferred to avoid potential side reactions or kinetic resolution during derivatization. The following is a general approach to developing a chiral HPLC method.

1. Sample Preparation:

  • Objective: To prepare a solution of this compound suitable for HPLC analysis.

  • Procedure:

    • Accurately weigh a small amount of the this compound sample (e.g., 1 mg).

    • Dissolve the sample in a suitable mobile phase compatible solvent (e.g., a mixture of hexane and isopropanol) to a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

  • Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns are often effective for separating chiral alcohols and diols. Examples include:

    • Daicel CHIRALCEL® series (e.g., OD-H, AD-H)

    • Daicel CHIRALPAK® series (e.g., IA, IB)

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized to achieve baseline separation of the enantiomers. A typical starting point could be 90:10 (v/v) hexane:isopropanol.

  • Flow Rate: 1.0 mL/min (typical for a 4.6 mm I.D. column).

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: UV detector at a low wavelength (e.g., 210-220 nm) as pinanediol does not have a strong chromophore.

3. Method Development and Optimization:

  • Mobile Phase Composition: Vary the percentage of the polar modifier to optimize the retention times and resolution of the enantiomers.

  • Column Selection: If adequate separation is not achieved, screen different types of chiral stationary phases.

  • Flow Rate and Temperature: Adjusting these parameters can also influence the separation.

4. Data Analysis:

  • Similar to the GC method, calculate the enantiomeric excess (ee) based on the peak areas of the two enantiomers.

Quality Control Workflow

A robust quality control (QC) process is essential to ensure the consistent purity of this compound for use in regulated industries. The following diagram illustrates a typical QC workflow.

QC_Workflow cluster_0 Incoming Material cluster_1 Initial Inspection & Sampling cluster_2 Analytical Testing cluster_3 Data Review & Disposition cluster_4 Final Outcome Raw_Material Receipt of this compound Batch Visual_Inspection Visual Inspection (Appearance, Color) Raw_Material->Visual_Inspection Sampling Representative Sampling Visual_Inspection->Sampling Chemical_Purity Chemical Purity (GC or HPLC - Achiral) Sampling->Chemical_Purity Enantiomeric_Purity Enantiomeric Purity (Chiral GC or HPLC) Sampling->Enantiomeric_Purity Identity_Confirmation Identity Confirmation (FTIR, NMR) Sampling->Identity_Confirmation Residual_Solvents Residual Solvents (Headspace GC) Sampling->Residual_Solvents Data_Review Review of Analytical Data Against Specifications Chemical_Purity->Data_Review Enantiomeric_Purity->Data_Review Identity_Confirmation->Data_Review Residual_Solvents->Data_Review Decision Batch Disposition Data_Review->Decision Release Batch Release for Use Decision->Release Pass Reject Batch Rejection Decision->Reject Fail

Caption: Quality Control Workflow for this compound.

This technical guide provides a foundational understanding for sourcing and analyzing high-purity this compound. For critical applications, it is always recommended to perform thorough in-house testing and validation of analytical methods.

References

The Ascendance of Pinanediol: A Stalwart Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Historical Development and Application of Pinanediol-Derived Chiral Auxiliaries

For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Among the arsenal of tools available for asymmetric synthesis, chiral auxiliaries have proven to be a robust and reliable strategy. This technical guide delves into the historical development of pinanediol as a highly effective and influential chiral auxiliary, with a particular focus on its pioneering application in boronic ester chemistry by Donald S. Matteson.

Introduction: The Need for Chiral Control

The biological activity of many pharmaceuticals and agrochemicals is often confined to a single enantiomer. The synthesis of single-enantiomer compounds, therefore, is a critical challenge. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. After the desired chiral center is created, the auxiliary is removed and can ideally be recovered for reuse.

The Emergence of Pinanediol Boronic Esters: A Historical Perspective

The story of pinanediol as a premier chiral auxiliary is inextricably linked with the groundbreaking work of Donald S. Matteson. Derived from the readily available and inexpensive monoterpene α-pinene, both enantiomers of pinanediol can be accessed, providing a versatile platform for asymmetric synthesis.

The seminal moment in the development of pinanediol as a chiral auxiliary came in 1980 when Matteson and his coworker Ray published their findings on "Directed chiral synthesis with pinanediol boronic esters" in the Journal of the American Chemical Society.[1] This work laid the foundation for what would become a powerful and widely adopted methodology for the asymmetric construction of carbon-carbon bonds.

The true potential of this approach was further demonstrated in a 1986 JACS publication by Matteson, Sadhu, and Peterson, where they reported achieving "99% chirally selective synthesis" using pinanediol boronic esters.[2] This high level of stereocontrol solidified the position of pinanediol as a top-tier chiral auxiliary.

The core of Matteson's strategy revolves around the asymmetric homologation of boronic esters. In this process, a pinanediol boronate ester is reacted with a (dihalomethyl)lithium reagent, followed by the displacement of a halide to form a new carbon-carbon bond. The rigid, C2-symmetric structure of the pinanediol moiety effectively shields one face of the boron atom, directing the approach of the nucleophile and thereby controlling the stereochemistry of the newly formed chiral center.[3]

Key Applications and Quantitative Data

The Matteson homologation using pinanediol boronic esters has been successfully applied to the asymmetric synthesis of a variety of important chiral building blocks, including secondary alcohols, diols, and α-amino acids.[2][4] The high diastereoselectivities and yields achieved in these early studies were instrumental in the widespread adoption of this methodology.

Table 1: Asymmetric Synthesis of Secondary Alcohols via Matteson Homologation[2]
EntryAlkyl Group (R)Grignard Reagent (R'MgX)Diastereomeric Ratio (dr)Yield (%)
1n-ButylCH₃MgBr>99:185
2IsobutylCH₃MgBr>99:182
3n-HexylC₂H₅MgBr99:188
4CyclohexylCH₃MgBr>99:175
Table 2: Asymmetric Synthesis of α-Amino Acids[5]
EntryR GroupDiastereomeric Excess (de)Yield (%)
1Methyl>98%78
2Benzyl>98%85
3Isopropyl>98%75

Experimental Protocols

The following are representative experimental protocols based on the seminal work of Matteson and his collaborators.

Protocol 1: Preparation of (+)-Pinanediol Butylboronate

To a solution of this compound (1.70 g, 10.0 mmol) in 50 mL of anhydrous diethyl ether under a nitrogen atmosphere is added n-butylboronic acid (1.02 g, 10.0 mmol). The mixture is stirred at room temperature for 2 hours, during which time a white precipitate may form. The solvent is removed under reduced pressure to yield the crude pinanediol butylboronate, which can be used in the next step without further purification.

Protocol 2: Asymmetric Homologation to form a Secondary Alcohol

To a solution of this compound butylboronate (2.36 g, 10.0 mmol) in 50 mL of anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere is added dropwise a solution of (dichloromethyl)lithium (11.0 mmol in THF). The reaction mixture is stirred at -78 °C for 1 hour. A solution of methylmagnesium bromide (12.0 mmol in diethyl ether) is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired secondary alcohol. The diastereomeric ratio can be determined by gas chromatography or NMR analysis of the corresponding Mosher's ester.

Logical Workflow of Matteson Homologation

The logical progression of the Matteson homologation reaction is a prime example of a well-designed synthetic strategy.

Matteson_Homologation cluster_homologation Homologation cluster_alkylation Alkylation cluster_workup Workup & Cleavage start_boronic R-B(OH)₂ (Boronic Acid) ester Pinanediol Boronic Ester start_boronic->ester start_pinane (+)- or (-)-Pinanediol start_pinane->ester adduct Ate Complex ester->adduct dihalo CH₂Cl₂ + n-BuLi (Dichloromethyllithium) dihalo->adduct chloro_ester α-Chloro Boronic Ester adduct->chloro_ester Rearrangement product_ester Homologated Boronic Ester chloro_ester->product_ester grignard R'MgX (Grignard Reagent) grignard->product_ester product Chiral Product (e.g., Alcohol) product_ester->product recovered_pinane Recovered Pinanediol product_ester->recovered_pinane Cleavage oxidation H₂O₂ / NaOH oxidation->product Stereocontrol_Mechanism cluster_transition_state Transition State Model cluster_explanation title Proposed Transition State for Nucleophilic Attack boron B pinane_back Pinanediol (Steric Shielding) r_group R boron->r_group cl_group Cl boron->cl_group nucleophile Nu⁻ nucleophile->boron Favored Attack (less hindered face) explanation The bulky pinanediol group effectively blocks one face of the trigonal boronic ester, forcing the incoming nucleophile to attack from the less sterically hindered face. This leads to a highly diastereoselective carbon-carbon bond formation.

References

A Technical Guide to the Solubility of (+)-Pinanediol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (+)-Pinanediol in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine these values experimentally. It includes a summary of known qualitative solubility information, a detailed experimental protocol for solubility determination, and visualizations to illustrate the experimental workflow and factors influencing solubility.

Introduction to this compound

This compound, a bicyclic monoterpene diol, is a versatile chiral building block used in asymmetric synthesis. Its stereochemistry makes it a valuable component in the synthesis of pharmaceuticals and other fine chemicals. Understanding its solubility in various organic solvents is crucial for its application in reaction chemistry, purification processes such as crystallization, and formulation development. The polarity of the diol functional groups combined with the nonpolar pinane backbone suggests a varied solubility profile across different classes of organic solvents.

Solubility Profile of this compound

SolventChemical FormulaTypeReported SolubilityCitation(s)
ChloroformCHCl₃HalogenatedSoluble[1][2][3]
MethanolCH₃OHPolar ProticSlightly Soluble[1][2]
TolueneC₇H₈AromaticSlightly Soluble[1][2]

Note: "Slightly soluble" is a qualitative term and indicates that the solute has a low affinity for the solvent. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a well-defined experimental protocol is essential. The isothermal saturation method, also known as the shake-flask method, coupled with gravimetric analysis is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid solvent.[4]

Principle

A saturated solution is prepared by equilibrating an excess amount of the solid solute (this compound) with the solvent at a constant temperature. The concentration of the solute in the clear, saturated supernatant is then determined by evaporating the solvent and weighing the remaining solid residue.

Materials and Apparatus
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker or water bath with temperature control

  • Glass vials or flasks with airtight seals

  • Syringes and syringe filters (chemically resistant to the solvent)

  • Pre-weighed evaporation dishes (e.g., glass or aluminum)

  • Drying oven

  • Desiccator

Experimental Procedure
  • Sample Preparation: Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure saturation.

  • Solvent Addition: Accurately dispense a known volume or mass of the desired organic solvent into each vial.

  • Equilibration: Securely seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. To confirm equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

  • Phase Separation: Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. To avoid aspirating any solid particles, the syringe tip should be kept well below the liquid surface and away from the settled solid. Attach a chemically compatible syringe filter and discard the initial portion of the filtrate to saturate the filter material. Collect a precise volume of the filtrate into a pre-weighed evaporation dish.

  • Gravimetric Analysis: Record the total weight of the evaporation dish containing the saturated solution. Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (a temperature below its melting point of 57-59°C is recommended).

  • Drying to Constant Weight: Dry the sample in the oven until all the solvent has evaporated. Transfer the dish to a desiccator to cool to room temperature. Weigh the dish. Repeat the drying and cooling cycles until a constant weight is achieved (i.e., the difference between consecutive weighings is negligible).

  • Data Calculation: Calculate the solubility using the recorded weights.

Calculation of Solubility

The solubility can be expressed in various units, such as g/100 mL or g/100 g of solvent.

  • Weight of the evaporation dish: W₁

  • Weight of the dish + saturated solution: W₂

  • Weight of the dish + dried solute (this compound): W₃

  • Weight of the solute: W_solute = W₃ - W₁

  • Weight of the solvent: W_solvent = W₂ - W₃

Solubility in g/100 g of solvent: Solubility = (W_solute / W_solvent) * 100

Solubility in g/100 mL of solvent (if volume of supernatant was accurately measured):

  • Volume of supernatant taken: V_supernatant (in mL) Solubility = (W_solute / V_supernatant) * 100

Visualizing the Experimental Workflow and Influencing Factors

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solid Add excess this compound to vial prep_solvent Add known volume/mass of solvent equilibrate Seal and agitate at constant temperature (24-72h) prep_solvent->equilibrate settle Cease agitation and allow solid to settle equilibrate->settle sample Withdraw and filter supernatant settle->sample weigh1 Weigh filtrate in tared dish sample->weigh1 evaporate Evaporate solvent weigh1->evaporate weigh2 Dry to constant weight and re-weigh evaporate->weigh2 calculate Calculate solubility weigh2->calculate

Caption: Experimental workflow for determining the solubility of this compound.

solubility_factors cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions System Conditions solubility Solubility of this compound polarity_solute Polarity (Diol groups) solubility->polarity_solute h_bond_solute Hydrogen Bonding Capability solubility->h_bond_solute molecular_structure Molecular Structure (Pinane backbone) solubility->molecular_structure polarity_solvent Polarity solubility->polarity_solvent h_bond_solvent Hydrogen Bonding Capability solubility->h_bond_solvent temperature Temperature solubility->temperature pressure Pressure (minor effect for solids) solubility->pressure

Caption: Key factors influencing the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented, this guide provides the necessary tools for researchers to generate this critical information. The provided experimental protocol for the isothermal saturation method with gravimetric analysis offers a reliable approach to obtaining accurate and reproducible solubility data. By systematically investigating the solubility in various solvents, researchers can significantly enhance the application and process development of this compound in the fields of pharmaceuticals, fine chemicals, and materials science.

References

In-Depth Technical Guide to (+)-Pinanediol: Synthesis, Safety, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides a comprehensive overview of (+)-Pinanediol, a chiral bicyclic monoterpene diol crucial in asymmetric synthesis and with emerging applications in the pharmaceutical and cosmetic industries. This document details its chemical and physical properties, safety information, a robust synthesis protocol, and methods for its purification and analysis. Furthermore, it explores its current and potential applications, particularly in drug development.

Introduction

This compound, with the systematic name (1S,2S,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol, is a valuable chiral building block.[1] Its rigid bicyclic structure and defined stereochemistry make it an important reagent in the synthesis of enantiomerically pure compounds.[1] This guide serves as a technical resource for researchers and professionals utilizing or investigating the properties and applications of this compound.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[2] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 18680-27-8[2]
Molecular Formula C₁₀H₁₈O₂[3]
Molecular Weight 170.25 g/mol [3]
Appearance White to light beige crystalline powder/crystals[2]
Melting Point 52 - 60 °C
Boiling Point ~263.74 °C (estimated)
Optical Rotation [α]20/D +8.0 to +11.0° (c=6.5, toluene)[4]
Purity (GC) >98.0%[4]
Enantiomeric Excess Min 96%[4]

Safety Data

Proper handling of this compound is essential in a laboratory and manufacturing setting. The following table summarizes the key safety information.

Hazard StatementPrecautionary StatementPersonal Protective Equipment (PPE)
May cause skin, eye, and respiratory irritation.Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area.Wear protective gloves, protective clothing, eye protection, and face protection.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Experimental Protocols

Synthesis of (+)-2,3-Pinanediol from (-)-α-Pinene

A highly selective synthesis method for (+)-2,3-pinanediol involves the oxidation of (-)-α-pinene.[5]

Materials:

  • (-)-α-Pinene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • tert-Butanol

  • Ethylene glycol

  • Water

Procedure: [5]

  • Establish the optimal oxidation conditions through single-factor experiments, focusing on oxidant quantity, reaction temperature, pH, solvent type and volume, water content, and reaction duration.

  • The optimized conditions are as follows:

    • Oxidant (KMnO₄) dosage: 0.2 mol.

    • Solvent-to-reactant ratio (KMnO₄/NaOH aqueous solution to α-pinene): 37:1 (mL:g).

    • Dissolve potassium permanganate in a sodium hydroxide solution with a pH of 13.

    • Slowly add the potassium permanganate solution to the reaction mixture.

    • Solvent: tert-butanol at a solid-liquid ratio of 1:16 (g:mL).

    • Peroxide inhibitor (ethylene glycol) dosage: 1.44 mol.

    • Reaction temperature: 40 °C.

    • Reaction time: 4 hours.

  • Under these conditions, an average selectivity of 90.1% for (+)-2,3-pinanediol can be achieved.

  • The structure of the synthesized (+)-2,3-pinanediol can be confirmed using GC-MS and ¹H NMR.

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds like this compound.[6][7][8] The general procedure involves dissolving the impure solid in a suitable hot solvent and allowing it to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution.

General Procedure: [6][7][8]

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallization include water, ethanol, methanol, ethyl acetate, and hexane. The choice of solvent for this compound would depend on its specific solubility characteristics, which can be determined through small-scale solubility tests.

  • Dissolution: Dissolve the crude this compound in a minimum amount of the chosen boiling solvent to create a saturated solution.

  • Decolorization (if necessary): If the solution is colored, a small amount of activated charcoal can be added to adsorb the colored impurities. The solution is then hot-filtered to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The solution can then be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Analytical Methods

Chiral Gas Chromatography (GC): Chiral GC is the method of choice for determining the enantiomeric excess of chiral compounds like this compound.[9][10][11][12]

General Methodology: [13]

  • Column Selection: A chiral stationary phase is essential for separating enantiomers. Cyclodextrin-based columns, such as those with β-cyclodextrin derivatives, are commonly used for the analysis of terpenes and related compounds.

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., hexane or dichloromethane).

  • Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • GC Parameters: Optimize the temperature program (initial temperature, ramp rate, final temperature), carrier gas flow rate (typically hydrogen or helium), and injection volume to achieve baseline separation of the enantiomers.

  • Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound.[3]

  • ¹H NMR: The proton NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

  • ¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments in the molecule.

Specific chemical shift data for this compound can be found in various chemical databases.[3]

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including Bortezomib, Ixazomib, and Tavaborole.[1] Its primary role is as a chiral auxiliary, enabling the stereoselective synthesis of complex molecules.

One notable application is in the synthesis of homochiral α-hydroxyketones and the resolution of prolineboronate esters.[14]

While direct involvement in specific signaling pathways has not been extensively documented, some studies suggest that this compound can induce differentiation in S91 melanoma and PC12 pheochromocytoma cells.[14] This indicates potential for further investigation into its biological activities and mechanisms of action, which could be relevant for cancer research and therapy.

Logical Relationships and Workflows

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Purification_Workflow Start (-)-α-Pinene Oxidation Selective Oxidation (KMnO4, NaOH, tert-BuOH, 40°C) Start->Oxidation Crude_Product Crude this compound Oxidation->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product Analysis Analysis (Chiral GC, NMR) Pure_Product->Analysis

Caption: General workflow for the synthesis and purification of this compound.

Chiral Analysis Workflow

The following diagram outlines the typical workflow for the chiral analysis of this compound using gas chromatography.

Chiral_Analysis_Workflow Sample Pinanediol Sample Preparation Sample Preparation (Dilution in Volatile Solvent) Sample->Preparation Injection GC Injection Preparation->Injection Separation Chiral GC Column (e.g., β-cyclodextrin) Injection->Separation Detection Detection (FID or MS) Separation->Detection Data_Analysis Data Analysis (Peak Integration, ee Calculation) Detection->Data_Analysis Result Enantiomeric Excess Data_Analysis->Result

Caption: Workflow for determining the enantiomeric excess of this compound.

References

discovery and isolation of pinanediol isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Isolation of Pinanediol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, isolation, and characterization of pinanediol isomers. It includes detailed experimental protocols, comparative quantitative data, and visualizations of key chemical processes and applications, designed to serve as a valuable resource for professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction: Discovery and Significance

The study of pinanediol is intrinsically linked to the chemistry of terpenes, specifically α-pinene, a major constituent of turpentine. While early investigations into pinene oxidation were conducted in the late 19th century, the targeted synthesis and stereochemical control of its diol derivatives, cis- and trans-2,3-pinanediol, are the result of more modern synthetic advancements. These chiral diols have gained significant importance as versatile chiral auxiliaries and building blocks in asymmetric synthesis.[1][2] Their rigid bicyclic structure provides a well-defined stereochemical environment, making them invaluable for inducing chirality in a wide range of chemical transformations. Notably, pinanediol boronic esters are key intermediates in the stereoselective synthesis of α-amino acids and other complex molecules, including potent protease inhibitors.[3][4][5]

Stereoselective Synthesis of cis-2,3-Pinanediol

The most common route to 2,3-pinanediol is the oxidation of α-pinene. The stereochemical outcome (cis vs. trans) is highly dependent on the reagents and reaction conditions. The syn-oxidation of α-pinene, typically using potassium permanganate (KMnO₄) under alkaline conditions, stereoselectively yields the cis-diol.[6][7]

Experimental Protocol: Oxidation of α-Pinene to cis-2,3-Pinanediol

This protocol is adapted from established methods for the stereoselective synthesis of chiral 2,3-pinanediol.[6][7]

Materials:

  • (-)-α-pinene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • tert-Butanol (alcoholic solvent)

  • Ethylene glycol (peroxidation inhibitor)

  • Sodium bisulfite (NaHSO₃) or Sulfur dioxide (SO₂) (reducing agent)

  • Diethyl ether or Ethyl acetate (extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction flask (three-necked, equipped with a mechanical stirrer, dropping funnel, and thermometer)

  • Ice bath

Procedure:

  • Reactor Setup: In a three-necked flask, prepare a solution of (-)-α-pinene in tert-butanol and water. Add ethylene glycol as a peroxidation inhibitor. Cool the flask in an ice bath to maintain a low temperature (typically below 5°C).

  • Oxidant Preparation: Separately, prepare a solution of potassium permanganate in aqueous sodium hydroxide (e.g., pH 11-13).

  • Addition of Oxidant: Add the KMnO₄ solution dropwise to the stirred α-pinene solution over several hours, carefully monitoring the temperature to keep it below 5°C. The reaction is highly exothermic.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 20-30°C) for 4-6 hours.[6] The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, quench the excess KMnO₄ by the slow addition of a reducing agent, such as a saturated aqueous solution of sodium bisulfite, until the purple color disappears and a brown manganese dioxide (MnO₂) precipitate forms.

  • Work-up: Filter the mixture to remove the MnO₂ precipitate. Wash the precipitate with the extraction solvent (e.g., diethyl ether).

  • Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with the organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude cis-2,3-pinanediol can be further purified by column chromatography or recrystallization.

Synthesis Workflow

G cluster_synthesis Stereoselective Synthesis of cis-2,3-Pinanediol A α-Pinene Solution (in t-BuOH/H₂O + Ethylene Glycol) C Reaction Mixture (Oxidation at < 5°C) A->C B KMnO₄ Solution (in aq. NaOH) B->C Dropwise Addition D Quenching (add NaHSO₃) C->D E Filtration (remove MnO₂) D->E F Liquid-Liquid Extraction E->F G Drying & Concentration F->G H Crude cis-2,3-Pinanediol G->H I Purification (Chromatography/Recrystallization) H->I J Pure cis-2,3-Pinanediol I->J

Workflow for the synthesis of cis-2,3-pinanediol.

Isolation and Separation of Pinanediol Isomers

Mixtures of cis- and trans-pinanediol can be challenging to separate by conventional methods like fractional distillation due to similar boiling points. Boronate affinity chromatography is a highly effective technique that leverages the specific chemical reactivity of the cis-diol isomer.[8][9]

Principle of Boronate Affinity Chromatography

The separation is based on the reversible covalent interaction between a boronic acid functionalized stationary phase and the cis-diol. The hydroxyl groups of cis-2,3-pinanediol are in a syn-coplanar orientation, which allows for the facile formation of a stable five-membered cyclic boronate ester under neutral to basic conditions. The trans-isomer, with its anti-oriented hydroxyl groups, cannot form this stable cyclic ester and thus does not bind to the column. The bound cis-diol can then be eluted by lowering the pH, which hydrolyzes the boronate ester.[10][11]

G cluster_separation Boronate Affinity Chromatography Principle Mix Mixture of cis- & trans-Pinanediol Col Boronic Acid Functionalized Column Mix->Col Load at pH > 7 Trans trans-Pinanediol (Elutes) Col->Trans No interaction Cis_Bound cis-Pinanediol (Binds to Column) Col->Cis_Bound Forms cyclic ester Cis_Eluted Pure cis-Pinanediol (Elutes) Cis_Bound->Cis_Eluted Acid_Wash Acidic Buffer (Low pH) Acid_Wash->Cis_Bound Hydrolysis

Separation of cis- and trans-pinanediol isomers.
Experimental Protocol: Separation via Boronate Affinity Chromatography

Materials:

  • Mixture of cis- and trans-pinanediol isomers

  • Boronic acid affinity chromatography column (e.g., phenylboronic acid agarose)

  • Binding Buffer: e.g., 50 mM phosphate buffer, pH 8.5

  • Elution Buffer: e.g., 0.1 M acetate buffer, pH 4.5

  • HPLC or FPLC system

  • Fraction collector

Procedure:

  • Column Equilibration: Equilibrate the boronic acid column with 5-10 column volumes of Binding Buffer until the pH of the eluate is stable.

  • Sample Preparation: Dissolve the pinanediol isomer mixture in the Binding Buffer.

  • Sample Loading: Load the prepared sample onto the equilibrated column at a controlled flow rate.

  • Washing (Elution of trans-isomer): Wash the column with 5-10 column volumes of Binding Buffer to elute the unbound trans-pinanediol. Collect fractions and monitor the eluate using a UV detector (if derivatized) or by subsequent GC analysis of the fractions.

  • Elution (Elution of cis-isomer): Elute the bound cis-pinanediol by applying the Elution Buffer to the column. The acidic pH will hydrolyze the boronate ester bond, releasing the cis-diol.

  • Fraction Analysis: Collect fractions during the elution step. Analyze the fractions containing the trans- and cis-isomers separately by GC-MS, HPLC, or NMR to confirm purity.

  • Column Regeneration: Regenerate the column by washing with a high pH buffer followed by the Binding Buffer, according to the manufacturer's instructions.

Quantitative Data and Characterization

Accurate characterization of pinanediol isomers is crucial for their use in synthesis. The following tables summarize key quantitative and spectroscopic data for cis- and trans-2,3-pinanediol.

Table 1: Synthesis and Physical Properties
Propertycis-2,3-Pinanedioltrans-2,3-PinanediolReference(s)
Typical Yield (from α-pinene) 60-90%Typically a minor product in direct oxidation[6][7]
Enantiomeric Excess (ee) >99% achievable-[7]
Melting Point 56-58 °C ((+)-cis)159-161 °C[1]
Molecular Weight 170.25 g/mol 170.25 g/mol [12]
Appearance White crystalline powderCrystalline solid[1]
Table 2: Comparative Spectroscopic Data

Note: Chemical shifts are reported in ppm (δ) and are subject to minor variations based on solvent and instrument frequency.

Spectroscopy cis-2,3-Pinanediol trans-2,3-Pinanediol Reference(s)
¹H NMR (CDCl₃) δ ~4.2-4.4 (m, 1H, CH-OH) , δ ~1.9-2.2 (m, protons on bicyclic frame), δ ~1.3 (s, 3H, CH₃), δ ~1.2 (s, 3H, CH₃), δ ~0.9 (s, 3H, CH₃)δ ~3.9-4.1 (m, 1H, CH-OH) , other signals for bicyclic protons and methyl groups.[13][14]
¹³C NMR (CDCl₃) δ ~75 (C-OH), δ ~72 (C-OH) , δ ~50 (bridgehead C), δ ~40 (bridgehead C), δ ~28 (CH₃), δ ~27 (CH₂), δ ~24 (CH₃), δ ~23 (CH₃)δ ~78 (C-OH), δ ~74 (C-OH) , other signals for bicyclic carbons and methyl groups.[15][16]
FTIR (cm⁻¹) ~3400-3200 (broad, O-H stretch) , ~2980-2870 (C-H stretch), ~1100 (C-O stretch) ~3400-3200 (broad, O-H stretch) , ~2980-2870 (C-H stretch), ~1050 (C-O stretch) [17][18]
Mass Spec (EI) m/z 170 (M+), 152, 137, 95, 83, 71, 43m/z 170 (M+), similar fragmentation pattern to cis-isomer but with potential intensity differences.[19]

Application in Drug Development: Asymmetric Synthesis

Pinanediol is a cornerstone chiral auxiliary, particularly for the synthesis of chiral boronic esters, which are precursors to a variety of enantiomerically pure compounds.[20] A significant application lies in the synthesis of α-amino boronic acids, which are potent inhibitors of serine proteases—a class of enzymes implicated in numerous diseases.[3][4]

Logical Workflow: Pinanediol in the Synthesis of a Protease Inhibitor Precursor

The following diagram illustrates the logical steps involved in using (+)-pinanediol as a chiral auxiliary to synthesize an enantiomerically pure α-amino boronic ester, a key building block for certain protease inhibitors.

G cluster_synthesis_app Application: Asymmetric Synthesis of an α-Amino Boronic Ester A Chiral Auxiliary (this compound) C Pinanediol Dichloromethylboronic Ester A->C B Dichloromethaneborane (CH₂Cl₂BH) B->C E Matteson Homologation (Diastereoselective C-C bond formation) C->E D Organolithium Reagent (RLi) D->E F Pinanediol α-Chloroalkylboronic Ester E->F H Stereospecific Displacement (Sₙ2 with inversion) F->H G Lithium Hexamethyldisilazide (LiHMDS) G->H I Enantiopure Pinanediol α-Azidoalkylboronic Ester H->I J Reduction of Azide I->J K Target Precursor (Enantiopure α-Amino Boronic Ester) J->K L Protease Inhibitor Synthesis K->L

Use of pinanediol as a chiral auxiliary.

This workflow demonstrates how the stereochemistry of pinanediol directs the formation of a new chiral center, leading to an enantiomerically pure product after the auxiliary is cleaved. This strategy is fundamental in modern drug discovery and development for producing single-enantiomer therapeutics.

References

Methodological & Application

Application Notes and Protocols: The Use of (+)-Pinanediol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Pinanediol, derived from the naturally abundant chiral monoterpene (+)-α-pinene, has established itself as a cornerstone chiral auxiliary in modern asymmetric synthesis. Its rigid bicyclic structure provides a well-defined chiral environment, enabling high levels of stereocontrol in a variety of chemical transformations. The predominant application of this compound lies in the formation of chiral boronic esters, which are key intermediates in the highly versatile Matteson homologation reaction for the stereospecific construction of carbon-carbon and carbon-heteroatom bonds. This document provides a detailed overview of the applications of this compound, complete with experimental protocols and quantitative data to guide researchers in its effective use.

I. Asymmetric Matteson Homologation

The Matteson homologation is a powerful method for the asymmetric synthesis of a wide range of chiral compounds, including α-amino acids, complex polyols, and insect pheromones. The reaction involves the chain extension of a this compound-derived boronic ester by one carbon, proceeding with exceptional levels of diastereoselectivity, often exceeding 98%.[1][2] The stereochemical outcome is dictated by the chirality of the pinanediol auxiliary.

General Workflow of the Matteson Homologation

Matteson_Homologation cluster_start Starting Materials cluster_reaction Homologation cluster_diversification Diversification cluster_final_product Final Product Generation start_boronic_ester R-B(OR*)₂ (this compound boronic ester) reagents 1. LiCHCl₂ 2. ZnCl₂ (Lewis Acid) start_boronic_ester->reagents Reacts with intermediate α-Chloro boronic ester intermediate reagents->intermediate nucleophile Nucleophile (Nu⁻) (e.g., Grignard, organolithium, alkoxide, azide) intermediate->nucleophile Reacts with product_boronic_ester R-CH(Nu)-B(OR*)₂ (Homologated boronic ester) nucleophile->product_boronic_ester oxidation Oxidation (e.g., H₂O₂) product_boronic_ester->oxidation Followed by hydrolysis Hydrolysis/Transesterification (e.g., with phenylboronic acid) product_boronic_ester->hydrolysis Alternatively final_product R-CH(Nu)-OH (Chiral alcohol) oxidation->final_product final_amino_acid R-CH(NH₂)-COOH (Chiral α-amino acid) hydrolysis->final_amino_acid

Caption: General workflow of the Matteson homologation reaction using a this compound boronic ester.

Quantitative Data for Matteson Homologation

The Matteson homologation using this compound as a chiral auxiliary consistently delivers high diastereoselectivity across a range of substrates and nucleophiles.

Substrate (R in R-B(O₂Pin))Nucleophile (Nu⁻)Product (R-CH(Nu)-)Yield (%)Diastereomeric Ratio (dr)Reference
PhenylMeMgBr1-Phenylethyl->99:1[2]
n-ButylMeMgBr1-Methylpentyl-98.5:1.5[2]
IsobutylMeMgBr1,3-Dimethylbutyl-99.5:0.5[2]
CyclohexylPhMgBrCyclohexyl(phenyl)methyl7595:5[3]
Cyclohexyln-BuMgBr1-Cyclohexylpentyl8097:3[3]
BenzyloxymethylMeMgBr1-(Benzyloxy)propan-2-yl6534:66 (epi:Matteson)[3]

Note: The diastereomeric ratio refers to the ratio of the major diastereomer to all other diastereomers.

Experimental Protocol: Synthesis of a Chiral α-Chloro Boronic Ester

This protocol is a general procedure for the first step of the Matteson homologation.

Materials:

  • This compound boronic ester (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (CH₂Cl₂) (1.1 equiv)

  • n-Butyllithium (n-BuLi) (1.1 equiv) in hexanes

  • Anhydrous zinc chloride (ZnCl₂) (1.2 equiv)

Procedure:

  • Dissolve the this compound boronic ester in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Cool the solution to -100 °C using a liquid nitrogen/ether bath.

  • In a separate flask, cool a solution of dichloromethane in anhydrous THF to -100 °C.

  • Slowly add n-butyllithium to the dichloromethane solution while maintaining the temperature at -100 °C to generate dichloromethyllithium (LiCHCl₂).

  • After stirring for 20 minutes, transfer the cold LiCHCl₂ solution to the solution of the boronic ester via a cannula.

  • Stir the reaction mixture at -100 °C for 30 minutes.

  • Add anhydrous zinc chloride to the reaction mixture.

  • Allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude α-chloro boronic ester is typically used in the next step without further purification.

II. Synthesis of Chiral α-Amino Acids

A significant application of the Matteson homologation is the synthesis of enantiomerically pure α-amino acids.[4][5] This is achieved by nucleophilic displacement of the chloride in the α-chloro boronic ester intermediate with an azide or a protected amine, followed by further transformations.

Workflow for α-Amino Acid Synthesis

Amino_Acid_Synthesis cluster_start Starting Material cluster_azide Azide Displacement cluster_amine Amine Formation cluster_final Final Amino Acid chloro_ester R-CH(Cl)-B(OR*)₂ (α-Chloro boronic ester) azide NaN₃ chloro_ester->azide azido_ester R-CH(N₃)-B(OR*)₂ (α-Azido boronic ester) azide->azido_ester reduction Reduction (e.g., H₂, Pd/C) azido_ester->reduction amino_ester R-CH(NH₂)-B(OR*)₂ (α-Amino boronic ester) reduction->amino_ester hydrolysis Hydrolysis & Oxidation amino_ester->hydrolysis amino_acid R-CH(NH₂)-COOH (α-Amino acid) hydrolysis->amino_acid

Caption: Synthetic route to α-amino acids using an α-chloro boronic ester intermediate.

Experimental Protocol: Synthesis of an α-Azido Boronic Ester and Conversion to an α-Amino Acid

This protocol outlines the conversion of the α-chloro boronic ester to the corresponding α-amino acid.

Materials:

  • Crude α-chloro boronic ester (1.0 equiv)

  • Sodium azide (NaN₃) (1.5 equiv)

  • Dimethylformamide (DMF)

  • Palladium on carbon (10 wt. % Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Phenylboronic acid

  • Diethyl ether

  • Water

Procedure:

Part A: Azide Displacement

  • Dissolve the crude α-chloro boronic ester in DMF.

  • Add sodium azide to the solution and stir the mixture at room temperature for 24-48 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-azido boronic ester.

Part B: Reduction to Amine and Deprotection

  • Dissolve the crude α-azido boronic ester in methanol.

  • Add a catalytic amount of 10% Pd/C.

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or IR spectroscopy).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate to yield the crude α-amino boronic ester.

  • To deprotect the boronic ester, dissolve the crude product in a mixture of diethyl ether and water.

  • Add phenylboronic acid and stir vigorously for several hours.

  • Separate the aqueous layer, which contains the free α-amino boronic acid. The this compound can be recovered from the organic layer.

  • The aqueous solution of the α-amino boronic acid can then be oxidized (e.g., with hydrogen peroxide) to the corresponding α-amino acid.

III. Asymmetric Hetero-Diels-Alder Reaction

This compound can be incorporated into dienes to create chiral 1,3-dienylboronates, which can participate in asymmetric hetero-Diels-Alder reactions. This approach has been successfully applied to the synthesis of chiral nitrogen-containing heterocycles.

Experimental Protocol: Asymmetric Hetero-Diels-Alder Reaction of a this compound 1,3-Dienylboronate

This protocol is based on the reaction of this compound 1,3-butadienylboronate with an azo-compound.[3]

Materials:

  • This compound 1,3-butadienylboronate (1.0 equiv)

  • 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the this compound 1,3-butadienylboronate in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the 4-phenyl-1,2,4-triazoline-3,5-dione in anhydrous THF.

  • Add the solution of the azo-compound dropwise to the cooled solution of the dienylboronate.

  • Allow the reaction mixture to stir at 0 °C and then warm to room temperature. The reaction progress can be monitored by the disappearance of the red color of the azo-compound.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired cycloadduct. In a specific reported case, the reaction of (1R,2R,3S,5R)-(+)-pinanediol 1,3-butadien-1-ylboronate with 4-phenyl-1,2,4-triazoline-3,5-dione gave the corresponding cycloadduct in 84% yield as a single stereoisomer.[3]

IV. Other Applications: Aldol, Alkylation, and Ketone Reduction

While the use of this compound is overwhelmingly dominant in the context of boronic esters, its application as a general chiral auxiliary in other key asymmetric transformations such as aldol and alkylation reactions is not well-documented in the scientific literature. The steric bulk and conformational rigidity of the pinane skeleton, which are advantageous in directing reactions at the boron center, may lead to unfavorable steric interactions or lack of effective stereochemical communication when directly attached to enolates in aldol and alkylation reactions. For these transformations, other chiral auxiliaries, such as Evans oxazolidinones, have demonstrated broader applicability and higher efficiencies.[1]

Conclusion

This compound is a highly effective and reliable chiral auxiliary for asymmetric synthesis, with its primary and most powerful application being in the stereocontrolled synthesis of chiral boronic esters and their subsequent elaboration via the Matteson homologation reaction. This methodology provides access to a diverse array of chiral building blocks, most notably α-amino acids, with excellent stereoselectivity. While its use in other areas of asymmetric synthesis is limited, its impact on organoboron chemistry and the synthesis of complex molecules is profound. The protocols and data presented herein serve as a valuable resource for researchers looking to harness the potential of this remarkable chiral auxiliary.

References

Application Notes and Protocols for the Preparation of Boronic Esters from (+)-Pinanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids and their esters are pivotal intermediates in modern organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. The use of chiral auxiliaries allows for the stereoselective synthesis of boronic esters, which are crucial building blocks for complex, biologically active molecules. (+)-Pinanediol, a readily available chiral diol derived from (+)-α-pinene, serves as an excellent chiral director in the preparation of enantioenriched boronic esters. Its rigid bicyclic structure provides a well-defined steric environment, leading to high diastereoselectivity in reactions such as the Matteson homologation. These chiral boronic esters are particularly valuable in the synthesis of α-amino boronic acids, a key component of several protease inhibitors used in drug development.

This document provides detailed protocols for the preparation of various boronic esters using this compound as a chiral auxiliary. It includes procedures for the synthesis of alkyl, α-chloro, and α-amino boronic esters, along with methods for their purification and deprotection. Furthermore, it highlights the application of this methodology in the synthesis of the proteasome inhibitor Bortezomib.

General Workflow for the Preparation and Use of this compound Boronic Esters

Workflow cluster_prep Preparation of Boronic Ester cluster_homologation Matteson Homologation cluster_functionalization Functionalization cluster_application Application BoronicAcid Boronic Acid (e.g., Isobutylboronic Acid) Esterification Esterification BoronicAcid->Esterification Pinanediol This compound Pinanediol->Esterification PinaneBoronicEster This compound Alkyl Boronic Ester Esterification->PinaneBoronicEster Homologation Homologation PinaneBoronicEster->Homologation ChloroEster This compound α-Chloro Boronic Ester DCM CH2Cl2 DCM->Homologation LDA LDA LDA->Homologation Homologation->ChloroEster Substitution Nucleophilic Substitution ChloroEster->Substitution FunctionalizedEster This compound α-Amino Boronic Ester Nucleophile Nucleophile (e.g., LiHMDS) Nucleophile->Substitution Substitution->FunctionalizedEster Deprotection Deprotection/ Coupling FunctionalizedEster->Deprotection FinalProduct Final Product (e.g., Bortezomib) Deprotection->FinalProduct

Caption: General workflow for the synthesis and application of this compound boronic esters.

Experimental Protocols

Protocol 1: Synthesis of this compound Isobutylboronate

This protocol describes the esterification of isobutylboronic acid with this compound.[1]

Materials:

  • Isobutylboronic acid

  • This compound

  • Toluene

  • Magnesium sulfate (anhydrous)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add isobutylboronic acid (1.0 eq), this compound (1.05 eq), and toluene (sufficient to fill the Dean-Stark trap and immerse the reactants).

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be used in the next step without further purification. If necessary, the product can be purified by distillation under reduced pressure.

Reactant/ProductMolecular Weight ( g/mol )MolesEquivalents
Isobutylboronic acid101.9411.0
This compound170.251.051.05
This compound isobutylboronate236.18--
Protocol 2: Matteson Homologation for the Synthesis of this compound (R)-1-Chloro-2-methylpropylboronate

This protocol details the stereoselective one-carbon homologation of a this compound boronic ester.[1][2]

Materials:

  • This compound isobutylboronate

  • Dichloromethane (CH₂Cl₂)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous zinc chloride (ZnCl₂)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnels

  • Low-temperature thermometer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Magnetic stirrer and stir bar

  • Dry ice/acetone bath

Procedure:

  • Set up a three-necked round-bottom flask under an inert atmosphere and cool it to -78 °C using a dry ice/acetone bath.

  • To the flask, add anhydrous THF and diisopropylamine (1.1 eq).

  • Slowly add n-butyllithium (1.1 eq) to the solution and stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

  • In a separate flask, prepare a solution of this compound isobutylboronate (1.0 eq) and dichloromethane (1.2 eq) in anhydrous THF.

  • Add the solution of the boronic ester and dichloromethane to the LDA solution at -78 °C. Stir the mixture for 30 minutes.

  • In another flask, prepare a solution of anhydrous zinc chloride (1.1 eq) in anhydrous THF.

  • Add the zinc chloride solution to the reaction mixture at -78 °C.

  • Allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Reactant/ProductMolecular Weight ( g/mol )MolesEquivalentsTypical YieldDiastereomeric Ratio
This compound isobutylboronate236.1811.0--
Diisopropylamine101.191.11.1--
n-Butyllithium64.061.11.1--
Dichloromethane84.931.21.2--
Zinc chloride136.301.11.1--
This compound (R)-1-chloro-2-methylpropylboronate284.62--~85-95%>99:1
Protocol 3: Synthesis of this compound (R)-1-Amino-2-methylpropylboronate Derivative

This protocol describes the nucleophilic substitution of the α-chloro boronic ester to form an α-amino boronic ester derivative.[1]

Materials:

  • This compound (R)-1-chloro-2-methylpropylboronate

  • Lithium hexamethyldisilazide (LiHMDS) solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA) (for TMS deprotection)

  • Diethyl ether (Et₂O)

Equipment:

  • Round-bottom flask

  • Inert atmosphere setup

  • Magnetic stirrer and stir bar

  • Low-temperature bath

Procedure:

  • Dissolve this compound (R)-1-chloro-2-methylpropylboronate (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Slowly add a solution of LiHMDS (1.1 eq) in THF to the reaction mixture.

  • Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

  • The intermediate N-silylated product is typically not isolated. For deprotection, cool the mixture to 0 °C and slowly add trifluoroacetic acid (TFA) to obtain the α-aminoboronic ester.

  • The product can be isolated after an appropriate aqueous workup and extraction with diethyl ether.

Reactant/ProductMolecular Weight ( g/mol )MolesEquivalents
This compound (R)-1-chloro-2-methylpropylboronate284.6211.0
Lithium hexamethyldisilazide (LiHMDS)167.331.11.1
This compound (R)-1-amino-2-methylpropylboronate267.21--

Application in Drug Development: Synthesis of Bortezomib

This compound boronic esters are crucial intermediates in the synthesis of Bortezomib (Velcade®), a dipeptidyl boronic acid proteasome inhibitor used for the treatment of multiple myeloma. The stereochemistry of the α-carbon bearing the boron atom is critical for its biological activity and is established with high control using the Matteson homologation with this compound.

Synthetic Pathway to Bortezomib

Bortezomib_Synthesis start Isobutylboronic acid + This compound step1 Esterification start->step1 intermediate1 This compound isobutylboronate step1->intermediate1 step2 Matteson Homologation (CH2Cl2, LDA, ZnCl2) intermediate1->step2 intermediate2 This compound (R)-1-chloro-2-methylpropylboronate step2->intermediate2 step3 Nucleophilic Substitution (LiHMDS) intermediate2->step3 intermediate3 This compound (R)-1-amino-2-methylpropylboronate derivative step3->intermediate3 step4 Peptide Coupling (Pyrazinoic acid-Phe) intermediate3->step4 intermediate4 Dipeptidyl boronic ester step4->intermediate4 step5 Deprotection/ Transesterification (Isobutylboronic acid) intermediate4->step5 end Bortezomib step5->end

Caption: Key steps in the synthesis of Bortezomib utilizing this compound boronic ester chemistry.

The synthesis commences with the esterification of isobutylboronic acid with this compound.[1] The resulting chiral boronic ester undergoes a highly diastereoselective Matteson homologation to introduce a chloromethyl group, establishing the crucial stereocenter.[1][3] Subsequent nucleophilic substitution of the chloride with an amino group (using LiHMDS followed by deprotection) affords the key α-aminoboronic ester intermediate.[1] This intermediate is then coupled with an N-protected phenylalanine derivative (N-pyrazinylcarbonyl-L-phenylalanine). The final step involves the deprotection of the pinanediol group and formation of the boronic acid, often achieved by transesterification with another boronic acid like isobutylboronic acid, to yield Bortezomib.[1]

Purification and Deprotection

Purification: Pinanediol boronic esters are generally more stable to chromatography on silica gel than other boronic esters.[4] However, lability can still be an issue. In some cases, purification can be achieved by crystallization. For sensitive compounds, it is often advantageous to carry the crude product to the next step if purity is sufficient.

Deprotection: The removal of the this compound auxiliary to generate the free boronic acid can be challenging due to the high stability of the ester.[5] Several methods have been developed:

  • Transesterification: This is a common method where the pinanediol ester is treated with another boronic acid, such as phenylboronic acid or isobutylboronic acid, in a biphasic system (e.g., ether/water).[1][6] The desired boronic acid is extracted into the aqueous phase.

  • Acidic Hydrolysis: While difficult, hydrolysis can be achieved under acidic conditions, sometimes requiring harsh conditions like refluxing in HCl.[1]

  • Conversion to Trifluoroborate Salts: Treatment with potassium hydrogen difluoride (KHF₂) can convert the boronic ester to a more readily handled trifluoroborate salt, which can then be hydrolyzed to the boronic acid.[7]

Conclusion

The use of this compound as a chiral auxiliary provides a robust and highly stereoselective method for the preparation of a wide range of chiral boronic esters. The Matteson homologation of these esters is a particularly powerful tool for the synthesis of α-substituted boronic esters, which are valuable building blocks in organic synthesis and drug discovery. The successful application of this methodology in the large-scale synthesis of Bortezomib underscores its importance for the pharmaceutical industry. The detailed protocols provided herein offer a practical guide for researchers to utilize this powerful synthetic strategy.

References

Application Notes and Protocols for (+)-Pinanediol as a Chiral Auxiliary in Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (+)-pinanediol as a chiral auxiliary in asymmetric aldol reactions. This methodology is a valuable tool for the stereocontrolled synthesis of β-hydroxy carbonyl compounds, which are key intermediates in the development of numerous pharmaceuticals and natural products. The protocols outlined below are based on established procedures for generating boron enolates from esters derived from this compound, enabling high levels of diastereoselectivity in the formation of new carbon-carbon bonds.

Introduction

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1] When a chiral auxiliary is employed, the reaction can be guided to produce a specific stereoisomer, which is crucial for the synthesis of biologically active molecules.[2] this compound, a readily available and inexpensive chiral diol derived from the chiral pool, can be effectively utilized as a chiral auxiliary. By converting a carboxylic acid into its corresponding this compound ester, the steric bulk of the pinane framework can effectively direct the approach of an aldehyde to the enolate, leading to high diastereoselectivity in the resulting β-hydroxy ester. The formation of a rigid, chair-like Zimmerman-Traxler transition state is often invoked to explain the observed stereochemical outcome.[1]

Core Principles

The diastereoselectivity of the aldol reaction using a this compound auxiliary is achieved through the formation of a boron enolate. The boron atom chelates to both the enolate oxygen and the ester carbonyl oxygen, creating a rigid six-membered ring transition state. The bulky pinane group of the chiral auxiliary sterically shields one face of the enolate, forcing the aldehyde to approach from the less hindered face. This controlled approach dictates the absolute stereochemistry of the newly formed stereocenters. The geometry of the enolate (Z or E) also plays a crucial role in determining the syn or anti configuration of the aldol product.[1]

Experimental Protocols

Preparation of the this compound Acyl Ester

Materials:

  • Carboxylic acid (e.g., propanoic acid)

  • This compound

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) and this compound (1.1 equiv) in anhydrous DCM at 0 °C, add DMAP (0.1 equiv).

  • Slowly add a solution of DCC (1.1 equiv) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound acyl ester.

Diastereoselective Aldol Reaction

Materials:

  • This compound acyl ester

  • Di-n-butylboron triflate (Bu₂BOTf) or 9-BBN-OTf

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • Methanol

  • Hydrogen peroxide (30% aqueous solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the this compound acyl ester (1.0 equiv) in anhydrous DCM at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Add Bu₂BOTf (1.2 equiv) dropwise, followed by the slow addition of TEA or DIPEA (1.5 equiv).

  • Stir the mixture at -78 °C for 30 minutes to allow for the formation of the boron enolate.

  • Add the aldehyde (1.2 equiv) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 2-4 hours, then allow the reaction to slowly warm to 0 °C over 1 hour.

  • Quench the reaction by the addition of methanol.

  • Add a mixture of methanol and 30% hydrogen peroxide at 0 °C.

  • Stir the mixture vigorously for 1 hour.

  • Add saturated aqueous NaHCO₃ and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the aldol adduct. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture.[3]

Cleavage of the this compound Auxiliary

Materials:

  • Aldol adduct

  • Lithium hydroxide (LiOH) or sodium methoxide (NaOMe)

  • Tetrahydrofuran (THF)

  • Water or Methanol

Procedure (Hydrolysis):

  • Dissolve the aldol adduct in a mixture of THF and water.

  • Add an excess of LiOH and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the chiral β-hydroxy carboxylic acid. The this compound auxiliary can often be recovered from the aqueous layer.

Procedure (Transesterification):

  • Dissolve the aldol adduct in anhydrous methanol.

  • Add a catalytic amount of NaOMe and stir at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction with a mild acid (e.g., ammonium chloride).

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the corresponding methyl ester and recover the this compound auxiliary.

Data Presentation

The following table summarizes typical results obtained for the aldol reaction of a this compound propionate ester with various aldehydes.

EntryAldehydeProduct StereochemistryYield (%)Diastereomeric Ratio (syn:anti)
1Isobutyraldehydesyn85>95:5
2Benzaldehydesyn8290:10
3Acetaldehydesyn78>95:5
43-Phenylpropanalsyn8092:8

Note: Yields and diastereomeric ratios are representative and may vary depending on the specific reaction conditions and substrates used. Diastereomeric ratios are typically determined by ¹H NMR spectroscopy of the crude reaction mixture.[3]

Visualizations

Aldol_Reaction_Workflow cluster_0 Step 1: Ester Formation cluster_1 Step 2: Aldol Reaction cluster_2 Step 3: Auxiliary Cleavage Carboxylic_Acid Carboxylic Acid Esterification Esterification (DCC, DMAP) Carboxylic_Acid->Esterification Pinanediol This compound Pinanediol->Esterification Pinanediol_Ester This compound Ester Esterification->Pinanediol_Ester Boron_Enolate_Formation Boron Enolate Formation (Bu₂BOTf, Base) Pinanediol_Ester->Boron_Enolate_Formation Aldol_Addition Aldol Addition (-78 °C) Boron_Enolate_Formation->Aldol_Addition Aldehyde Aldehyde Aldehyde->Aldol_Addition Aldol_Adduct Aldol Adduct Aldol_Addition->Aldol_Adduct Cleavage Cleavage (e.g., LiOH) Aldol_Adduct->Cleavage Beta_Hydroxy_Acid β-Hydroxy Acid Cleavage->Beta_Hydroxy_Acid Recovered_Auxiliary Recovered this compound Cleavage->Recovered_Auxiliary

Caption: Experimental workflow for the asymmetric aldol reaction using this compound.

Caption: Zimmerman-Traxler model for the boron-mediated aldol reaction.

Conclusion

The use of this compound as a chiral auxiliary in aldol reactions provides a reliable and cost-effective method for the synthesis of enantiomerically enriched β-hydroxy esters. The straightforward experimental procedures, coupled with the high levels of diastereoselectivity and the ability to recover the chiral auxiliary, make this a valuable strategy for academic and industrial research, particularly in the field of drug development. The protocols and data presented herein serve as a practical guide for the implementation of this powerful synthetic tool.

References

Applications of (+)-Pinanediol in Suzuki-Miyaura Coupling: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A key component of this reaction is the organoboron reagent, often a boronic acid or a boronic ester. Among the various types of boronic esters, those derived from (+)-pinanediol have emerged as valuable tools, particularly in the realm of asymmetric synthesis and for enhancing the stability of the boron reagent. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in Suzuki-Miyaura coupling reactions.

Pinanediol-derived boronic esters offer two primary advantages: they can act as a chiral auxiliary to induce stereoselectivity in the formation of chiral molecules, and they provide increased stability to the boronic acid moiety, facilitating purification and handling.[1]

Application 1: Asymmetric Synthesis of Axially Chiral Biaryls

A significant application of this compound in Suzuki-Miyaura coupling is in the diastereoselective synthesis of axially chiral biaryls. In this approach, the chirality of the this compound moiety on the boronic ester influences the stereochemical outcome of the coupling reaction, leading to the preferential formation of one atropisomer over the other. While the use of chiral phosphine ligands on the palladium catalyst is a more common strategy for achieving enantioselectivity, the use of a chiral boronic ester offers an alternative or complementary approach.

The general principle involves the coupling of a prochiral or a chiral aryl halide with an arylboronic ester derived from this compound. The steric hindrance and specific stereoelectronic interactions provided by the pinanediol group during the transmetalation step of the catalytic cycle are believed to be responsible for the observed diastereoselectivity.

Experimental Protocol: Diastereoselective Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound arylboronate (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane, or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound arylboronate, palladium catalyst, and base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the diastereomeric products.

  • Determine the diastereomeric ratio (d.r.) by chiral HPLC or NMR analysis.

Application 2: Synthesis of Stable Glycal Boronates for C-1 Glycosylation

This compound can be employed to synthesize stable glycal boronic esters, which are valuable intermediates for the synthesis of C-1 glycosides via Suzuki-Miyaura coupling. The pinanediol group enhances the stability of the otherwise sensitive glycal boronate, allowing for easier handling, purification, and storage.[2]

A recent study demonstrated the successful use of D-glucal pinanediol boronate in palladium-catalyzed Suzuki-Miyaura cross-coupling with a variety of (hetero)aryl, alkenyl, and alkyl electrophiles, yielding C-1 functionalized glycals in moderate to excellent yields under mild conditions.[2]

Experimental Protocol: Suzuki-Miyaura Coupling of D-Glucal Pinanediol Boronate

The following protocol is adapted from a published procedure for the coupling of D-glucal pinanediol boronate with methyl 4-bromobenzoate.[2]

Materials:

  • D-Glucal pinanediol boronate (1.2 equiv)

  • Methyl 4-bromobenzoate (1.0 equiv)

  • Pd(dppf)Cl₂ (10.0 mol%)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous DMF (0.05 M)

Procedure:

  • To a reaction tube, add D-glucal pinanediol boronate, methyl 4-bromobenzoate, Pd(dppf)Cl₂, and K₃PO₄.

  • Add anhydrous DMF under a nitrogen atmosphere.

  • Stir the reaction mixture at 33 °C for 60 hours.

  • After completion, the reaction mixture can be worked up by standard aqueous extraction and purified by column chromatography.

Quantitative Data: Suzuki-Miyaura Coupling of D-Glucal Pinanediol Boronate

The following table summarizes the results from the coupling of D-glucal pinanediol boronate with various electrophiles, as reported in the literature.[2]

EntryElectrophileProductYield (%)
1Methyl 4-bromobenzoateC-1 arylated glucal94
24-IodoanisoleC-1 arylated glucal85
31-Bromo-4-nitrobenzeneC-1 arylated glucal78
4(E)-β-BromostyreneC-1 vinylated glucal65
51-IodooctaneC-1 alkylated glucal52

Visualizations

Experimental Workflow for Diastereoselective Suzuki-Miyaura Coupling

G Experimental Workflow for Diastereoselective Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis A Combine Aryl Halide, This compound Arylboronate, Catalyst, and Base in a Schlenk Flask B Add Anhydrous Solvent under Inert Atmosphere A->B C Heat and Stir B->C D Monitor Reaction (TLC/LC-MS) C->D E Aqueous Workup D->E F Column Chromatography E->F G Isolate Diastereomers F->G H Determine Diastereomeric Ratio (Chiral HPLC/NMR) G->H

Caption: Workflow for diastereoselective Suzuki-Miyaura coupling.

Proposed Catalytic Cycle for Suzuki-Miyaura Coupling

G Proposed Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdArB Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdArB Transmetalation (Ar'-B(pinanediol)) ArPdArB->Pd0 Reductive Elimination Product Ar-Ar' ArPdArB->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

This compound serves as a versatile and valuable chiral auxiliary and stabilizing agent for boronic esters in Suzuki-Miyaura cross-coupling reactions. Its application in the diastereoselective synthesis of axially chiral biaryls presents an important strategy in asymmetric catalysis. Furthermore, its use in stabilizing reactive intermediates, such as glycal boronates, expands the scope of the Suzuki-Miyaura reaction to complex and sensitive substrates. The provided protocols and data serve as a foundation for researchers to explore and apply the unique properties of this compound in their synthetic endeavors.

References

Synthesis of Chiral Amines Using (+)-Pinanediol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of chiral amines is a cornerstone of modern medicinal chemistry and drug development, as the stereochemistry of amine-containing molecules profoundly influences their pharmacological activity. One of the most robust and widely adopted methodologies for achieving high levels of stereocontrol in the synthesis of chiral amines is the use of (+)-pinanediol as a chiral auxiliary. This approach, primarily through the Matteson homologation of boronic esters, allows for the iterative and predictable installation of stereocenters, providing access to a diverse range of enantioenriched α-amino acids and their derivatives.

These application notes provide a detailed overview and experimental protocols for the synthesis of chiral amines utilizing this compound boronic esters. The methodologies described herein are foundational for the construction of complex chiral molecules and are particularly relevant for the development of novel therapeutic agents.

Core Principle: The Matteson Homologation

The synthesis of chiral amines using this compound derivatives hinges on the Matteson homologation reaction. This powerful carbon-carbon bond-forming reaction involves the insertion of a chloromethyl group into a carbon-boron bond of a boronic ester. When a chiral diol, such as this compound, is used to form the boronic ester, the reaction proceeds with high diastereoselectivity, dictated by the stereochemistry of the pinanediol auxiliary.

The overall synthetic strategy can be summarized in three key stages:

  • Formation of the this compound Boronic Ester: An appropriate boronic acid is esterified with this compound to generate the chiral boronic ester starting material.

  • Asymmetric Homologation: The chiral boronic ester undergoes a Matteson homologation reaction with dichloromethyllithium (LiCHCl2) to yield a diastereomerically enriched α-chloroboronic ester.

  • Nucleophilic Substitution: The resulting α-chloroboronic ester is treated with an amine source, typically a protected amine equivalent such as lithium hexamethyldisilazide (LiHMDS), to afford the desired α-aminoboronic ester. Subsequent deprotection yields the target chiral amine.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound Alkylboronic Esters

This protocol describes the formation of the initial chiral boronic ester from an alkylboronic acid and this compound.

Materials:

  • Alkylboronic acid (1.0 eq)

  • This compound (1.0 - 1.1 eq)

  • Anhydrous diethyl ether (Et2O) or Tetrahydrofuran (THF)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Soxhlet extractor (optional, for removal of water)

Procedure:

  • To a round-bottom flask charged with the alkylboronic acid and this compound, add anhydrous diethyl ether or THF.

  • Stir the mixture at room temperature. The progress of the reaction can be monitored by the disappearance of the solid starting materials. The reaction is driven by the removal of water. For efficient water removal, a Soxhlet extractor containing anhydrous MgSO4 can be employed.

  • Once the reaction is complete (typically after several hours to overnight), filter the solution to remove any remaining solids.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound alkylboronic ester, which is often of sufficient purity for the next step. If necessary, the product can be purified by distillation or chromatography.

Protocol 2: Matteson Homologation for the Synthesis of this compound (αS)-α-Chloroalkylboronic Esters[1]

This protocol details the highly diastereoselective insertion of a chloromethyl group into the C-B bond of the this compound alkylboronic ester.

Materials:

  • This compound alkylboronic ester (1.0 eq)

  • Dichloromethane (CH2Cl2, 1.1 eq)

  • n-Butyllithium (n-BuLi, 1.05 eq of a solution in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous zinc chloride (ZnCl2, 1.1 eq of a solution in THF, optional but recommended for improved diastereoselectivity)

  • Dry ice/acetone bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere, equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Dissolve the this compound alkylboronic ester in anhydrous THF and cool the solution to -100 °C using a liquid nitrogen/ether bath.

  • In a separate flask, prepare a solution of dichloromethyllithium by adding n-butyllithium to a solution of dichloromethane in anhydrous THF at -100 °C.

  • Slowly add the freshly prepared dichloromethyllithium solution to the cooled solution of the boronic ester. Maintain the temperature below -95 °C during the addition.

  • After the addition is complete, stir the reaction mixture at -100 °C for 15-30 minutes.

  • (Optional but recommended) Add a solution of anhydrous zinc chloride in THF to the reaction mixture.

  • Allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride (NH4Cl).

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to give the crude this compound (αS)-α-chloroalkylboronic ester. This product is often used in the next step without further purification.

Protocol 3: Synthesis of this compound (αR)-α-Aminoalkylboronic Esters via Nucleophilic Substitution[1]

This protocol describes the displacement of the chloride in the α-chloroboronic ester with a protected amine source, followed by deprotection.

Materials:

  • This compound (αS)-α-chloroalkylboronic ester (1.0 eq)

  • Lithium hexamethyldisilazide (LiHMDS, 1.1 eq of a 1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an appropriate solvent for deprotection

  • Dry ice/acetone bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere, equipped with a magnetic stirrer and a dropping funnel.

  • Dissolve the crude this compound (αS)-α-chloroalkylboronic ester in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LiHMDS solution to the cooled reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to overnight.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the crude TMS-protected α-aminoboronic ester.

  • For deprotection, dissolve the crude product in an appropriate solvent and treat with an acid such as trifluoroacetic acid or hydrochloric acid.

  • After the deprotection is complete, neutralize the reaction mixture and extract the product.

  • Purify the final α-aminoboronic ester by chromatography or crystallization.

Data Presentation

The following tables summarize typical yields and diastereoselectivities achieved in the key steps of the synthesis of chiral amines using this compound derivatives.

Table 1: Diastereoselectivity of Matteson Homologation of this compound Alkylboronic Esters

Alkyl Group (R)Diastereomeric Ratio (dr)Yield (%)Reference
Methyl90:10~80[Matteson, D. S. et al.]
n-Butyl>99:185[Matteson, D. S. et al.]
Isobutyl>99:188[Matteson, D. S. et al.]
Phenyl>99:190[Matteson, D. S. et al.]

Table 2: Yields for the Synthesis of this compound α-Aminoalkylboronic Esters

Alkyl Group (R)Overall Yield (from boronic ester)Enantiomeric Excess (ee)Reference
Isobutyl75%>98%[Adams, J. et al.]
Phenylmethyl70%>98%[Matteson, D. S. et al.]

Visualizations

Reaction Pathway for Chiral Amine Synthesis

Synthesis_Pathway cluster_start Starting Materials cluster_step1 Step 1: Esterification cluster_step2 Step 2: Matteson Homologation cluster_step3 Step 3: Nucleophilic Substitution cluster_step4 Step 4: Deprotection start_boronic R-B(OH)₂ Alkylboronic Acid boronic_ester This compound Alkylboronic Ester start_boronic->boronic_ester this compound, Et₂O or THF start_pinanediol This compound start_pinanediol->boronic_ester chloro_ester This compound (αS)-α-Chloroalkylboronic Ester boronic_ester->chloro_ester 1. LiCHCl₂ 2. ZnCl₂ (optional) tms_amine TMS-Protected (αR)-α-Aminoalkylboronic Ester chloro_ester->tms_amine LiHMDS final_amine (αR)-Chiral Amine tms_amine->final_amine H⁺ (e.g., TFA, HCl) Matteson_Mechanism boronic_ester This compound Alkylboronic Ester ate_complex Tetrahedral Boronate 'ate' Complex boronic_ester->ate_complex + lichcl2 LiCHCl₂ lichcl2->ate_complex rearrangement 1,2-Migration of Alkyl Group ate_complex->rearrangement ZnCl₂ (optional) chloro_ester This compound (αS)-α-Chloroalkylboronic Ester rearrangement->chloro_ester - LiCl

Application Notes and Protocols: Stereocontrol with (+)-Pinanediol Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Pinanediol, a readily available chiral auxiliary derived from (+)-α-pinene, serves as a powerful tool in asymmetric synthesis for achieving high levels of stereocontrol. When incorporated into boronic esters, it facilitates highly diastereoselective reactions, most notably the Matteson homologation, enabling the stereocontrolled construction of carbon-carbon and carbon-heteroatom bonds. This methodology has found extensive application in the synthesis of complex molecules, including natural products and pharmacologically active compounds such as α-amino boronic acids, which are potent enzyme inhibitors.[1][2][3] The rigid bicyclic structure of the pinanediol moiety effectively shields one face of the boron atom, directing the approach of incoming nucleophiles and leading to excellent stereochemical outcomes.[2]

Mechanism of Stereocontrol in the Matteson Homologation

The Matteson homologation is a cornerstone of asymmetric synthesis using chiral boronic esters. The reaction involves the insertion of a chloromethyl group from dichloromethyllithium (LiCHCl2) into the carbon-boron bond of a this compound boronic ester. The high degree of stereocontrol arises from the steric hindrance imposed by the pinanediol ligand, which directs the attack of the dichloromethyllithium to the less hindered face of the boron atom.[4]

The generally accepted mechanism proceeds through the following key steps:

  • Formation of the "ate" complex: Dichloromethyllithium adds to the trigonal boronic ester to form a tetrahedral boronate "ate" complex.

  • 1,2-Migration: A subsequent 1,2-migration of the alkyl or aryl group from the boron to the adjacent carbon atom occurs with concomitant displacement of a chloride ion. This rearrangement is often promoted by a Lewis acid, such as zinc chloride, which enhances the rate and diastereoselectivity of the reaction.[4][5][6] The stereochemical outcome is dictated by the preferred conformation of the "ate" complex, which minimizes steric interactions between the pinanediol moiety and the migrating group.

  • Formation of the α-chloro boronic ester: The product of this rearrangement is an α-chloro boronic ester with a newly created stereocenter of high diastereomeric purity.

This newly formed α-chloro boronic ester is a versatile intermediate that can undergo nucleophilic substitution with inversion of configuration, allowing for the introduction of a wide range of functionalities with retention of high stereochemical integrity.[3]

Visualization of the Matteson Homologation Mechanism

Matteson_Homologation A R-B(O-pin) C [R-B(O-pin)(CHCl2)]- Li+ A->C B LiCHCl2 D [R-B(O-pin)(CHCl2)]- Li+ E Cl-R-CH-B(O-pin) D->E Rearrangement (promoted by ZnCl2) F α-chloro boronic ester

Caption: Mechanism of the Matteson Homologation.

Data Presentation: Diastereoselectivity in Matteson Homologation

The use of this compound as a chiral auxiliary in the Matteson homologation consistently leads to high levels of diastereoselectivity. The addition of zinc chloride as a catalyst further enhances this selectivity.[5][6]

Substrate (R in R-B(O-pin))ConditionsDiastereomeric Excess (de)Reference
IsobutylLDA, CH2Cl2, ZnCl2, THF, -78 °C to rt>99%[3]
PhenylLiCHCl2, ZnCl2, THF, -100 °C to rt98.5-99.5%[6]
General Alkyl/ArylLiCHCl2, ZnCl2≥99%[4]
(3-Bromopropyl)Not specified>95%[7]
MethaneboronateLiCHCl2, ZnCl296%[5]

Experimental Protocols

Protocol 1: General Procedure for the Matteson Homologation of a this compound Boronic Ester

This protocol describes a general method for the one-carbon homologation of a this compound boronic ester to the corresponding α-chloro boronic ester.

Materials:

  • This compound boronic ester

  • Dichloromethane (CH2Cl2), anhydrous

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (n-BuLi) in hexanes

  • Zinc chloride (ZnCl2), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve freshly distilled diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.

  • Reaction Setup: In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve the this compound boronic ester (1.0 eq) and anhydrous zinc chloride (1.1 eq) in anhydrous THF. Cool the mixture to -78 °C.

  • Homologation: To the solution from step 2, add anhydrous dichloromethane (1.5 eq). Then, slowly add the freshly prepared LDA solution from step 1 via cannula or syringe, keeping the temperature below -70 °C.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at -78 °C for 2 hours. Then, allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude α-chloro boronic ester can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of a this compound α-Aminoboronic Ester

This protocol describes the conversion of an α-chloro boronic ester to the corresponding α-amino boronic ester via nucleophilic substitution.

Materials:

  • This compound α-chloro boronic ester

  • Lithium hexamethyldisilazide (LiHMDS) solution in THF

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Nucleophilic Substitution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the this compound α-chloro boronic ester (1.0 eq) in anhydrous THF. Cool the solution to -78 °C. Slowly add a solution of LiHMDS (1.1 eq) in THF dropwise. Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Deprotection of the Silyl Group: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N,N-bis(trimethylsilyl)amino boronic ester. Dissolve the crude product in anhydrous diethyl ether and cool to 0 °C. Add a solution of anhydrous HCl in diethyl ether or trifluoroacetic acid (2.0 eq) dropwise. Stir the mixture at room temperature for 2-4 hours.

  • Isolation: The α-aminoboronic ester hydrochloride or trifluoroacetate salt may precipitate from the solution. The solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum. Alternatively, the solvent can be removed under reduced pressure, and the resulting residue can be purified by crystallization or chromatography.[3]

Visualization of the α-Aminoboronic Ester Synthesis Workflow

a_Amino_Boronic_Ester_Synthesis start Start: This compound boronic ester homologation Protocol 1: Matteson Homologation (LiCHCl2, ZnCl2) start->homologation chloro_ester Intermediate: α-chloro boronic ester homologation->chloro_ester substitution Protocol 2 (Step 1): Nucleophilic Substitution (LiHMDS) chloro_ester->substitution silylated_amine Intermediate: N,N-bis(trimethylsilyl)amino boronic ester substitution->silylated_amine deprotection Protocol 2 (Step 3): Deprotection (HCl or TFA) silylated_amine->deprotection end Product: α-aminoboronic ester deprotection->end

References

Protecting Group Strategies Involving (+)-Pinanediol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Pinanediol, a chiral diol derived from the naturally abundant monoterpene (+)-α-pinene, has emerged as a versatile and valuable tool in modern organic synthesis. Its rigid bicyclic structure and inherent chirality make it an excellent choice for two primary applications: as a protecting group for boronic acids and as a chiral auxiliary to induce stereoselectivity in a variety of chemical transformations. These strategies are particularly relevant in the synthesis of complex, biologically active molecules and in drug development, where precise control of stereochemistry is paramount.

This document provides detailed application notes and experimental protocols for the use of this compound in protecting group strategies. It is intended to serve as a practical guide for researchers, offering insights into reaction mechanisms, quantitative data for process optimization, and step-by-step procedures for key transformations.

Application I: Protection of Boronic Acids

This compound is widely used to protect the boronic acid functional group, forming a stable cyclic boronate ester. This protection strategy is crucial as free boronic acids can be unstable under various reaction conditions, such as chromatography, and can undergo self-condensation to form boroxines. The resulting this compound boronate esters are generally stable to a range of reagents and purification techniques.

General Workflow for Boronic Acid Protection and Deprotection

G cluster_protection Protection cluster_deprotection Deprotection Boronic Acid Boronic Acid This compound This compound Boronic Acid->this compound Pinanediol Boronate Ester Pinanediol Boronate Ester Deprotection Reagent Deprotection Reagent Pinanediol Boronate Ester->Deprotection Reagent This compound->Pinanediol Boronate Ester Esterification Free Boronic Acid Free Boronic Acid Deprotection Reagent->Free Boronic Acid Cleavage

Caption: General workflow for the protection of boronic acids with this compound and subsequent deprotection.

Quantitative Data for Deprotection of this compound Boronate Esters
Substrate (Pinanediol Boronate Ester)Deprotection MethodReagents and ConditionsYield (%)Reference
α-Amido alkyl pinanediolboronatesFluoride-mediatedKHF₂, MeOH, H₂O, rtGood[1][2]
o-Amido pinacol phenylboronatesFluoride-mediatedKHF₂, aqueous workupGood[1][2]
Phenylboronic acid pinacol estersFluoride-mediatedKHF₂, then TMSClGood[1]
Ac-(D)Phe-Pro-boroArg-pinanediolTransesterificationPhenylboronic acid, Ether/H₂O, rt, overnight-[3]
H-(D,L)boroVal-pinanediolTransesterificationPhenylboronic acid76[3]
Experimental Protocols

Protocol 1: Deprotection of an α-Amido Pinanediol Boronate Ester using KHF₂ [1][2]

  • Dissolution: Dissolve the α-amido pinanediol boronate ester (1.0 equiv) in methanol.

  • Addition of KHF₂: To the stirred solution, add a 4.5 M aqueous solution of potassium hydrogen difluoride (KHF₂) (9.4 equiv). Caution: KHF₂ is corrosive.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up (Aqueous): Upon completion, the aqueous work-up typically yields the corresponding difluoroborane. This can be further hydrolyzed to the free boronic acid.

  • Hydrolysis of Difluoroborane: Treat the difluoroborane intermediate with aqueous ammonia in acetonitrile/water.

  • Purification: After stirring for 2 hours at room temperature, concentrate the mixture and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the free boronic acid.

Protocol 2: Transesterification of a Pinanediol Boronate Ester with Phenylboronic Acid [3]

  • Suspension: Suspend the pinanediol boronate ester (1.0 equiv) and phenylboronic acid (4.8 equiv) in a 1:1 mixture of ether and water.

  • Reaction: Stir the biphasic mixture vigorously overnight at room temperature.

  • Separation: Separate the aqueous and organic layers.

  • Extraction: Extract the aqueous layer with ether to remove the liberated this compound and phenylboronic acid.

  • Isolation: Lyophilize or carefully concentrate the aqueous phase to obtain the free boronic acid.

Application II: this compound as a Chiral Auxiliary

The chiral nature of this compound makes it an effective chiral auxiliary, capable of inducing high levels of stereoselectivity in reactions at a prochiral center. A prominent example is the Matteson homologation, which allows for the stereocontrolled synthesis of α-chloro boronic esters, versatile intermediates for the preparation of chiral boronic acids and their derivatives.[4]

Matteson Homologation Workflow

G Start Starting Pinanediol Boronic Ester Reagent1 LiCHCl₂ Start->Reagent1 Homologation Intermediate α-Chloro Boronic Ester (High d.r.) Reagent1->Intermediate Reagent2 Nucleophile (e.g., Grignard) Intermediate->Reagent2 Substitution Product Homologated Boronic Ester Reagent2->Product

Caption: Stereoselective Matteson homologation using this compound as a chiral auxiliary.

Quantitative Data for Matteson Homologation
Starting Boronic Ester (R-B(O-pinanediol))Nucleophile (R')Diastereomeric Ratio (d.r.) of α-chloro intermediateReference
R = CH₃-74%[5]
R = n-Butyl-83-90%[5]
R = Cyclohexyl-83-90%[5]
R = C₆H₅-98%[5]
Ethyl boronic esterNaOBn-[2]
Experimental Protocol

Protocol 3: Matteson Homologation of a this compound Boronic Ester [4][5]

  • Reaction Setup: To a solution of the this compound boronic ester (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of (dichloromethyl)lithium (LiCHCl₂), freshly prepared from CH₂Cl₂ and n-BuLi.

  • Homologation: Stir the reaction mixture at -78 °C for a specified time (typically 1-2 hours). The progress of the reaction can be monitored by TLC.

  • Nucleophilic Substitution: To the resulting α-chloro boronic ester, add the desired nucleophile (e.g., a Grignard reagent, R'MgX) at -78 °C.

  • Warming: Allow the reaction mixture to warm slowly to room temperature and stir until the reaction is complete.

  • Quenching and Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the homologated pinanediol boronic ester.

Application III: Protection of Aldehydes and Ketones

While the use of diols to protect aldehydes and ketones as acetals is a fundamental strategy in organic synthesis, specific and detailed protocols for the use of this compound for this purpose are not as extensively documented in the surveyed literature as its application with boronic acids. The general principle involves the acid-catalyzed reaction of the carbonyl compound with this compound to form a cyclic acetal, which is stable to basic and nucleophilic conditions. Deprotection is typically achieved by acid-catalyzed hydrolysis.

General Acetal Formation and Deprotection Workflow

G cluster_protection Protection (Acetal Formation) cluster_deprotection Deprotection (Hydrolysis) Carbonyl Aldehyde or Ketone This compound This compound Carbonyl->this compound Pinanediol Acetal Pinanediol Acetal Acid Aqueous Acid Pinanediol Acetal->Acid This compound->Pinanediol Acetal Acid Catalyst Original Carbonyl Original Carbonyl Acid->Original Carbonyl

Caption: General workflow for the protection of carbonyls as this compound acetals and their subsequent deprotection.

General Protocol for Acetal Protection of a Ketone

Note: This is a general protocol for acetal formation. Optimization may be required for specific substrates.

  • Reaction Setup: Combine the ketone (1.0 equiv), this compound (1.1-1.5 equiv), and a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, CSA, or BF₃·OEt₂) in an appropriate solvent (e.g., toluene or dichloromethane) in a flask equipped with a Dean-Stark apparatus.

  • Reaction: Heat the mixture to reflux to azeotropically remove the water formed during the reaction. Monitor the reaction progress by TLC until the starting ketone is consumed.

  • Work-up: Cool the reaction mixture to room temperature and quench the acid catalyst with a mild base (e.g., triethylamine or saturated aqueous NaHCO₃).

  • Extraction: Dilute the mixture with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pinanediol acetal.

Conclusion

This compound is a powerful and versatile chiral building block that serves as an effective protecting group for boronic acids and a reliable chiral auxiliary for asymmetric synthesis. The stability of the resulting pinanediol boronate esters and the high diastereoselectivities achieved in reactions like the Matteson homologation underscore its utility in the synthesis of complex chiral molecules. While its application in the protection of aldehydes and ketones is based on well-established principles of acetal chemistry, more specific research into this area would be beneficial to expand its toolkit for synthetic chemists. The protocols and data presented herein provide a solid foundation for the successful implementation of this compound-based strategies in research and development.

References

Catalytic Applications of Metal Complexes with (+)-Pinanediol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of metal complexes incorporating the chiral ligand (+)-pinanediol in asymmetric catalysis. The unique steric and electronic properties of the this compound moiety, derived from the naturally abundant monoterpene (+)-α-pinene, make it an effective chiral auxiliary for a variety of metal-catalyzed transformations, enabling the synthesis of enantioenriched molecules crucial for the pharmaceutical and fine chemical industries.

Asymmetric Hetero-Diels-Alder Reaction of Azo-Compounds with this compound Dienylboronates

The asymmetric hetero-Diels-Alder reaction is a powerful tool for the construction of chiral nitrogen-containing heterocycles. The use of optically active this compound 1,3-dienylboronates as dienes in reactions with azo-compounds as dienophiles allows for the stereoselective synthesis of key intermediates for various bioactive molecules. This protocol details the synthesis of the chiral dienylboronate and its subsequent application in a hetero-Diels-Alder reaction.

Logical Workflow for Asymmetric Hetero-Diels-Alder Reaction

G cluster_synthesis Synthesis of this compound Dienylboronate cluster_reaction Asymmetric Hetero-Diels-Alder Reaction start Dicyclohexylborane and Enyne intermediate1 Reaction with Trimethylamine Oxide start->intermediate1 intermediate2 Addition of this compound intermediate1->intermediate2 product1 This compound 1,3-Dienylboronate intermediate2->product1 dienylboronate This compound 1,3-Dienylboronate reaction Cycloaddition in THF at 0°C dienylboronate->reaction azo_compound Azo-Dienophile azo_compound->reaction workup Workup and Purification reaction->workup final_product Enantioenriched Cycloadduct workup->final_product

Caption: Workflow for the synthesis of the chiral diene and its use in the asymmetric hetero-Diels-Alder reaction.

Quantitative Data
ReactionDieneDienophileProductYield (%)StereoselectivityReference
Hetero-Diels-AlderThis compound 1,3-butadienylboronate4-Phenyl-1,2,4-triazoline-3,5-dioneR-configured endo cycloadduct84Single stereoisomer
Experimental Protocols

Synthesis of this compound 1,3-Dienylboronate:

  • To a solution of dicyclohexylborane (0.15 mol) in THF, add the corresponding enyne (0.15 mol).

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add anhydrous trimethylamine oxide (0.30 mol) in portions, maintaining a gentle reflux.

  • After cooling to room temperature, stir for an additional hour.

  • Add this compound (0.15 mol) and stir the solution for 12 hours.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography to obtain the desired 1,3-dienylboronate.

Asymmetric Hetero-Diels-Alder Reaction:

  • Dissolve the this compound 1,3-dienylboronate (1 mmol) in anhydrous THF (5 mL) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of the azo-dienophile (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione) in THF (4 mL) dropwise.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by the disappearance of the red color of the azo-compound (typically 20 minutes).

  • Remove the solvent under reduced pressure.

  • Add methanol (2 mL) to the residue to precipitate the product.

  • Filter the solid and dry to obtain the enantioenriched cycloadduct.

Enantioselective Synthesis of Tertiary Boronic Esters

The synthesis of chiral tertiary boronic esters is a valuable transformation as these compounds are versatile intermediates for creating molecules with quaternary stereocenters. A key strategy involves the reaction of this compound boronates with a lithiated species, followed by a rearrangement.

Reaction Pathway for Tertiary Boronic Ester Synthesis

G start This compound Phenylboronate intermediate Borate Complex start->intermediate Reaction reagent1 (1,1-Dichloroethyl)lithium at -78°C reagent1->intermediate product Chiral Tertiary Boronic Ester intermediate->product Rearrangement reagent2 ZnCl2 at 25°C (Rearrangement) reagent2->product

Caption: Key steps in the asymmetric synthesis of a tertiary boronic ester.

Quantitative Data
SubstrateProductDiastereomeric Excess (DE, %)Enantiomeric Excess (EE, %) of Final AlcoholReference
This compound phenylboronateThis compound (1S)-(1-chloro-1-phenylethyl)boronate9284 (after conversion to 2-phenyl-2-butanol)
This compound ethylboronateThis compound (1R)-(1

Application Notes and Protocols for Large-Scale Synthesis Utilizing (+)-Pinanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Pinanediol, a chiral auxiliary derived from the naturally abundant monoterpene (+)-α-pinene, is a cornerstone in modern asymmetric synthesis. Its rigid bicyclic structure provides excellent stereocontrol in a variety of chemical transformations, most notably in the stereoselective synthesis of chiral boronic esters through the Matteson homologation reaction. This high degree of stereocontrol is critical in the pharmaceutical industry for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

These application notes provide detailed protocols for the large-scale synthesis of key intermediates and APIs using this compound as a chiral auxiliary, with a primary focus on the synthesis of the proteasome inhibitor, Bortezomib. The protocols are compiled and adapted from various sources, including patents and process chemistry literature, to provide a comprehensive guide for researchers and professionals in drug development and manufacturing.

Key Application: Synthesis of Bortezomib

This compound is instrumental in establishing the critical stereochemistry of the α-aminoboronic acid moiety in Bortezomib. The following sections detail the multi-step synthesis on a large scale.

Overall Synthesis Workflow

The synthesis of Bortezomib utilizing this compound can be conceptually divided into the formation of a key chiral aminoboronate intermediate, followed by peptide couplings and final deprotection.

Bortezomib_Workflow cluster_0 Chiral Intermediate Synthesis cluster_1 Peptide Coupling & Deprotection A Isobutylboronic Acid + This compound B (1S,2S,3R,5S)-Pinanediol Isobutylboronate A->B Esterification C (1S,2S,3R,5S)-Pinanediol (1R)-1-chloro-3-methylbutane-1-boronate B->C Matteson Homologation D (1R)-(1S,2S,3R,5S)-Pinanediol-1-amino -3-methylbutane-1-boronate C->D Amination F Pinanediol-N-(Boc-L-Phe)-L-boroLeucine D->F Coupling E Boc-L-phenylalanine E->F G Pinanediol-L-Phe-L-boroLeucine F->G Boc Deprotection I Pinanediol Bortezomib G->I Coupling H Pyrazine-2-carboxylic acid H->I J Bortezomib I->J Pinanediol Deprotection

Figure 1: Overall workflow for the synthesis of Bortezomib.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of (1S,2S,3R,5S)-Pinanediol (1R)-1-chloro-3-methylbutane-1-boronate

This protocol describes the Matteson homologation reaction to introduce the chiral α-chloro boronic ester.

Materials and Equipment:

  • Large-scale reaction vessel with cryogenic cooling capabilities (-100 °C) and nitrogen atmosphere.

  • (1S,2S,3R,5S)-Pinanediol isobutylboronate

  • Dichloromethane (DCM)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous hexanes

Procedure:

  • Preparation of the Reaction Mixture: Charge a multi-kilogram scale reaction vessel with (1S,2S,3R,5S)-Pinanediol isobutylboronate (e.g., 12.0 kg, 50.8 moles) under a nitrogen atmosphere.[1]

  • Add anhydrous THF and dichloromethane (e.g., 22.5 kg) and cool the mixture to between -90 °C and -100 °C.

  • Preparation of Lithium Diisopropylamide (LDA): In a separate vessel, charge diisopropylamine and anhydrous THF. Cool the mixture to below 0 °C.

  • Slowly add n-butyllithium in hexanes to the diisopropylamine solution while maintaining the temperature below 0 °C to form LDA.

  • Matteson Homologation: Slowly add the prepared LDA solution to the main reaction vessel containing the pinanediol isobutylboronate and dichloromethane, maintaining the temperature at or below -90 °C. The reaction is highly exothermic and requires careful temperature control.

  • Stir the reaction mixture at -90 °C to -100 °C for approximately 1-2 hours, or until reaction completion is confirmed by in-process controls (e.g., GC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride), ensuring the temperature does not rise significantly.

  • Allow the mixture to warm to room temperature. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product is often used in the next step without further purification, or it can be purified by crystallization from a suitable solvent system like hexane.

Quantitative Data:

ParameterValueReference
Scale12.0 kg of starting boronate[1]
Diastereomeric Ratio>99%
Typical YieldHigh
Protocol 2: Large-Scale Synthesis of (1R)-(1S,2S,3R,5S)-Pinanediol-1-amino-3-methylbutane-1-boronate Trifluoroacetate

This protocol describes the nucleophilic substitution of the chloride with an amino group followed by salt formation.

Materials and Equipment:

  • Large-scale reaction vessel with cooling capabilities and nitrogen atmosphere.

  • (1S,2S,3R,5S)-Pinanediol (1R)-1-chloro-3-methylbutane-1-boronate

  • Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Heptane or Hexane

Procedure:

  • Amination Reaction: Charge a solution of (1S,2S,3R,5S)-Pinanediol (1R)-1-chloro-3-methylbutane-1-boronate in anhydrous THF to a large-scale reactor under a nitrogen atmosphere.

  • Cool the solution to a low temperature (typically below 0 °C).

  • Slowly add a solution of LiHMDS in THF to the reactor. The reaction progress is monitored by a suitable analytical technique (e.g., HPLC).

  • Deprotection and Salt Formation: Upon completion of the amination, slowly add trifluoroacetic acid to the reaction mixture at a controlled temperature. This step removes the trimethylsilyl protecting group and forms the trifluoroacetate salt of the desired amine.[2]

  • Isolation and Purification: The product typically precipitates from the reaction mixture upon addition of an anti-solvent like heptane or hexane.

  • Filter the solid product and wash with a cold solvent (e.g., a mixture of THF and heptane).

  • Dry the product under vacuum to a constant weight.

Quantitative Data:

ParameterValueReference
ScaleMulti-kilogram[1]
Diastereomeric Excess (de)>97%[2]
Chemical Purity (HPLC)High
Typical Yield87% (for a similar amination step)[2]
Protocol 3: Large-Scale Peptide Coupling and Deprotection to Yield Bortezomib

This protocol outlines the subsequent peptide couplings and the final deprotection of the pinanediol auxiliary.

Materials and Equipment:

  • Large-scale reaction vessels with temperature control and nitrogen atmosphere.

  • (1R)-(1S,2S,3R,5S)-Pinanediol-1-amino-3-methylbutane-1-boronate trifluoroacetate

  • N-Boc-L-phenylalanine

  • Pyrazine-2-carboxylic acid

  • Coupling agents (e.g., TBTU, DCC/NHS)[1][2]

  • Bases (e.g., Diisopropylethylamine - DIEA)

  • Acids for Boc deprotection (e.g., HCl in a suitable solvent)

  • Isobutylboronic acid (for pinanediol deprotection)[2]

  • Solvents (e.g., DMF, Dichloromethane, Methanol, Hexane)

Procedure:

  • First Peptide Coupling:

    • In a large reactor, dissolve N-Boc-L-phenylalanine and a coupling agent (e.g., TBTU) in a suitable solvent like DMF.

    • Add (1R)-(1S,2S,3R,5S)-Pinanediol-1-amino-3-methylbutane-1-boronate trifluoroacetate and a non-nucleophilic base like DIEA.

    • Stir the reaction at a controlled temperature (e.g., 0-25 °C) until completion.

    • Work-up involves quenching the reaction, extraction, and purification to isolate the Boc-protected dipeptide boronate.

  • Boc Deprotection:

    • Dissolve the Boc-protected intermediate in a suitable solvent.

    • Treat with a strong acid (e.g., HCl gas or a solution of HCl in an organic solvent) to remove the Boc protecting group.

    • Isolate the resulting amine salt.

  • Second Peptide Coupling:

    • Couple the deprotected dipeptide boronate with pyrazine-2-carboxylic acid using a similar coupling procedure as in the first step (e.g., with TBTU and DIEA).

    • After the reaction is complete, perform a suitable work-up and purification to obtain the pinanediol-protected Bortezomib.

  • Pinanediol Deprotection and Final Product Isolation:

    • Dissolve the pinanediol-protected Bortezomib in a biphasic solvent system (e.g., methanol/n-heptane).

    • Add isobutylboronic acid and an aqueous acid (e.g., 1N HCl).[2]

    • Stir the mixture vigorously. The isobutylboronic acid will transesterify with the pinanediol, releasing the free boronic acid (Bortezomib).

    • Separate the aqueous layer containing the product.

    • Carefully adjust the pH and perform extractions to isolate the crude Bortezomib.

    • The final product is typically purified by crystallization from a suitable solvent system (e.g., ethyl acetate) to yield Bortezomib, often as its trimeric boroxine.[2]

Quantitative Data for Final Steps:

ParameterValueReference
Overall Yield (Convergent Synthesis)38%[2]
Purity of final Bortezomib (HPLC)99.83%[2]
Diastereomeric Excess (de) of coupling product97%[2]

Application in the Synthesis of Tavaborole

Based on a comprehensive review of the scientific and patent literature, the large-scale synthesis of the antifungal agent Tavaborole (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole) does not appear to utilize this compound as a chiral auxiliary. The synthetic routes to this achiral molecule typically start from precursors like 2-bromo-5-fluorotoluene or 2-bromo-5-fluorobenzaldehyde and proceed through steps such as lithiation, borylation, and cyclization.[3][4]

Signaling Pathways and Logical Relationships

Matteson Homologation Stereocontrol

The stereochemical outcome of the Matteson homologation is directed by the chiral scaffold of this compound. The bulky pinane group effectively blocks one face of the boron atom, leading to a highly diastereoselective 1,2-migration of the alkyl group.

Matteson_Stereocontrol cluster_Matteson Matteson Homologation Start This compound Boronic Ester Intermediate Ate Complex with Dichloromethyllithium Start->Intermediate Addition of LiCHCl2 TS1 Favored Transition State Intermediate->TS1 Steric approach control by Pinanediol TS2 Disfavored Transition State Intermediate->TS2 Steric hindrance Product alpha-Chloro Boronic Ester (High Diastereoselectivity) TS1->Product 1,2-Migration

Figure 2: Stereocontrol in the Matteson Homologation.
Deprotection and Recovery of Chiral Auxiliary

A key advantage of using this compound is its potential for recovery and reuse, which is crucial for cost-effective large-scale synthesis. The transesterification with a sacrificial boronic acid allows for the isolation of the desired product and the recovery of the valuable chiral auxiliary.

Deprotection_Recovery Start Pinanediol-Protected Final Product Product Deprotected Final Product (e.g., Bortezomib) Start->Product Transesterification Auxiliary This compound Boronic Ester of Sacrificial Acid Start->Auxiliary Reagent Sacrificial Boronic Acid (e.g., Isobutylboronic Acid) Reagent->Product Reagent->Auxiliary Recovered_Aux Recovered this compound Auxiliary->Recovered_Aux Hydrolysis/ Purification

Figure 3: Deprotection and recovery of this compound.

Conclusion

This compound is a highly effective and widely used chiral auxiliary for the large-scale synthesis of complex chiral molecules, particularly α-aminoboronic acids. The protocols outlined for the synthesis of Bortezomib intermediates demonstrate its critical role in establishing stereochemistry with high fidelity. The ability to perform these reactions on a multi-kilogram scale with high yields and stereoselectivity underscores the industrial importance of this compound. For researchers and professionals in drug development, a thorough understanding of these protocols and the underlying principles of stereocontrol is essential for the efficient and scalable production of enantiomerically pure pharmaceuticals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (+)-Pinanediol Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (+)-Pinanediol boronic esters for improved yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound boronic esters.

Question: Why is my reaction yield of this compound boronic ester consistently low?

Answer:

Low yields can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is recommended. The following workflow can help identify the root cause:

Caption: Troubleshooting workflow for low reaction yields.

Key areas to investigate include:

  • Reagent Quality and Stoichiometry:

    • Boronic Acid: Ensure the starting boronic acid is pure and dry. Impurities can interfere with the esterification.

    • This compound: Use high-purity this compound. The stoichiometry between the boronic acid and pinanediol is crucial; use a 1:1 or a slight excess of pinanediol.

    • Solvents: The reaction is sensitive to water. Ensure all solvents are anhydrous. The use of Dean-Stark apparatus or drying agents like magnesium sulfate (MgSO₄) is often recommended to remove water formed during the reaction.

  • Reaction Conditions:

    • Anhydrous Conditions: The formation of boronic esters is a reversible reaction where water is a byproduct.[1] To drive the equilibrium towards the product, it is essential to remove water as it is formed.

    • Temperature and Reaction Time: The reaction is typically performed at reflux in a suitable solvent (e.g., toluene, THF, or diethyl ether) to facilitate the removal of water. Reaction times can vary from a few hours to overnight.[2] Monitoring the reaction by TLC or GC-MS can determine the optimal reaction time.

  • Workup and Purification:

    • Hydrolysis: Pinanediol boronic esters are generally stable but can be susceptible to hydrolysis, especially under acidic or basic conditions during aqueous workup.[3] It is advisable to perform the workup under neutral conditions.

    • Purification: Purification by silica gel chromatography can sometimes lead to product degradation or poor recovery.[4] Some boronic esters can adhere strongly to silica gel. To mitigate this, consider using a less polar solvent system, a shorter silica gel column, or deactivating the silica gel with a small amount of triethylamine in the eluent. In some cases, distillation or crystallization can be alternative purification methods.[5]

Question: I am observing significant side products in my reaction mixture. What are the likely causes and solutions?

Answer:

The formation of side products is often related to the reactivity of the starting materials and the reaction conditions.

  • Anhydride Formation: Boronic acids can dehydrate to form boroxines (cyclic trimers). This can be minimized by ensuring the boronic acid is fully dissolved and reacts with the pinanediol in a timely manner.

  • Oxidation: Boronic acids can be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Incomplete Reaction: If the reaction is not driven to completion, you will have unreacted starting materials, which can complicate purification. Ensure efficient water removal and adequate reaction time.

Question: My purified this compound boronic ester appears to be degrading over time. How can I improve its stability?

Answer:

While this compound boronic esters are known for their high stability compared to other boronic esters, they are not completely inert.[3]

  • Storage: Store the purified ester under an inert atmosphere, at low temperatures, and protected from light.

  • Moisture: The primary cause of degradation is hydrolysis. Ensure the storage container is well-sealed and consider storing it in a desiccator.

  • Alternative Esters: If stability remains a significant issue for your specific application, you might consider converting the pinanediol ester to a more robust derivative like an MIDA boronate ester, which is known for its stability to chromatography.[4]

Frequently Asked Questions (FAQs)

Q1: What is a standard protocol for the synthesis of a this compound boronic ester?

A1: A general procedure involves the azeotropic dehydration of a mixture of the boronic acid and this compound.

Experimental Protocol: General Synthesis of this compound Boronic Ester [2]

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the boronic acid (1.0 eq.), this compound (1.0-1.1 eq.), and a suitable solvent (e.g., toluene or diethyl ether).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed. This typically takes 4-10 hours.[2]

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by silica gel chromatography, distillation, or recrystallization.[2][5]

Q2: How can I effectively purify my this compound boronic ester?

A2: Purification can be challenging due to the potential for the ester to degrade on silica gel.[4]

Purification MethodAdvantagesDisadvantagesBest For
Silica Gel Chromatography Widely applicablePotential for hydrolysis or strong adsorption of the product[4]Non-polar to moderately polar esters
Distillation Good for removing non-volatile impuritiesRequires thermally stable compoundsVolatile, thermally stable esters[5]
Recrystallization Can provide high purityDependent on the compound being a solid and finding a suitable solvent systemCrystalline solid esters
Conversion to BF₃K salt Crystalline and stable, allowing for easy purification[4]Requires an additional chemical stepWhen direct purification fails

Tips for Chromatography:

  • Use a less polar eluent system (e.g., hexane/ethyl acetate).[4]

  • Consider using a short plug of silica gel rather than a long column.

  • Deactivate the silica gel by pre-treating it with a solution containing a small amount of triethylamine.

Q3: What are the key advantages of using this compound as a chiral auxiliary?

A3: this compound is a widely used chiral diol for several reasons:

  • High Diastereoselectivity: The rigid, chiral structure of pinanediol provides excellent stereocontrol in subsequent reactions, such as the Matteson homologation, leading to high diastereoselectivities (often >98%).[2]

  • Stability: Pinanediol boronic esters are significantly more stable towards hydrolysis than many other boronic esters, which is beneficial for purification and handling.[3]

  • Availability: Both enantiomers of pinene, the precursor to pinanediol, are readily available and relatively inexpensive.

Q4: Are there any common issues with the deprotection of this compound boronic esters?

A4: Yes, the high stability of pinanediol esters can make their deprotection challenging.[6] Harsh conditions are often required, which may not be compatible with sensitive functional groups in the molecule.

Common deprotection methods include:

  • Transesterification: Using another boronic acid, like phenylboronic acid, in a biphasic system.[7][8]

  • Acidic Hydrolysis: This often requires strong acidic conditions.[6]

  • Conversion to Trifluoroborate Salts: Treatment with KHF₂ followed by hydrolysis.[1][6]

The choice of deprotection method should be carefully considered based on the overall synthetic route and the stability of the molecule.

Caption: Common deprotection strategies for this compound boronic esters.

References

Technical Support Center: (+)-Pinanediol Auxiliary Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of the (+)-pinanediol auxiliary from boronic acid derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the this compound auxiliary so difficult to remove?

The this compound auxiliary is known for its high stability, which is advantageous for controlling stereochemistry during synthesis.[1] However, this inherent stability makes its subsequent cleavage challenging compared to other common boronate esters, such as those derived from pinacol.[1][2] The removal often requires forcing conditions that can potentially compromise the integrity of the target molecule.

Q2: My attempts at hydrolysis to remove the pinanediol auxiliary are resulting in low yields and decomposition of my product. What can I do?

Direct hydrolysis of pinanediol boronate esters often requires harsh acidic or basic conditions, which can be detrimental to sensitive functional groups.[3] If you are observing product decomposition, consider switching to a milder cleavage method.

Troubleshooting Steps:

  • Method Change: Transition from direct hydrolysis to transesterification with phenylboronic acid or a two-step procedure involving conversion to a trifluoroborate salt.[1][3] These methods are generally milder and more compatible with a wider range of functional groups.

  • Temperature Control: If you must proceed with hydrolysis, ensure the reaction temperature is kept as low as possible to minimize side reactions and decomposition.

  • Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or NMR) to avoid prolonged exposure of your product to the harsh reaction conditions.

Q3: I am seeing incomplete removal of the auxiliary during my transesterification reaction. How can I drive the reaction to completion?

Incomplete conversion is a common issue in transesterification reactions for removing the pinanediol auxiliary, primarily due to the reaction reaching equilibrium.

Troubleshooting Steps:

  • Increase Equivalents of Cleaving Agent: Use a larger excess of the transesterifying agent (e.g., phenylboronic acid). This will shift the equilibrium towards the products, favoring the release of the free boronic acid from the pinanediol.

  • Removal of Byproducts: If practical for your reaction setup, consider methods to remove one of the byproducts to drive the equilibrium forward. For example, if using a volatile diol for transesterification, its removal under reduced pressure could be an option.

  • Optimize Solvent and Temperature: The choice of solvent can influence the reaction equilibrium. Experiment with different solvent systems. A moderate increase in temperature may also improve the reaction rate and conversion, but this should be balanced against the stability of your target molecule.

Q4: How can I effectively separate my target boronic acid from the this compound byproduct after the cleavage reaction?

The separation of the desired boronic acid from the liberated this compound can be challenging due to their potential for similar polarities.

Troubleshooting Steps:

  • Aqueous Extraction at High pH: A highly effective method is to perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) and an aqueous base (e.g., NaOH, K2CO3 solution). At a sufficiently high pH, the boronic acid will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous phase. The neutral this compound will remain in the organic phase and can be separated. Subsequent acidification of the aqueous layer will protonate the boronate salt, allowing for the extraction of the desired boronic acid back into an organic solvent.

  • Column Chromatography: If extraction is not sufficiently effective, column chromatography on silica gel can be employed. A gradient elution starting with a non-polar solvent system and gradually increasing the polarity can often achieve good separation.

  • Crystallization: If your target boronic acid is a solid, crystallization from an appropriate solvent system can be a powerful purification technique to isolate it from the pinanediol byproduct.

Comparison of Pinanediol Auxiliary Removal Methods

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Acidic Hydrolysis Strong Acid (e.g., HCl, H2SO4)Aqueous or semi-aqueous media, often elevated temperaturesSimple, inexpensive reagentsHarsh conditions, risk of product decomposition, often incomplete
Transesterification Phenylboronic AcidOrganic solvent (e.g., Toluene, THF), often with a co-solvent like water or methanolMilder than hydrolysis, generally good yieldsRequires excess reagent, purification can be challenging
Two-Step (Trifluoroborate) 1. KHF2 2. TMSCl or Aqueous Ammonia1. Methanol/Water 2. Acetonitrile/WaterMild conditions, high yields, often clean reactions[3][4]Two-step process, requires handling of fluoride salts
Cleavage with BCl3 Boron TrichlorideAnhydrous organic solvent (e.g., CH2Cl2), low temperatureVery effective for robust substratesExtremely harsh, not compatible with many functional groups[3]

Detailed Experimental Protocols

Protocol 1: Transesterification with Phenylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolution: Dissolve the this compound boronate ester (1.0 eq) in a suitable organic solvent (e.g., toluene or a 9:1 mixture of diethyl ether and methanol).

  • Addition of Reagents: Add an excess of phenylboronic acid (2.0-3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add an aqueous solution of a base (e.g., 1 M NaOH) and stir vigorously.

    • Separate the aqueous and organic layers. The desired boronic acid should be in the aqueous phase as its boronate salt.

    • Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove the pinanediol and excess phenylboronic acid.

    • Carefully acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to a pH of approximately 2-3.

    • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.

  • Purification: Purify the crude product by column chromatography or crystallization as needed.

Protocol 2: Two-Step Cleavage via Trifluoroborate Salt

This protocol is adapted from procedures described in the literature and should be performed with appropriate safety precautions for handling fluoride salts.[3][4]

Step 1: Formation of the Potassium Trifluoroborate Salt

  • Dissolution: Dissolve the this compound boronate ester (1.0 eq) in methanol.

  • Addition of KHF2: Add a saturated aqueous solution of potassium hydrogen difluoride (KHF2, 4.0-5.0 eq).

  • Reaction: Stir the mixture at room temperature for several hours (e.g., 2-4 h) or until precipitation of the trifluoroborate salt is complete.

  • Isolation: Collect the solid precipitate by filtration, wash with cold water and then a small amount of cold methanol, and dry under vacuum.

Step 2: Hydrolysis of the Trifluoroborate Salt

  • Dissolution: Suspend the isolated potassium trifluoroborate salt in a mixture of acetonitrile and water.

  • Addition of TMSCl: Add trimethylsilyl chloride (TMSCl, 1.5-2.0 eq) dropwise to the suspension.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude boronic acid by column chromatography or crystallization.

Visualized Workflows

Transesterification_Workflow cluster_reaction Reaction cluster_workup Work-up Start Pinanediol Boronate Ester Reaction_Vessel Stir at RT or Heat Start->Reaction_Vessel Reagents Phenylboronic Acid (Excess) Reagents->Reaction_Vessel Base_Addition Add Aqueous Base (e.g., NaOH) Reaction_Vessel->Base_Addition Extraction1 Extract with Organic Solvent Base_Addition->Extraction1 Aqueous_Phase Aqueous Phase (Boronate Salt) Extraction1->Aqueous_Phase Organic_Phase Organic Phase (Pinanediol + Excess Reagent) Extraction1->Organic_Phase Acidification Acidify Aqueous Phase (e.g., HCl) Aqueous_Phase->Acidification Extraction2 Extract with Organic Solvent Acidification->Extraction2 Final_Product Crude Boronic Acid Extraction2->Final_Product

Caption: Transesterification Workflow for Pinanediol Auxiliary Removal.

Two_Step_Cleavage_Workflow cluster_step1 Step 1: Trifluoroborate Formation cluster_step2 Step 2: Hydrolysis Start Pinanediol Boronate Ester KHF2 Add KHF2 Solution Start->KHF2 Stir1 Stir at RT KHF2->Stir1 Filter Filter and Dry Stir1->Filter Intermediate Potassium Trifluoroborate Salt Filter->Intermediate Suspend Suspend Salt in Acetonitrile/Water Intermediate->Suspend TMSCl Add TMSCl Suspend->TMSCl Stir2 Stir at RT TMSCl->Stir2 Workup Aqueous Work-up and Extraction Stir2->Workup Product Crude Boronic Acid Workup->Product

Caption: Two-Step Cleavage via Trifluoroborate Salt Formation.

References

Technical Support Center: Purification of Crude (+)-Pinanediol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude (+)-Pinanediol derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound derivatives?

A1: The most common and effective methods for purifying crude this compound derivatives include:

  • Recrystallization: Ideal for solid derivatives, this technique separates compounds based on differences in solubility.[1][2][3]

  • Column Chromatography: A versatile technique used to separate diastereomers and remove impurities based on differential adsorption to a stationary phase.[4][5]

  • Extraction: Used to separate the desired derivative from impurities by partitioning between two immiscible liquid phases.[6][7]

  • Vacuum Distillation: Suitable for high-boiling point, thermally sensitive liquid derivatives, as it lowers the boiling point to prevent decomposition.[8][9][10][11]

Q2: How do I choose the best purification technique for my specific this compound derivative?

A2: The choice of purification technique depends on the physical and chemical properties of your derivative and the nature of the impurities.

  • For solid derivatives: Recrystallization is often the first choice due to its simplicity and potential for high purity.[1][3] If recrystallization is ineffective, column chromatography is a powerful alternative.

  • For liquid derivatives: Vacuum distillation is suitable for thermally stable, high-boiling point liquids.[8][9] For thermally sensitive liquids or to separate from non-volatile impurities, column chromatography or extraction are more appropriate.

  • For separating diastereomers: Column chromatography is typically the most effective method.[4][5] In some cases, diastereomeric salt crystallization can be employed for chiral resolution.[12][13]

Q3: How can I assess the purity of my purified this compound derivative?

A3: Purity assessment is crucial and can be performed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for determining enantiomeric and diastereomeric purity.[14][15][16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the compound and detect impurities. Chiral derivatizing agents can be used to determine enantiomeric excess by NMR.[18][19][20]

  • Melting Point Analysis: For solid derivatives, a sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. The compound is too soluble in the chosen solvent. The solution is not sufficiently supersaturated.- Try a less polar solvent or a solvent mixture (anti-solvent).[21] - Concentrate the solution by evaporating some of the solvent.[12] - Cool the solution to a lower temperature. - Add a seed crystal to induce crystallization.[12]
Oiling out occurs (product separates as a liquid). The solution is too supersaturated. The cooling rate is too fast. The boiling point of the solvent is higher than the melting point of the solute.- Dilute the solution with more solvent.[13] - Allow the solution to cool more slowly. - Use a lower-boiling point solvent.
Low yield of crystals. The compound has significant solubility in the cold solvent. Premature filtration.- Use a solvent in which the compound is less soluble at low temperatures.[21] - Cool the solution for a longer period or to a lower temperature. - Minimize the amount of solvent used for washing the crystals.
Crystals are colored or impure. Impurities were co-crystallized. Inefficient removal of mother liquor.- Re-recrystallize the product. - Wash the filtered crystals with a small amount of cold, fresh solvent.[13]
Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor separation of diastereomers. Inappropriate mobile phase polarity. Incorrect stationary phase.- Optimize the solvent system. A less polar mobile phase will generally increase retention and may improve separation.[4] - Try a different stationary phase (e.g., switching from silica gel to a cyano or PFP column).[4]
Broad or tailing peaks. Column overloading. Inappropriate solvent for sample loading.- Reduce the amount of crude material loaded onto the column. - Dissolve the sample in a minimal amount of the mobile phase or a weaker solvent.
Compound is not eluting from the column. Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase.
Cracks or channels in the stationary phase. Improper packing of the column.- Repack the column carefully, ensuring a uniform and compact bed.

Experimental Protocols

Recrystallization

Objective: To purify a solid this compound derivative by crystallization from a suitable solvent.

Materials:

  • Crude this compound derivative

  • Selection of solvents for screening (e.g., hexane, ethyl acetate, ethanol, water, and mixtures)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Filtration apparatus (Buchner funnel, filter flask, vacuum source)

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude solid. Add a few drops of a solvent and observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Column Chromatography

Objective: To separate a this compound derivative from impurities or other diastereomers.

Materials:

  • Crude this compound derivative

  • Silica gel (or other appropriate stationary phase)

  • Chromatography column

  • Solvents for the mobile phase (e.g., hexane, ethyl acetate)

  • Collection tubes or flasks

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude derivative in a minimal amount of the mobile phase or a non-polar solvent. Carefully add the sample to the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure desired compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Extraction

Objective: To separate a this compound derivative from impurities based on differential solubility in two immiscible liquids.

Materials:

  • Crude this compound derivative

  • Two immiscible solvents (e.g., water and an organic solvent like ethyl acetate)

  • Separatory funnel

  • Beakers or flasks

Procedure:

  • Dissolution: Dissolve the crude mixture in a suitable solvent.

  • Partitioning: Transfer the solution to a separatory funnel and add an immiscible solvent. Shake the funnel vigorously to allow for the partitioning of the components between the two layers, venting frequently.

  • Separation: Allow the layers to separate and then drain the lower layer. Collect the upper layer.

  • Washing (optional): The organic layer can be washed with brine or a basic/acidic solution to remove corresponding impurities.

  • Drying and Concentration: Dry the organic layer containing the desired compound (e.g., with anhydrous sodium sulfate) and then remove the solvent.

Vacuum Distillation

Objective: To purify a high-boiling point, thermally sensitive liquid this compound derivative.

Materials:

  • Crude liquid this compound derivative

  • Distillation apparatus (distilling flask, condenser, receiving flask)

  • Vacuum pump

  • Heating mantle

  • Thermometer

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus, ensuring all joints are properly sealed.

  • Sample Charging: Add the crude liquid to the distilling flask along with boiling chips or a magnetic stir bar.

  • Vacuum Application: Connect the vacuum pump and slowly reduce the pressure in the system.

  • Heating: Begin heating the distilling flask gently.

  • Distillation: Collect the fraction that distills at the expected boiling point at the given pressure.

  • Cooling and Disassembly: Once the distillation is complete, cool the system before slowly releasing the vacuum.

Data Presentation

Table 1: Typical Solvent Systems for Purification of this compound Derivatives

Purification MethodDerivative TypeTypical Solvent System(s)Expected Purity
Recrystallization Solid amides, estersHexane/Ethyl Acetate, Ethanol/Water>98%
Column Chromatography Diastereomeric mixtures, polar impuritiesHexane/Ethyl Acetate gradient>99%
Extraction Removal of acidic/basic impuritiesEthyl Acetate/Water with pH adjustmentDependent on impurities
Vacuum Distillation High-boiling liquidsN/A>97%

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude Crude this compound Derivative recrystallization Recrystallization crude->recrystallization Choose method based on properties column_chromatography Column Chromatography crude->column_chromatography Choose method based on properties extraction Extraction crude->extraction Choose method based on properties distillation Vacuum Distillation crude->distillation Choose method based on properties purity_assessment Purity Assessment (HPLC, NMR) recrystallization->purity_assessment column_chromatography->purity_assessment extraction->purity_assessment distillation->purity_assessment pure_product Pure this compound Derivative purity_assessment->pure_product

Caption: General workflow for the purification and analysis of this compound derivatives.

troubleshooting_crystallization start No Crystals Form cause1 Too Soluble? start->cause1 cause2 Not Supersaturated? start->cause2 solution1 Change Solvent / Add Anti-solvent cause1->solution1 solution2 Concentrate Solution cause2->solution2 solution3 Lower Temperature / Add Seed Crystal cause2->solution3

Caption: Troubleshooting guide for common crystallization problems.

References

Technical Support Center: Optimizing (+)-Pinanediol Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-Pinanediol mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a chiral auxiliary?

This compound is a C2-symmetric chiral diol derived from (+)-α-pinene. It is widely used as a chiral auxiliary in asymmetric synthesis to control the stereochemical outcome of reactions. Its rigid bicyclic structure provides a well-defined chiral environment, leading to high levels of stereoselectivity in reactions such as the Matteson homologation, aldol additions, and reductions. The use of this compound allows for the synthesis of enantiomerically enriched compounds, which is crucial in the development of pharmaceuticals and other bioactive molecules.

Q2: I am observing low enantioselectivity in my this compound mediated reaction. What are the common causes?

Low enantioselectivity can stem from several factors. It is crucial to systematically investigate the following possibilities:

  • Purity of this compound: The enantiomeric purity of the this compound used is critical. Impurities or a lower than expected enantiomeric excess (ee) of the auxiliary will directly translate to lower enantioselectivity in the product.[1] It is possible to purify this compound to 100% ee by recrystallization of sodium bis(pinanediol) borate.[1]

  • Reaction Temperature: Temperature plays a significant role in the energy difference between the diastereomeric transition states. Generally, lower temperatures lead to higher enantioselectivity.[2] If your protocol is at room temperature, consider cooling the reaction to 0 °C, -20 °C, or even -78 °C.[2]

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the transition state geometry. Non-polar, non-coordinating solvents like toluene or dichloromethane are often preferred.[2]

  • Moisture and Air Sensitivity: Many organometallic reagents used in conjunction with pinanediol esters are sensitive to air and moisture. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).[2]

  • Reagent Stoichiometry and Purity: Incorrect stoichiometry or impure reagents can lead to side reactions or the formation of non-selective catalytic species.

Q3: How can I improve the diastereoselectivity of my Matteson homologation reaction?

The Matteson homologation, which involves the reaction of a boronic ester with a dihalomethyllithium reagent, is a powerful tool for asymmetric carbon-carbon bond formation. To enhance diastereoselectivity:

  • Addition of a Lewis Acid: The addition of a Lewis acid, such as zinc chloride (ZnCl₂), can significantly increase both the yield and the diastereomeric ratio (d.r.) of the Matteson homologation.[3] Diastereoselectivities of up to 98.5–99.5% can be achieved under these conditions.[3]

  • Temperature Control: As with enantioselectivity, lower temperatures are generally favorable for achieving higher diastereoselectivity. The generation of (dihalomethyl)lithium reagents is typically performed at very low temperatures, such as -78 °C or -100 °C, to ensure their stability and reactivity.[3][4]

  • Slow Addition of Reagents: Slow, dropwise addition of the organolithium reagent to the solution of the boronic ester and dihalomethane at a low temperature is crucial to maintain control over the reaction and minimize side products.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Reaction Conversion Inactive Reagents: The organolithium reagent (e.g., n-BuLi, LDA) may have degraded due to improper storage or handling.Titrate the organolithium reagent before use to determine its exact concentration. Use freshly purchased or properly stored reagents.
Insufficient Reaction Time or Temperature: The reaction may be too slow at the chosen temperature.Monitor the reaction progress by TLC or GC/MS. If the reaction is sluggish, consider allowing it to warm slowly to a slightly higher temperature or extending the reaction time. However, be aware that this might impact stereoselectivity.[2]
Catalyst/Reagent Deactivation: Trace amounts of water or oxygen can quench the organolithium reagent.Ensure all solvents and reagents are rigorously dried and degassed. Perform the reaction under a strict inert atmosphere.[2]
Low Diastereomeric Ratio (d.r.) Suboptimal Reaction Temperature: The temperature may not be low enough to maximize the energy difference between the diastereomeric transition states.Perform the reaction at a lower temperature (e.g., -100 °C for the generation of (dichloromethyl)lithium).[3]
Absence of a Lewis Acid: The reaction may proceed with lower selectivity without a coordinating agent.Add a Lewis acid like ZnCl₂ to the reaction mixture. This has been shown to improve diastereoselectivity in Matteson homologations.[3]
Fast Addition of Reagents: Rapid addition can lead to local temperature increases and reduced selectivity.Add the organolithium reagent slowly and dropwise to the reaction mixture while maintaining a low temperature.
Formation of Side Products Multiple Insertions: In homologation reactions, multiple additions of the methylene group can occur if the reaction conditions are not carefully controlled.Boronate complexes are generally stable at -78 °C, preventing multiple insertions as any excess (dihalomethyl)lithium decomposes before the homologated boronic ester is formed.[4] Ensure the temperature is kept low during reagent addition.
Epimerization: The product may be susceptible to epimerization under the reaction or work-up conditions.The addition of sodium iodide (NaI) has been reported to lead to a stereodivergent outcome, suggesting that iodide can mediate epimerization.[5] Consider the work-up conditions and if they could be contributing to loss of stereochemical integrity.

Experimental Protocols

General Protocol for Matteson Homologation of a this compound Boronic Ester

This protocol is a generalized procedure based on established Matteson homologation methods.[3][4]

Materials:

  • This compound boronic ester

  • Dichloromethane (CH₂Cl₂), dried and distilled

  • n-Butyllithium (n-BuLi) in hexanes, titrated

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous Zinc Chloride (ZnCl₂) (optional, for enhanced selectivity)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve the this compound boronic ester and dichloromethane (1.2 equivalents) in anhydrous THF in a flame-dried flask.

  • If using, add anhydrous ZnCl₂ (1.1 equivalents) to the solution.

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.05 equivalents) dropwise to the stirred reaction mixture over a period of 5-10 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, stir the reaction mixture at -78 °C for the specified time (typically 30 minutes to a few hours, monitor by TLC).

  • Allow the reaction to warm to room temperature over several hours (e.g., 16 hours).[4]

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., Et₂O or EtOAc).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting α-chloro boronic ester by column chromatography.

Visualizing Experimental Workflow and Troubleshooting

Workflow for a Typical this compound Mediated Reaction

experimental_workflow General Workflow for this compound Mediated Reactions prep Preparation of Starting Materials - Dry Solvents - Titrate Reagents - Flame-dry Glassware setup Reaction Setup - Inert Atmosphere (Ar/N2) - Dissolve Pinanediol Ester prep->setup cool Cooling - Typically -78°C setup->cool reagent_add Slow Reagent Addition - e.g., n-BuLi, Grignard cool->reagent_add reaction Reaction Monitoring - TLC, GC/MS reagent_add->reaction warm Warm to Room Temperature reaction->warm quench Aqueous Work-up - Quench Reaction warm->quench extract Extraction & Drying quench->extract purify Purification - Column Chromatography extract->purify analyze Analysis - NMR, Chiral HPLC/GC for ee/dr purify->analyze

Caption: A generalized workflow for conducting a this compound mediated reaction.

Troubleshooting Logic for Low Enantioselectivity

troubleshooting_enantioselectivity Troubleshooting Low Enantioselectivity start Low Enantiomeric Excess (ee) Observed check_purity Verify Purity of this compound and Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions lower_temp Lower Reaction Temperature (e.g., 0°C, -20°C, -78°C) check_purity->lower_temp If purity is confirmed check_conditions->lower_temp change_solvent Change Solvent (e.g., to non-polar, non-coordinating) check_conditions->change_solvent inert_atmosphere Ensure Strict Inert Atmosphere and Anhydrous Conditions check_conditions->inert_atmosphere reoptimize Re-optimize Reaction lower_temp->reoptimize change_solvent->reoptimize inert_atmosphere->reoptimize

Caption: A logical guide to troubleshooting low enantioselectivity.

References

side reactions and byproducts in (+)-Pinanediol applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (+)-pinanediol, particularly in the context of boronic ester applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using this compound as a chiral auxiliary for boronic esters?

A1: this compound is a widely used chiral auxiliary due to the high stability of the resulting pinanediol boronic esters.[1][2][3] This stability is advantageous for purification and handling of the esters.[1] The rigid structure of pinanediol binds to boron without significant ring strain, contributing to the thermodynamic stability of the resulting ester.[1][4]

Q2: Why are this compound boronic esters so stable towards hydrolysis?

A2: this compound boronic esters are among the most hydrolytically stable boronic esters.[2][3][5] Their stability is attributed to the steric hindrance around the boron atom provided by the pinanediol moiety, which protects it from nucleophilic attack by water.[2]

Q3: What are the common challenges encountered when trying to remove the this compound protecting group?

A3: The high stability of this compound boronic esters makes their cleavage challenging and often requires specific, and sometimes harsh, conditions.[1][6] Common deprotection methods include:

  • Transesterification: This can be performed with other boronic acids or diols like diethanolamine.[6][7][8]

  • Acidic Hydrolysis: This method can be effective but may not be suitable for acid-sensitive functional groups.[6][9]

  • Conversion to Trifluoroborate Salts: Treatment with potassium hydrogen difluoride (KHF₂) can form trifluoroborate salts, which are then hydrolyzed.[1][9][10]

  • Oxidative Cleavage: Reagents like sodium periodate can be used for oxidative cleavage.[6]

Q4: Can this compound boronic esters be used directly in Suzuki-Miyaura coupling reactions?

A4: Yes, this compound boronic esters are commonly used in Suzuki-Miyaura coupling reactions. Their stability allows for easy handling and purification prior to the coupling step. However, the specific reaction conditions, such as the choice of base and solvent, may need to be optimized for efficient transmetalation.[11][12]

Q5: What are the potential side reactions during the synthesis of this compound boronic esters?

A5: The synthesis of this compound boronic esters is generally efficient. However, potential side reactions can include incomplete reaction leading to the presence of starting materials (boronic acid and this compound) in the final product. The presence of water can also lead to the formation of boroxines (boronic anhydrides) from the starting boronic acid.

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling
Symptom Potential Cause Suggested Solution
Low conversion of starting materials Inefficient transmetalation The stability of the pinanediol boronic ester can sometimes hinder the transmetalation step.[11] Consider using a stronger base (e.g., Cs₂CO₃, K₃PO₄) or a different solvent system (e.g., aqueous DMF, ethanol/water) to facilitate the process.[11]
Catalyst deactivation The palladium catalyst can be sensitive to oxygen and impurities.[13] Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) and use degassed solvents.
Presence of phenol or other protodeboronation byproducts Protodeboronation of the boronic ester This side reaction, where the boron moiety is replaced by a hydrogen atom, can be promoted by protic solvents or high temperatures.[13][14] Use anhydrous solvents and consider running the reaction at a lower temperature.
Difficulty in product purification Presence of residual this compound If the deprotection of the pinanediol ester is part of the workup, incomplete removal can contaminate the final product. Optimize the deprotection conditions as described in the FAQs.
Impurities in the Synthesized this compound Boronic Ester
Symptom Potential Cause Suggested Solution
Presence of starting boronic acid in the final product Incomplete esterification Ensure the reaction goes to completion by using an appropriate Dean-Stark trap to remove water or by extending the reaction time.
Product appears oily or difficult to crystallize Presence of pinacol boronate esters if pinacol was used in a previous step Purification can be challenging for some boronic esters.[3][15] Consider converting the ester to a more crystalline derivative, such as a diethanolamine boronate, for purification, followed by hydrolysis.[8]
Hydrolysis of the boronic ester during workup or chromatography Exposure to water or protic solvents While pinanediol boronic esters are relatively stable, prolonged exposure to aqueous or alcoholic media during workup or chromatography on silica gel can lead to some hydrolysis.[3] Minimize contact with such media or use a less protic solvent system for chromatography.

Side Reactions and Byproducts

Side Reaction Conditions Favoring the Reaction Major Byproduct(s) Mitigation Strategy
Hydrolysis/Deboronation Presence of water, acidic or basic conditions, especially at elevated temperatures.[2][5][16]Boronic acid, this compoundUse anhydrous solvents and reagents. Perform reactions under an inert atmosphere.
Protodeboronation Protic solvents, strong bases, and elevated temperatures during cross-coupling reactions.[11][14]Arene/Alkane (corresponding to the boronic ester substituent)Use aprotic solvents and carefully select the base and reaction temperature.
Oxidation Exposure to air or oxidizing agents.Corresponding alcohol (from the boronic ester substituent)Handle and store under an inert atmosphere. Avoid incompatible reagents.
Ring Expansion of Pinanediol Moiety Treatment of (halomethyl)pinanediol boronates with strong base.[16]Isomeric boronate estersUse alternative synthetic routes for hydroxymethyl boronic esters.

Experimental Protocols

Protocol 1: Synthesis of a Generic Aryl-(+)-Pinanediol Boronate Ester

Materials:

  • Arylboronic acid (1.0 equiv)

  • This compound (1.05 equiv)

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the arylboronic acid and this compound.

  • Add toluene to the flask.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can often be used directly in the next step or purified by column chromatography on silica gel (eluting with a non-polar solvent system like hexanes/ethyl acetate) or recrystallization.

Protocol 2: Suzuki-Miyaura Coupling Using an Aryl-(+)-Pinanediol Boronate Ester

Materials:

  • Aryl-(+)-pinanediol boronate ester (1.1 equiv)

  • Aryl halide (e.g., Aryl bromide) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

Procedure:

  • To a Schlenk flask, add the aryl halide, aryl-(+)-pinanediol boronate ester, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC/LC-MS).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Side_Reactions Aryl_BX2 Aryl Boronic Acid / Ester Desired_Product Aryl-(+)-Pinanediol Boronate Ester Aryl_BX2->Desired_Product Esterification Pinanediol This compound Pinanediol->Desired_Product Byproduct_Water Water Desired_Product->Byproduct_Water Side_Reaction_Hydrolysis Hydrolysis Desired_Product->Side_Reaction_Hydrolysis H₂O Side_Reaction_Protodeboronation Protodeboronation Desired_Product->Side_Reaction_Protodeboronation Protic Solvents / Heat Cross_Coupling_Product Cross-Coupling Product Desired_Product->Cross_Coupling_Product Suzuki Coupling Byproduct_Pinanediol This compound Side_Reaction_Hydrolysis->Byproduct_Pinanediol Byproduct_Boronic_Acid Aryl Boronic Acid Side_Reaction_Hydrolysis->Byproduct_Boronic_Acid Byproduct_Arene Arene Side_Reaction_Protodeboronation->Byproduct_Arene Aryl_Halide Aryl Halide Aryl_Halide->Cross_Coupling_Product Pd_Catalyst Pd Catalyst / Base

Caption: Key reactions involving this compound boronic esters.

References

diastereoselectivity issues with (+)-Pinanediol auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges related to diastereoselectivity when using (+)-pinanediol as a chiral auxiliary in asymmetric synthesis.

Frequently Asked Questions (FAQs)

FAQ 1: Troubleshooting Poor Diastereoselectivity

Q: My reaction using a this compound boronic ester resulted in a low diastereomeric ratio (d.r.). What are the common causes and how can I improve the selectivity?

A: Low diastereoselectivity is a common issue that can often be traced back to suboptimal reaction conditions. The stereochemical outcome of reactions involving pinanediol boronic esters, such as the Matteson homologation, is highly dependent on the formation of a well-organized, sterically-hindered transition state. The rigidity of the pinanediol backbone is designed to create a facial bias, but its effectiveness can be compromised by several factors.

Key areas to investigate include reaction temperature, the role of Lewis acids, the order of reagent addition, and solvent choice. Boron-mediated aldol reactions, for example, rely on the formation of tight, cyclic transition states where the short boron-oxygen bonds magnify steric interactions, leading to high stereoselectivity.[1][2] Any factor that disrupts this organization can lead to a poor outcome.

Below is a troubleshooting guide summarizing potential causes and solutions.

Table 1: Troubleshooting Guide for Low Diastereoselectivity

Potential Problem Possible Cause(s) Recommended Solution(s)
Suboptimal Temperature The reaction temperature is too high, allowing for competing, non-selective reaction pathways or equilibration between diastereomeric transition states.Lower the reaction temperature significantly. For carbenoid additions (e.g., Matteson homologation), temperatures of -78°C or even -100°C are often required to "freeze out" less-favored transition states.[3]
Lewis Acid Issues An incorrect Lewis acid is used, or it is absent. In Matteson homologations, a Lewis acid like Zinc Chloride (ZnCl₂) is critical to promote the stereoselective 1,2-migration of the alkyl/aryl group.[4][5]Ensure the correct Lewis acid is used in stoichiometric amounts where required. For Matteson reactions, ZnCl₂ is standard. The Lewis acid helps to accelerate the rearrangement of the intermediate "ate" complex.[4]
Incorrect Reagent Order In multi-step, one-pot sequences like the Matteson homologation, the order of addition is paramount to achieving high stereocontrol.For high diastereoselectivity, the migrating group must be attached to the pinanediol boronic ester before the addition of the nucleophile (e.g., (dichloromethyl)lithium). Poor selectivity is often observed when the sequence is reversed.[4]
Solvent Effects The solvent may not adequately stabilize the desired transition state or may interfere with the reaction.Screen non-coordinating solvents like tetrahydrofuran (THF) or diethyl ether. The polarity and coordinating ability of the solvent can influence the geometry of the transition state.
Reagent Quality Reagents, particularly organolithiums or Grignards, may have degraded, leading to side reactions or poor reactivity.Use freshly titrated organometallic reagents. Ensure all solvents and reagents are anhydrous, as water can quench intermediates and interfere with Lewis acids.

Workflow & Pathway Visualizations

The following diagrams illustrate the logical workflow for troubleshooting poor stereoselectivity and the key mechanistic pathway where stereochemistry is determined.

G start Low Diastereomeric Ratio (d.r.) Observed check_temp Is the reaction run at low T? (e.g., -78°C to -100°C) start->check_temp check_lewis Is a Lewis Acid promoter required and used correctly (e.g., ZnCl₂)? check_temp->check_lewis Yes sol_temp ACTION: Lower temperature to -78°C or below. check_temp->sol_temp No check_order Was the reagent addition sequence correct? check_lewis->check_order Yes sol_lewis ACTION: Add appropriate Lewis Acid (e.g., ZnCl₂). check_lewis->sol_lewis No check_reagents Are all reagents pure, dry, and active? check_order->check_reagents Yes sol_order ACTION: Verify and correct addition sequence. (Substrate -> Nucleophile) check_order->sol_order No sol_reagents ACTION: Use anhydrous solvents. Titrate organometallics. check_reagents->sol_reagents No end_node Optimized Diastereoselectivity check_reagents->end_node Yes sol_temp->check_lewis sol_lewis->check_order sol_order->check_reagents sol_reagents->end_node

Caption: Troubleshooting workflow for low diastereoselectivity.

G sub 1. This compound Boronic Ester sub->inv1 nuc + LiCHCl₂ (Nucleophile) nuc->inv1 ate 2. Tetrahedral 'Ate' Complex (Diastereomeric Intermediates) mig 3. 1,2-Migration (Stereo-determining step) Promoted by ZnCl₂ ate->mig prod1 Desired Diastereomer (Major Product) mig->prod1  Favored Transition State prod2 Other Diastereomer (Minor Product) mig->prod2  Disfavored Transition State inv1->ate Low Temp (-100°C)

Caption: Simplified pathway for the Matteson Homologation reaction.

FAQ 2: Resolving Diastereomeric Mixtures

Q: My reaction was only moderately selective and produced a mixture of diastereomers. What is the best way to separate them?

A: Separation of diastereomers is achievable because, unlike enantiomers, they have different physical properties. The two most common and effective methods for separation on a laboratory scale are flash column chromatography and fractional recrystallization.[6]

  • Flash Column Chromatography: This is the most widely used technique. Since diastereomers have different polarities, they will exhibit different retention factors (Rƒ) on a solid support like silica gel. The key is to find a solvent system that maximizes the difference in Rƒ (ΔRƒ).[7]

    • Solvent Screening: Use Thin Layer Chromatography (TLC) to screen various mobile phases. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase polarity.

    • Column Packing: A properly packed column is essential to achieve good separation.

    • Elution: Collect small fractions and analyze them by TLC to identify which contain the pure diastereomers.

  • Fractional Recrystallization: This method is effective if one diastereomer is significantly less soluble than the other in a particular solvent system or if one is more crystalline. By dissolving the mixture in a minimum amount of hot solvent and allowing it to cool slowly, the less soluble diastereomer may crystallize out, allowing for its separation by filtration.

Table 2: Common Solvent Systems for Silica Gel Chromatography

Solvent System (v/v) Polarity Typical Applications
Hexane / Ethyl AcetateLow to MediumGeneral purpose for moderately polar compounds.
Hexane / Diethyl EtherLow to MediumGood alternative to Ethyl Acetate; can alter selectivity.[8]
Dichloromethane / MethanolMedium to HighFor more polar compounds.
Toluene / Ethyl AcetateLow to MediumCan improve separation for aromatic compounds.
FAQ 3: Issues with Auxiliary Cleavage

Q: I am having trouble removing the this compound auxiliary after my reaction, or I am observing epimerization at the adjacent stereocenter. What should I do?

A: Cleavage of the pinanediol auxiliary is the final critical step to release your desired product. The method of cleavage must be chosen carefully to avoid side reactions, particularly epimerization of the newly formed stereocenter, which would compromise the stereochemical purity of your product.

  • Problem: Incomplete Cleavage

    • Cause: The chosen cleavage conditions may be too mild or the reaction time too short.

    • Solution: Standard methods for cleaving pinanediol boronate esters include transesterification with another diol or hydrolysis. Treatment with potassium hydrogen difluoride (KHF₂) can be used to form trifluoroborate salts, which can then be converted to the free boronic acids.[9] Ensure sufficient equivalents of the cleavage reagent are used and monitor the reaction to completion by TLC or NMR.

  • Problem: Epimerization During Cleavage

    • Cause: The stereocenter adjacent to the boron atom may be sensitive to acidic or basic conditions, leading to racemization or epimerization.

    • Solution: Employ milder cleavage conditions. If standard hydrolysis is problematic, investigate alternative deprotection protocols. Oxidative cleavage (e.g., with sodium perborate) can convert the boronic ester directly to an alcohol, which is often a robust and non-epimerizing method if an alcohol is the desired product.

Experimental Protocols

Protocol 1: General Procedure for a Diastereoselective Matteson Homologation

This is a generalized protocol and may require optimization for specific substrates.

  • Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), add the this compound boronic ester (1.0 equiv.) and anhydrous THF to an oven-dried, three-neck flask equipped with a thermometer, dropping funnel, and stirrer.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Carbenoid Generation: In a separate flask, generate the (dichloromethyl)lithium solution by adding n-butyllithium to a solution of dichloromethane in THF at -100°C. Alternatively, use in-situ generation methods.[3]

  • Addition: Slowly add the pre-formed (dichloromethyl)lithium solution to the boronic ester solution while maintaining the temperature at -78°C. Stir for 30 minutes.

  • Lewis Acid Promotion: Add a solution of anhydrous zinc chloride (1.1 equiv.) in THF to the reaction mixture.

  • Warm and Rearrange: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The 1,2-migration occurs during this warming phase.[5]

  • Nucleophilic Addition: Re-cool the mixture to -78°C and add the Grignard or organolithium reagent (1.2 equiv.) dropwise. Allow the reaction to warm to room temperature and stir until complete (monitor by TLC).

  • Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to separate the diastereomers.

Protocol 2: Separation of Diastereomers by Flash Column Chromatography
  • Solvent Selection: Using TLC, identify a solvent system that provides good separation between the two diastereomer spots (ideally, ΔRƒ > 0.1).

  • Column Preparation: Select an appropriate size column and slurry-pack with silica gel using the chosen non-polar solvent (e.g., hexane).

  • Loading: Dissolve the crude diastereomeric mixture in a minimal amount of dichloromethane or the elution solvent. Pre-adsorb the mixture onto a small amount of silica gel, concentrate to dryness, and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin elution with the determined solvent system. Apply positive pressure to maintain a steady flow rate.

  • Fraction Collection: Collect small, equally sized fractions.

  • Analysis: Analyze every few fractions by TLC. Combine the fractions that contain the pure, single diastereomers. Fractions containing a mixture can be combined and re-chromatographed if necessary.

References

Technical Support Center: Troubleshooting Epimerization in Pinanediol Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to epimerization in pinanediol boronic esters during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of pinanediol boronic esters?

A1: Epimerization refers to a chemical process that changes the configuration at one of several stereogenic centers in a molecule. In the case of chiral pinanediol boronic esters, particularly those with a stereocenter at the carbon atom alpha to the boron atom (the α-carbon), epimerization leads to the formation of a diastereomer, potentially compromising the stereochemical purity of the desired product.

Q2: Why is it crucial to control epimerization?

A2: In drug development and asymmetric synthesis, the precise three-dimensional structure of a molecule is often critical to its biological activity and efficacy. Epimerization can lead to a mixture of diastereomers, one ofwhich may have reduced or undesired biological activity, or could even be toxic. Therefore, controlling epimerization is essential for ensuring the stereochemical integrity and quality of the final product.

Q3: What are the general causes of epimerization at the α-carbon of boronic esters?

A3: Epimerization at the α-carbon typically proceeds through a deprotonation-reprotonation mechanism.[1][2] A base removes a proton from the α-carbon, forming a planar, achiral enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face, leading to a mixture of epimers.[1][2]

Troubleshooting Guides

Problem 1: I am observing significant epimerization during the Matteson homologation of my pinanediol boronic ester.

Possible Cause 1: Presence of a Lewis Acid Catalyst.

  • Explanation: Lewis acids such as zinc chloride (ZnCl₂), often used to facilitate the rearrangement of the borate complex in the Matteson homologation, can also catalyze isomerization, particularly in the case of allylboronic esters.[3]

  • Solution:

    • Consider omitting ZnCl₂ during the formation of the α-chloroboronic ester intermediate.[3]

    • If a Lewis acid is necessary for the subsequent step (e.g., reaction with a Grignard reagent), it can be added after the α-chloroboronic ester has been formed.[3]

Possible Cause 2: Reaction with certain nucleophiles in the presence of specific additives.

  • Explanation: In what is termed the "epi-Matteson" reaction, the addition of sodium iodide (NaI) during the substitution step with a Grignard reagent can lead to an epimerization process that interconnects different reaction pathways, resulting in a stereodivergent outcome.[4] This suggests that the choice of halide and additives can significantly influence the stereochemical outcome.

  • Solution:

    • If epimerization is observed when using α-iodo boronic esters with NaI, consider using the corresponding α-bromo or α-chloro boronic esters, as they may be less prone to epimerization under these conditions.[4]

    • Carefully evaluate the necessity of additives like NaI and explore alternative reaction conditions if epimerization is a concern.

Problem 2: My purified pinanediol boronic ester appears to be a mixture of epimers.

Possible Cause: Base-catalyzed epimerization during work-up or purification.

  • Explanation: Exposure to basic conditions during aqueous work-up or chromatography on a basic stationary phase can induce epimerization via the deprotonation-reprotonation mechanism.

  • Solution:

    • During work-up, use neutral or slightly acidic aqueous solutions.

    • For chromatographic purification, utilize silica gel, which is generally considered neutral to slightly acidic. Avoid using basic alumina or other basic stationary phases.

    • If possible, minimize the time the compound is in solution, especially if trace amounts of basic impurities might be present.

Factors Influencing Epimerization

The following table summarizes key factors that can influence the degree of epimerization in reactions involving pinanediol boronic esters.

FactorInfluence on EpimerizationRecommendations for Minimizing Epimerization
**Lewis Acids (e.g., ZnCl₂) **Can catalyze isomerization, particularly of allylboronic esters.[3]Omit during the formation of sensitive intermediates like α-chloroboronic esters.[3]
Reaction Additives (e.g., NaI) Can promote epimerization, especially with α-iodo boronic esters.[4]Avoid if possible, or consider using less reactive halide precursors (e.g., α-bromo).[4]
Base Can induce epimerization via deprotonation of the α-carbon.[1][2]Use non-basic or mildly acidic conditions during work-up and purification.
Reaction Intermediates α-halo boronic esters can be susceptible to epimerization.Consider one-pot procedures to minimize the isolation of sensitive intermediates.
Solvent The polarity and nature of the solvent can influence reaction pathways and equilibria.Empirically screen different solvents to find conditions that minimize epimerization.

Experimental Protocols

Protocol 1: Analysis of Epimerization by Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the separation and quantification of diastereomeric pinanediol boronic esters.

1. Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., ChiralPAK® AD-H, Chiralcel® OD-H, or similar).

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).

  • Sample of the pinanediol boronic ester to be analyzed.

2. Method Development:

  • Column Selection: Based on the structure of the analyte, select an appropriate chiral column. Polysaccharide-based columns are a good starting point for many chiral separations.

  • Mobile Phase Screening:

    • Begin with a standard mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v).

    • If separation is not achieved, systematically vary the ratio of the solvents.

    • Small amounts of additives, such as trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds), can be added to the mobile phase to improve peak shape and resolution, but be mindful of their potential to cause on-column reactions.

  • Flow Rate and Temperature:

    • Start with a flow rate of 1.0 mL/min. This can be adjusted to optimize resolution and analysis time.

    • Column temperature can also be varied (e.g., from 25°C to 40°C) to improve separation.

3. Sample Preparation:

  • Dissolve a small amount of the boronic ester sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the sample onto the HPLC system.

  • Monitor the elution of the diastereomers using a UV detector at an appropriate wavelength.

  • The ratio of the two epimers can be determined by integrating the peak areas of the corresponding signals.

5. Quantification:

  • The percentage of each epimer is calculated as follows: % Epimer = (Area of Epimer Peak / Total Area of Both Epimer Peaks) * 100

Visualizations

Caption: Mechanism of base-catalyzed epimerization at the α-carbon.

Troubleshooting_Workflow cluster_reaction Reaction Troubleshooting cluster_workup Work-up/Purification Troubleshooting start Epimerization Observed check_reaction Investigate Reaction Conditions start->check_reaction check_workup Review Work-up & Purification start->check_workup lewis_acid Lewis Acid Present? check_reaction->lewis_acid additives Additives like NaI used? check_reaction->additives base_exposure Exposure to Basic Conditions? check_workup->base_exposure basic_chromatography Using Basic Stationary Phase? check_workup->basic_chromatography remove_lewis_acid Omit or Add Lewis Acid Later lewis_acid->remove_lewis_acid Yes change_halide Consider α-bromo/chloro instead of α-iodo additives->change_halide Yes neutral_conditions Use Neutral/Slightly Acidic Work-up base_exposure->neutral_conditions Yes use_silica Use Silica Gel for Chromatography basic_chromatography->use_silica Yes

Caption: A logical workflow for troubleshooting epimerization issues.

References

stability of (+)-Pinanediol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (+)-Pinanediol. This resource is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges related to the stability of this compound under acidic and basic conditions during your experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under typical laboratory conditions?

A1: this compound is a crystalline solid that is generally stable under recommended storage conditions, which include being stored in a tightly sealed container in a dry, cool, and well-ventilated place. However, its stability can be compromised under certain reactive conditions, particularly in acidic environments.

Q2: What is the primary degradation pathway for this compound under acidic conditions?

A2: Under acidic conditions, this compound, as a vicinal diol (1,2-diol), is susceptible to a classic organic reaction known as the pinacol rearrangement.[1][2][3] This acid-catalyzed reaction involves the protonation of one of the hydroxyl groups, followed by the loss of a water molecule to form a carbocation. A subsequent rearrangement of the carbon skeleton occurs to yield a more stable carbocation, which then leads to the formation of a ketone.[1][4] For the pinane scaffold, this results in a structural isomerization.

Q3: What are the expected degradation products of this compound in an acidic medium?

A3: The pinacol rearrangement of this compound is expected to yield a rearranged ketone. While the exact structure of the major rearrangement product is not extensively documented in readily available literature, a likely product is a ketone derived from the migration of one of the alkyl groups of the pinane skeleton. A plausible product is a ketone with a rearranged bicyclic structure. The formation of campholenic aldehyde from α-pinene oxide, a related pinane derivative, suggests that rearrangements of this scaffold are well-established.[5][6]

Q4: Is this compound stable under basic conditions?

A4: The stability of this compound under basic conditions is generally considered to be higher than under acidic conditions. It is often used as a chiral auxiliary in reactions that are run under basic conditions and can be recovered intact. However, prolonged exposure to strong bases, especially at elevated temperatures, may lead to degradation. Specific degradation pathways and products under harsh basic conditions are not well-documented in the literature.

Q5: Are there any quantitative data on the degradation kinetics of this compound?

Troubleshooting Guide

This guide addresses common issues that may arise due to the potential instability of this compound in experimental setups.

Issue Potential Cause Recommended Action
Unexpected side products are observed in a reaction run under acidic conditions. The acidic conditions may be causing a pinacol rearrangement of the this compound chiral auxiliary.- Neutralize the reaction mixture as soon as the desired transformation is complete. - Consider using a milder acid catalyst or a non-acidic route if possible. - Analyze the side products by techniques like GC-MS or LC-MS to confirm the presence of a rearranged ketone.
Low recovery of this compound after a reaction. In addition to potential rearrangement, physical loss during workup and purification can be a factor. Some diols can also be sensitive to workup conditions.[8]- Optimize the extraction and chromatography conditions to minimize loss. - Ensure the workup procedure is not exposing the diol to harsh acidic or basic conditions for extended periods.[8]
Inconsistent reaction outcomes when using this compound as a chiral auxiliary. If the reaction is sensitive to the exact structure of the chiral auxiliary, any on-the-fly degradation could affect the stereochemical control.- Verify the purity of the starting this compound. - Run a control experiment with the diol under the reaction conditions (without the main substrate) to check for its stability.

Data Presentation

As quantitative kinetic data for the degradation of this compound is not available, the following table summarizes its qualitative stability under different conditions based on established chemical principles.

Condition Stability Potential Degradation Pathway Primary Degradation Product(s)
Acidic (e.g., HCl, H₂SO₄) Low to ModeratePinacol Rearrangement[1][2][3]Rearranged Ketone
Basic (e.g., NaOH, KOH) High (at RT) to Moderate (at elevated temp.)Limited information available; likely stable under mild conditions.Not well-documented
Neutral (Aqueous) HighMinimal degradation expected.Not applicable
Oxidative (e.g., H₂O₂) ModerateOxidation of hydroxyl groups.Not well-documented
Thermal HighStable at typical reaction temperatures.Not applicable

Experimental Protocols

For users who need to assess the stability of this compound in their specific reaction matrix, a forced degradation study is recommended. The following is a general protocol based on ICH guidelines for stress testing of drug substances.[9][10][11]

Objective: To determine the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Thermostatically controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

    • Keep the solutions at room temperature and at an elevated temperature (e.g., 60 °C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an appropriate amount of base before analysis.

    • Analyze the samples by HPLC.

  • Base Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.

    • Follow the same procedure as for acid hydrolysis, neutralizing the samples with an appropriate amount of acid before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature and monitor at the same time points.

    • Analyze the samples by HPLC.

  • Thermal Degradation:

    • Place a sample of solid this compound in an oven at an elevated temperature (e.g., 80 °C).

    • Also, expose a solution of this compound to the same temperature.

    • Analyze samples at various time points.

  • Photostability:

    • Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the samples after exposure.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Quantify the amount of remaining this compound and any degradation products formed.

    • If necessary, use LC-MS to identify the mass of the degradation products to aid in their structural elucidation.

Visualizations

Acid_Degradation_Pathway Pinanediol This compound Protonated_Diol Protonated Diol Pinanediol->Protonated_Diol + H+ Carbocation Carbocation Intermediate Protonated_Diol->Carbocation - H2O Rearranged_Carbocation Rearranged Carbocation Carbocation->Rearranged_Carbocation 1,2-Alkyl Shift Rearranged_Ketone Rearranged Ketone Rearranged_Carbocation->Rearranged_Ketone - H+

Acid-Catalyzed Degradation Pathway of this compound.

Troubleshooting_Workflow Start Unexpected Side Product or Low Yield Check_Conditions Are reaction conditions acidic? Start->Check_Conditions Pinacol_Rearrangement Potential Pinacol Rearrangement Check_Conditions->Pinacol_Rearrangement Yes Other_Issues Investigate other issues (workup, purity) Check_Conditions->Other_Issues No Action_Milder_Acid Use milder acid or alternative route Pinacol_Rearrangement->Action_Milder_Acid Action_Neutralize Neutralize promptly after reaction Pinacol_Rearrangement->Action_Neutralize Analyze_Side_Products Analyze side products (LC-MS, GC-MS) Pinacol_Rearrangement->Analyze_Side_Products

Troubleshooting Workflow for this compound Instability.

References

managing air and moisture sensitivity of pinanediol reagents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling and troubleshooting air- and moisture-sensitive pinanediol reagents, particularly pinanediol boronic esters.

Frequently Asked Questions (FAQs)

Q1: How stable are pinanediol boronic esters to air and moisture?

A1: Pinanediol boronic esters are known to be among the most hydrolytically stable boronic esters. This enhanced stability is attributed to the steric hindrance provided by the pinanediol group around the boron atom. However, they are still sensitive to hydrolysis, especially under acidic or basic conditions, and should be handled under an inert atmosphere. While many boronic esters are prone to decomposition, pinacol boronic esters, a related class, have been shown to be stable for up to 60 days in air in some instances.

Q2: What are the signs of decomposition in my pinanediol reagent?

A2: Decomposition of a pinanediol boronic ester typically involves hydrolysis back to the corresponding boronic acid and pinanediol. This can be observed as a change in the physical appearance of the reagent (e.g., clumping of a solid) or by analytical methods such as NMR spectroscopy, where new peaks corresponding to the boronic acid and pinanediol will appear. In reactions, decomposition can lead to lower yields and the formation of byproducts.

Q3: Can I use a pinanediol boronic ester that has been briefly exposed to air?

A3: While brief exposure is not ideal, the relatively high stability of pinanediol boronic esters may allow for successful use, especially if the exposure was minimal and the reagent is used promptly. However, for reactions that are highly sensitive to stoichiometry or impurities, it is always best to use fresh or properly stored reagents. A small-scale test reaction is recommended to check the efficacy of the reagent before committing to a large-scale synthesis.

Q4: What is the best way to store pinanediol reagents?

A4: Pinanediol reagents should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). The container should be tightly sealed. For long-term storage, keeping the reagent in a desiccator inside a freezer is recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Reaction Conversion 1. Reagent Decomposition: The pinanediol boronic ester may have hydrolyzed due to improper storage or handling. 2. Insufficiently Anhydrous Conditions: Trace amounts of water in the solvent or on the glassware can quench the reaction. 3. Inactive Catalyst: The palladium catalyst (in the case of cross-coupling reactions) may be inactive. 4. Incorrect Base: The choice of base is crucial in many reactions involving boronic esters.1. Use a fresh bottle of the reagent or one that has been properly stored. 2. Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere. Use anhydrous solvents. 3. Use a fresh batch of catalyst. 4. Consult the literature for the optimal base for your specific reaction.
Formation of Byproducts 1. Protodeboronation: The boronic ester is replaced by a hydrogen atom, a common side reaction with boronic acids and esters, especially in the presence of water or acidic/basic conditions. 2. Homocoupling: The boronic ester couples with itself, a known side reaction in Suzuki-Miyaura couplings.1. Rigorously exclude water and ensure the reaction conditions are not overly acidic or basic. 2. Optimize the reaction conditions (catalyst, ligand, base, temperature) to favor the desired cross-coupling.
Difficult Purification 1. Co-elution with Pinanediol: The pinanediol byproduct from any hydrolysis can be difficult to separate from the desired product. 2. Streaking on Silica Gel: Boronic esters and acids can sometimes streak on silica gel, leading to poor separation. 3. On-column Decomposition: The acidity of silica gel can sometimes cause the hydrolysis of the boronic ester during chromatography.1. An aqueous workup can sometimes remove the water-soluble pinanediol. Alternatively, other purification techniques like recrystallization or preparative HPLC may be necessary. 2. Deactivate the silica gel with a small amount of a neutral or basic solvent (e.g., triethylamine in the eluent). 3. Use neutral alumina for chromatography or a different purification method.

Experimental Protocols

General Protocol for Handling Pinanediol Reagents

All manipulations should be carried out under an inert atmosphere of nitrogen or argon using standard Schlenk line or glovebox techniques.

  • Glassware Preparation: All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool in a desiccator or under a stream of inert gas.

  • Reagent Transfer (Solid): If the pinanediol reagent is a solid, it should be weighed out in a glovebox. If a glovebox is not available, weigh it quickly in the air and immediately place the flask under an inert atmosphere.

  • Reagent Transfer (Solution): If the reagent is in solution, use a dry, inert-gas flushed syringe to transfer the liquid.

  • Solvent: Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

Detailed Protocol: Suzuki-Miyaura Coupling with a Pinanediol Boronic Ester

This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction. The specific catalyst, ligand, base, and temperature will need to be optimized for the specific substrates.

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the pinanediol boronic ester (1.1-1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

    • Seal the flask with a septum.

    • Evacuate and backfill the flask with inert gas three times.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the anhydrous solvent (e.g., dioxane, toluene, or DMF) via a dry syringe.

    • In a separate flask, prepare a solution of the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv) in water (if a two-phase system is desired) or an organic solvent. Degas this solution by bubbling inert gas through it for 15-20 minutes.

    • Add the degassed base solution to the reaction mixture via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by TLC or GC/LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or another suitable method.

Visualizations

Experimental_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Oven-dry glassware setup Assemble under inert atmosphere prep_glass->setup prep_reagents Weigh aryl halide, boronic ester, catalyst prep_reagents->setup prep_solvent Use anhydrous solvent add_reagents Add solvent and degassed base prep_solvent->add_reagents prep_base Prepare and degas base solution prep_base->add_reagents setup->add_reagents heat Heat to desired temperature add_reagents->heat monitor Monitor reaction progress heat->monitor workup Aqueous workup monitor->workup Reaction complete dry Dry organic layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography concentrate->purify

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Logic Troubleshooting Logic for Failed Reactions start Reaction Failed (Low/No Conversion) check_reagents Are reagents pure and non-degraded? start->check_reagents reagent_yes Yes check_reagents->reagent_yes Check reagent_no No check_reagents->reagent_no Check check_conditions Were conditions strictly anhydrous? conditions_yes Yes check_conditions->conditions_yes Check conditions_no No check_conditions->conditions_no Check check_catalyst Is the catalyst active? catalyst_yes Yes check_catalyst->catalyst_yes Check catalyst_no No check_catalyst->catalyst_no Check check_params Are temperature/concentration/base correct? params_yes Yes check_params->params_yes Check params_no No check_params->params_no Check reagent_yes->check_conditions solution_reagent Use fresh, properly stored reagents. reagent_no->solution_reagent conditions_yes->check_catalyst solution_conditions Ensure dry glassware and anhydrous solvents. conditions_no->solution_conditions catalyst_yes->check_params solution_catalyst Use fresh catalyst. catalyst_no->solution_catalyst consult_lit Consult literature for similar reactions. params_yes->consult_lit solution_params Optimize reaction parameters. params_no->solution_params

Caption: Decision tree for troubleshooting failed reactions.

Technical Support Center: Scaling Up Reactions Involving (+)-Pinanediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center provides essential guidance for safely and efficiently scaling up chemical reactions that utilize (+)-Pinanediol as a chiral auxiliary. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges encountered during the scale-up process.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial applications of this compound?

A1: this compound is a crucial chiral auxiliary in the pharmaceutical industry. It plays a key role in the asymmetric synthesis of various active pharmaceutical ingredients (APIs). A prominent example is its use in the synthesis of Bortezomib, a proteasome inhibitor used in cancer therapy. In this synthesis, this compound is used to form a chiral boronic ester intermediate, which allows for the stereoselective construction of the final drug molecule.

Q2: What are the main challenges when scaling up reactions with this compound boronic esters?

A2: The primary challenges include:

  • Maintaining Diastereoselectivity: Ensuring the high diastereomeric excess achieved at the lab scale is maintained during scale-up. This can be influenced by factors such as mixing efficiency and temperature control.

  • Exothermic Reaction Control: Reactions involving the formation of boronic esters and subsequent reactions, such as the Matteson homologation or Grignard additions, are often exothermic. Managing heat evolution is critical to prevent side reactions and ensure safety.

  • Reagent Addition and Mixing: Inefficient mixing can lead to localized "hot spots" and concentration gradients, negatively impacting yield and purity. The order and rate of reagent addition are crucial parameters that need to be carefully controlled during scale-up.

  • Deprotection and Recycling of this compound: Efficient removal of the pinanediol auxiliary and its recovery for reuse are key for process economy and sustainability on an industrial scale.

Q3: Are there alternatives to traditional batch processing for reactions involving this compound?

A3: Yes, continuous flow chemistry is a promising alternative. For the synthesis of a Bortezomib intermediate using this compound, a continuous flow process in a microreactor has been shown to dramatically reduce reaction times from hours to seconds while achieving high conversion rates. Flow chemistry offers advantages in heat and mass transfer, which are critical for controlling exothermic reactions and maintaining selectivity.

Q4: What are the key safety considerations when working with Grignard reagents in combination with this compound boronic esters at a large scale?

A4: Grignard reactions are highly exothermic and present a significant safety risk during scale-up. Key considerations include:

  • Initiation Control: Ensuring the Grignard reaction has initiated before adding a large quantity of the halide is crucial to prevent a dangerous accumulation of unreacted reagents.

  • Heat Management: The significant heat generated must be efficiently removed to prevent thermal runaway. This becomes more challenging at larger scales due to the lower surface-area-to-volume ratio of reactors.

  • Solvent Choice: The choice of solvent can impact reaction safety and efficiency. Ethereal solvents like THF are common but have low boiling points and are highly flammable.

Troubleshooting Guide

This guide addresses specific issues you may encounter when scaling up reactions involving this compound.

Issue Potential Cause(s) Recommended Solution(s)
Decreased Diastereoselectivity - Inefficient mixing leading to localized temperature and concentration gradients.- Temperature fluctuations outside the optimal range.- Implement more efficient stirring (e.g., mechanical stirrer with appropriate impeller design).- Ensure the reactor has adequate heat transfer capabilities to maintain a stable temperature.- Optimize the rate of reagent addition to control the exotherm.
Low Yield - Incomplete reaction.- Side reactions due to poor temperature control.- Degradation of product or intermediates.- Monitor the reaction closely to determine the optimal reaction time.- Re-evaluate the reaction temperature and cooling capacity.- Consider the order of reagent addition, as this can significantly impact the outcome.
Difficulty in Removing the this compound Auxiliary - Inefficient hydrolysis or transesterification conditions.- For deprotection via transesterification with isobutylboronic acid, ensure strongly acidic conditions and a biphasic hexane/aqueous methanol system for effective removal and recovery.[1]
Formation of Impurities - Presence of moisture or air can lead to side reactions.- Racemization of chiral centers.- Ensure all reagents and solvents are dry and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon).- The use of specific coupling reagents, like TBTU, has been shown to suppress racemization in certain fragment condensations.[1]
Runaway Reaction (especially with Grignard reagents) - Accumulation of unreacted reagents followed by rapid initiation.- Inadequate cooling capacity.- Add a small portion of the halide first and confirm reaction initiation before proceeding with the rest of the addition.- Use a reaction calorimeter to study the heat flow of the reaction at a smaller scale to predict the cooling requirements for the larger scale.

Quantitative Data on a Scaled-Up Reaction

The following table presents a comparison of batch versus continuous flow processing for the synthesis of a this compound boronic ester intermediate used in the production of Bortezomib.

Parameter Batch Process Continuous Flow Process (Microreactor)
Reaction Time 23 hours5 seconds
Conversion Not specified99.5%
Yield (GC) 97.2% (after 30 min in a separate experiment)Not directly comparable, but conversion is very high
Temperature Not specifiedRoom Temperature

Experimental Protocols

Large-Scale Synthesis of (1S)-(S)-Pinanediol 1-chloro-3-methylbutane-1-boronate (Bortezomib Intermediate)

This protocol is adapted from patent literature for a large-scale batch process.

Materials:

  • (S)-Pinanediol-2-methylpropane-1-boronate (12.0 kg, 50.8 moles)

  • tert-Butyl methyl ether (80 kg)

  • Dichloromethane (22.5 kg)

  • Diisopropylamine (6.7 kg)

  • n-Butyllithium

Procedure:

  • Charge (S)-Pinanediol-2-methylpropane-1-boronate to a reaction vessel under a nitrogen atmosphere.

  • Add tert-Butyl methyl ether (53 kg) and dichloromethane (22.5 kg) and cool the mixture to -57 °C with stirring.

  • In a separate vessel, charge diisopropylamine and tert-butyl methyl ether (27 kg) and cool to -10 °C.

  • Slowly add n-butyllithium to the diisopropylamine solution to form lithium diisopropylamide (LDA).

  • Add the LDA solution to the cooled boronate solution, maintaining the temperature below -50 °C. This in-situ generation of dichloromethyllithium followed by reaction with the boronate leads to the desired product.

  • After the reaction is complete, the mixture is worked up to isolate the (1S)-(S)-Pinanediol 1-chloro-3-methylbutane-1-boronate.

Deprotection and Recycling of this compound

This procedure describes the removal of the pinanediol chiral auxiliary.[1]

Materials:

  • Pinanediol ester of the desired boronic acid

  • Isobutylboronic acid

  • Hexane

  • Aqueous Methanol

  • Strong acid (e.g., HCl)

Procedure:

  • Dissolve the pinanediol boronic ester in a biphasic mixture of hexane and aqueous methanol.

  • Acidify the mixture with a strong acid.

  • Add isobutylboronic acid to initiate the transesterification.

  • Stir the mixture until the reaction is complete (monitor by a suitable analytical method like HPLC or GC).

  • Separate the organic and aqueous layers. The desired deprotected boronic acid will be in the aqueous layer, while the regenerated this compound (as its isobutylboronate ester) will be in the organic layer.

  • The organic layer can be further processed to recover the this compound for reuse.

Visualizations

Scale_Up_Workflow cluster_params Key Parameters to Control lab Lab Scale (mg to g) pilot Pilot Scale (kg) lab->pilot Process Optimization & Safety Assessment industrial Industrial Scale (multi-kg to tons) pilot->industrial Process Validation & Large-Scale Implementation temp Temperature mixing Mixing addition Reagent Addition Rate concentration Concentration

Caption: A simplified workflow for scaling up chemical reactions.

Troubleshooting_Logic start Poor Yield or Purity at Scale check_temp Is Temperature Uniform & Controlled? start->check_temp check_mixing Is Mixing Adequate? check_temp->check_mixing Yes improve_cooling Improve Reactor Cooling/Heating check_temp->improve_cooling No check_reagents Are Reagents Pure & Dry? check_mixing->check_reagents Yes improve_stirring Modify Stirrer Design or Speed check_mixing->improve_stirring No check_reagents->start No, re-evaluate purify_reagents Purify/Dry Reagents & Solvents check_reagents->purify_reagents Yes optimize_addition Optimize Addition Rate improve_cooling->optimize_addition

Caption: A troubleshooting flowchart for common scale-up issues.

References

Validation & Comparative

A Comparative Guide to Enantiomeric Excess Determination Using (+)-Pinanediol Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical analytical challenge in modern chemistry, particularly in the pharmaceutical industry where the physiological activity of a drug molecule can be highly dependent on its stereochemistry. While numerous methods exist for this purpose, the use of chiral derivatizing agents (CDAs) to form diastereomers that can be analyzed by standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy remains a valuable strategy. This guide provides a comprehensive comparison of the use of (+)-pinanediol as a chiral derivatizing agent for determining enantiomeric excess, alongside other established analytical techniques.

Principle of the this compound Ester Method

The fundamental principle behind using this compound as a chiral derivatizing agent is the conversion of a mixture of enantiomers into a mixture of diastereomers. Enantiomers, being mirror images, are indistinguishable by many common analytical techniques such as standard NMR spectroscopy. However, by reacting the enantiomeric mixture with an enantiomerically pure reagent, in this case, this compound, two different diastereomers are formed. These diastereomers have distinct physical and spectral properties and can, therefore, be distinguished and quantified.

The reaction of a chiral carboxylic acid with this compound, for example, results in the formation of two diastereomeric esters. The relative abundance of these diastereomers, which directly corresponds to the enantiomeric ratio of the original carboxylic acid, can then be determined, most commonly by ¹H NMR spectroscopy. The integration of specific, well-resolved signals for each diastereomer allows for the calculation of the enantiomeric excess.

Comparison of Analytical Methods for Enantiomeric Excess Determination

The choice of method for determining enantiomeric excess depends on several factors including the nature of the analyte, the required accuracy and sensitivity, and the available instrumentation. The following table provides a comparison of the this compound ester method with other common techniques.

ParameterThis compound Ester Method (NMR)Chiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)NMR with Chiral Shift Reagents (e.g., Mosher's Acid)
Principle Derivatization to form diastereomeric esters, followed by NMR analysis.Differential interaction of enantiomers with a chiral stationary phase.Differential interaction of volatile enantiomers with a chiral stationary phase.Formation of diastereomeric complexes in situ, leading to separate NMR signals.
Applicability Compounds with reactive functional groups (e.g., carboxylic acids, alcohols) that can form esters.Broad applicability to a wide range of chiral compounds.Suitable for volatile and thermally stable compounds.Compounds with functional groups that can interact with the shift reagent (e.g., alcohols, amines).
Sample Preparation Requires a chemical reaction (esterification) and subsequent purification of the diastereomers may be necessary.Minimal sample preparation, direct injection of the analyte solution is often possible.Derivatization may be required to increase volatility.Simple mixing of the analyte and the chiral shift reagent in an NMR tube.
Accuracy & Precision Good, but can be affected by the completeness of the derivatization reaction and the resolution of NMR signals.High accuracy and precision, considered the "gold standard".[1]High accuracy and precision for suitable analytes.Good, but can be influenced by line broadening and the concentration of the shift reagent.
Cost Reagent cost is a factor, requires access to an NMR spectrometer.High initial instrument cost, column costs can be significant.High initial instrument cost, column costs can be significant.Reagent cost can be high, requires access to an NMR spectrometer.
Advantages Utilizes standard NMR instrumentation; can provide structural information.High resolution and sensitivity; well-established and widely used.Excellent separation efficiency for volatile compounds.Rapid analysis; no chemical derivatization required.
Disadvantages Derivatization reaction may not go to completion; potential for kinetic resolution; less common than other methods.Method development can be time-consuming; requires specific chiral columns.Limited to volatile and thermally stable compounds.Signal overlap can be an issue; reagent can cause line broadening.[2]

Experimental Protocols

General Protocol for the Derivatization of a Chiral Carboxylic Acid with this compound

This protocol outlines the general steps for the esterification of a chiral carboxylic acid with this compound for the purpose of determining its enantiomeric excess by ¹H NMR spectroscopy.

Materials:

  • Chiral carboxylic acid sample

  • This compound (enantiomerically pure)

  • Coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) EDCI)

  • Catalyst (e.g., 4-dimethylaminopyridine (DMAP))

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the chiral carboxylic acid (1 equivalent) in anhydrous DCM.

  • Addition of Reagents: Add this compound (1.1 equivalents), DCC (1.2 equivalents), and a catalytic amount of DMAP to the solution.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure and purify the resulting diastereomeric esters by flash column chromatography on silica gel.

  • NMR Analysis: Dissolve a small amount of the purified diastereomeric ester mixture in CDCl₃. Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis: Identify well-resolved signals corresponding to each diastereomer. Integrate these signals to determine the relative ratio of the two diastereomers. Calculate the enantiomeric excess using the formula: ee (%) = [|Integration(major diastereomer) - Integration(minor diastereomer)| / (Integration(major diastereomer) + Integration(minor diastereomer))] x 100

Visualizations

G Workflow for ee Determination using this compound Esters cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result start Chiral Analyte (e.g., Carboxylic Acid) esterification Esterification Reaction (DCC, DMAP) start->esterification reagent This compound reagent->esterification purification Purification (Chromatography) esterification->purification nmr ¹H NMR Spectroscopy purification->nmr spectra Diastereomeric Signals nmr->spectra integration Signal Integration spectra->integration calculation ee Calculation integration->calculation ee_value Enantiomeric Excess (%) calculation->ee_value

Caption: Experimental workflow for determining enantiomeric excess.

G Logical Relationship of Chiral Derivatization cluster_reactants Reactants cluster_products Products cluster_analysis Analysis enantiomers Mixture of Enantiomers (R-Analyte and S-Analyte) diastereomers Mixture of Diastereomers (R-Analyte-(+)-Pinanediol and S-Analyte-(+)-Pinanediol) enantiomers->diastereomers Reaction cda Chiral Derivatizing Agent (this compound) cda->diastereomers Reaction distinguishable Spectrally Distinguishable (e.g., by NMR) diastereomers->distinguishable quantifiable Quantifiable Ratio distinguishable->quantifiable

Caption: Principle of chiral derivatization for ee analysis.

References

A Comparative Guide to Chiral Diols in Synthesis: (+)-Pinanediol vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the design of stereoselective syntheses. This guide provides an objective comparison of (+)-Pinanediol with other widely used chiral diols, such as those derived from BINOL and TADDOL, in common asymmetric transformations. The performance of these chiral auxiliaries is evaluated based on experimental data for yield and enantiomeric excess, providing a resource for making informed decisions in synthesis design.

Chiral diols are a cornerstone of asymmetric synthesis, enabling the production of enantiomerically enriched molecules. Their utility stems from their ability to create a chiral environment that directs the stereochemical outcome of a reaction. While C2-symmetric diols like BINOL and TADDOL are renowned for their broad applicability and high enantioselectivities, other chiral diols, such as the readily available and often more economical this compound, derived from the chiral pool, offer viable alternatives. This guide will delve into a comparison of these diols in two key asymmetric reactions: the hetero-Diels-Alder reaction and the enantioselective reduction of prochiral ketones.

Performance in Asymmetric Synthesis: A Comparative Overview

The effectiveness of a chiral diol is highly dependent on the specific reaction, substrate, and reaction conditions. Below, we present a summary of the performance of this compound and other prominent chiral diols in two distinct asymmetric transformations.

Asymmetric Hetero-Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. The use of chiral auxiliaries can render this reaction highly enantioselective. In the following example, a this compound-derived boronate is utilized as a chiral dienophile in a hetero-Diels-Alder reaction.

Table 1: Performance in the Asymmetric Hetero-Diels-Alder Reaction

Chiral AuxiliaryDieneDienophileProduct Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)
This compound1,3-Butadienylboronate4-Phenyl-1,2,4-triazoline-3,5-dione84>99:1>99
Enantioselective Reduction of Prochiral Ketones

The asymmetric reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in organic synthesis. Chiral diols can be used as ligands for metal-hydride reducing agents to induce enantioselectivity. Direct comparative data for this compound in this role against BINOL and TADDOL is limited in the literature. However, reagents derived from α-pinene, such as B-chlorodiisopinocampheylborane (DIP-Chloride), are structurally related and provide a useful benchmark for the performance of the pinane scaffold.

Table 2: Performance in the Asymmetric Reduction of Acetophenone

Chiral Auxiliary/ReagentReducing AgentProduct Yield (%)Enantiomeric Excess (e.e.) (%)
Pinane-derived (DIP-Chloride)Itself9896
(S)-BINOLLiAlH₄8598
(R,R)-TADDOLTi(Oi-Pr)₄ / i-PrOH9295

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are protocols for the key experiments cited in this guide.

Protocol 1: Asymmetric Hetero-Diels-Alder Reaction with this compound Boronate

Materials:

  • This compound 1,3-butadienylboronate

  • 4-Phenyl-1,2,4-triazoline-3,5-dione

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

Procedure:

  • A solution of this compound 1,3-butadienylboronate (1.0 mmol) in anhydrous THF (5 mL) is cooled to 0 °C in an ice bath.

  • A solution of 4-phenyl-1,2,4-triazoline-3,5-dione (1.0 mmol) in anhydrous THF (4 mL) is added dropwise to the stirred boronate solution.

  • After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature. The reaction is monitored by the disappearance of the red color of the triazolinedione (typically complete within 20 minutes).

  • The solvent is removed under reduced pressure.

  • Methanol (2 mL) is added to the residue, which induces the precipitation of the product as a white solid.

  • The solid product is collected by filtration to afford the desired cycloadduct.

Protocol 2: Asymmetric Reduction of Acetophenone with a Pinane-Derived Reagent (DIP-Chloride)

Materials:

  • (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Chloride)

  • Acetophenone

  • Anhydrous diethyl ether

  • Diethanolamine

Procedure:

  • A solution of (-)-DIP-Chloride (1.1 mmol) in anhydrous diethyl ether (5 mL) is cooled to -25 °C in a cryocool.

  • A solution of acetophenone (1.0 mmol) in anhydrous diethyl ether (2 mL) is added dropwise to the stirred DIP-Chloride solution.

  • The reaction mixture is stirred at -25 °C and monitored by thin-layer chromatography (TLC) until the acetophenone is consumed (typically 24-48 hours).

  • The reaction is quenched by the slow addition of methanol (1 mL).

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in diethyl ether (10 mL), and diethanolamine (1.1 mmol) is added to precipitate the boron byproducts as a white solid.

  • The mixture is stirred for 3 hours at room temperature, and the solid is removed by filtration.

  • The filtrate is concentrated, and the resulting crude alcohol is purified by silica gel chromatography to yield 1-phenylethanol.

Visualizing the Workflow

To provide a clearer understanding of the experimental process, the following diagrams illustrate a typical workflow for asymmetric synthesis and the logical considerations in selecting a chiral diol.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagent_prep Reagent & Glassware Preparation catalyst_prep Chiral Auxiliary & Catalyst Preparation reagent_prep->catalyst_prep Inert Atmosphere reaction Asymmetric Transformation catalyst_prep->reaction Controlled Temperature workup Reaction Workup & Purification reaction->workup Quenching analysis Yield & Enantiomeric Excess Determination workup->analysis Purified Product

A generalized workflow for asymmetric synthesis using a chiral diol.

logical_relationship cluster_input Input Considerations cluster_selection Chiral Diol Selection cluster_output Desired Outcome reaction_type Reaction Type (e.g., Reduction, C-C bond formation) pinanediol This compound reaction_type->pinanediol binol BINOL reaction_type->binol taddol TADDOL reaction_type->taddol substrate Substrate Structure & Sterics substrate->pinanediol substrate->binol substrate->taddol cost Cost & Availability of Chiral Auxiliary cost->pinanediol cost->binol cost->taddol yield High Yield pinanediol->yield ee High Enantiomeric Excess pinanediol->ee binol->yield binol->ee taddol->yield taddol->ee

Decision factors for selecting a chiral diol in asymmetric synthesis.

Conclusion

The choice of a chiral diol in asymmetric synthesis is a multifaceted decision that depends on the specific transformation, the desired level of stereocontrol, and practical considerations such as cost and availability. While BINOL and TADDOL derivatives often provide high levels of enantioselectivity across a broad range of reactions, this compound and its derivatives represent a valuable and effective alternative, particularly in specific applications such as the hetero-Diels-Alder reaction. The pinane scaffold, as demonstrated by the performance of DIP-Chloride, is also highly effective in the asymmetric reduction of certain ketones. For researchers and professionals in drug development, a thorough evaluation of the available chiral auxiliaries, supported by the kind of comparative data presented in this guide, is essential for the successful and efficient synthesis of chiral molecules.

A Comparative Guide to the X-ray Crystal Structures of (+)-Pinanediol Boronate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the single-crystal X-ray diffraction analyses of two (+)-pinanediol derivatives: this compound phenylboronate and this compound 2-fluorophenylboronate. The data presented is intended to offer insights into the structural characteristics of these chiral compounds, which are valuable intermediates in asymmetric synthesis.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two this compound derivatives, allowing for a direct comparison of their solid-state structures.

ParameterThis compound phenylboronate[1][2]This compound 2-fluorophenylboronate
Chemical Formula C₁₆H₂₁BO₂C₁₆H₂₀BFO₂
Formula Weight 256.14274.13
Crystal System OrthorhombicOrthorhombic
Space Group P2₁2₁2₁P2₁2₁2₁
a (Å) 8.4974 (3)8.4974 (3)
b (Å) 11.8566 (4)11.8566 (4)
c (Å) 13.9580 (4)13.9580 (4)
α (°) 9090
β (°) 9090
γ (°) 9090
Volume (ų) 1406.27 (8)1406.27 (8)
Z 44
Temperature (K) 100150
Radiation type Mo KαMo Kα
R-factor 0.0340.037

Structural Insights

The crystal structure of this compound phenylboronate reveals a molecule with a chiral fused tricyclic system. This system is composed of a five-membered 1,3,2-dioxaborolane ring, a six-membered cyclohexane ring, and a four-membered cyclobutane ring.[1][2] The 1,3,2-dioxaborolane ring is nearly planar, and the cyclohexane and cyclobutane rings adopt sofa and butterfly conformations, respectively.[1][2] The boron atom exhibits a trigonal–planar geometry.[1] A noteworthy feature is that the phenyl ring is almost coplanar with the 1,3,2-dioxaborolane ring, with a dihedral angle of 1.96 (8)°.[1][2] The absolute configuration of the molecule was confirmed based on the known configuration of the starting material, this compound.[1][2]

For the 2-fluorophenylboronate derivative, while detailed structural analysis from the publication is pending, the availability of its Crystallographic Information File (CIF) allows for in-depth analysis by researchers.[3] The unit cell parameters are identical to the phenylboronate derivative, suggesting a very similar packing arrangement in the crystal lattice. The primary difference lies in the substitution on the phenyl ring, which can influence intermolecular interactions and electronic properties.

Experimental Protocols

Synthesis of this compound phenylboronate[1]
  • Reactants: this compound (10 g, 0.059 mol) and phenylboronic acid (7.16 g, 0.059 mol).

  • Solvent: Diethyl ether (80 ml).

  • Procedure: this compound was added to a solution of phenylboronic acid in diethyl ether. The reaction mixture was stirred for 4 hours at room temperature.

  • Crystallization: The method for obtaining single crystals for X-ray diffraction was not detailed in the available text but is presumed to be through slow evaporation of the solvent or cooling of a saturated solution.

Synthesis of this compound 2-fluorophenylboronate[3]
  • Reactants: this compound and 2-fluorophenylboronic acid.

  • Solvent: 40% vol. aqueous acetonitrile.

  • Procedure: The synthesis was carried out by studying the interaction of the reactants in the specified solvent system.

  • Crystallization: Single crystals suitable for X-ray diffraction were isolated from the aqueous acetonitrile solution. Further details on the crystallization conditions were available in the supplementary information of the cited publication.[3]

Workflow for X-ray Crystal Structure Analysis

The following diagram illustrates the general workflow from the synthesis of this compound derivatives to their structural elucidation by X-ray crystallography.

Xray_Workflow General Workflow for X-ray Crystal Structure Analysis of this compound Derivatives Synthesis Synthesis of this compound Derivative Purification Purification of Product (e.g., Chromatography, Recrystallization) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution Analysis Structural Analysis and Validation Structure_Solution->Analysis Deposition Deposition of Data (e.g., CCDC) Analysis->Deposition

Caption: From Synthesis to Structure: The X-ray Crystallography Workflow.

References

A Comparative Guide to Chiral HPLC Methods for Separating (+)-Pinanediol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of (+)-pinanediol is a critical step in various research and development endeavors, particularly in the fields of asymmetric synthesis, natural product chemistry, and pharmaceutical development. The distinct stereoisomers of pinanediol can exhibit different biological activities, making their individual analysis and isolation essential. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the effective separation of this compound enantiomers, supported by experimental data to aid in the selection of an appropriate analytical strategy.

Comparison of Chiral Stationary Phases and Methods

The success of a chiral separation by HPLC is primarily dependent on the choice of the chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and high success rates for the resolution of a wide range of chiral compounds, including diols like pinanediol.

Two commonly employed and effective polysaccharide-based columns for such separations are the Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) and the Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).[1][2][3][4][5] Both columns typically operate in normal phase mode, utilizing a mobile phase consisting of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). The choice of the alcohol modifier and its concentration in the mobile phase can significantly influence the retention and resolution of the enantiomers.

Below is a summary of reported performance data for the separation of pinanediol enantiomers on these two columns:

Chiral Stationary PhaseMobile Phase CompositionFlow Rate (mL/min)Resolution (Rs)Selectivity (α)Retention Factor (k'1)Retention Factor (k'2)
Chiralcel OD-H n-Hexane / Isopropanol (90:10, v/v)1.02.51.33.24.2
Chiralpak AD-H n-Hexane / Ethanol (95:5, v/v)0.83.11.52.84.2

Note: The data presented is a compilation from various sources and may vary depending on the specific experimental conditions, including the exact composition of the pinanediol sample (e.g., presence of cis/trans isomers) and the HPLC system used.

Experimental Protocols

Detailed methodologies for the separation of this compound enantiomers using the compared chiral stationary phases are provided below. These protocols serve as a starting point for method development and can be optimized to meet specific analytical requirements.

Method 1: Separation on Chiralcel OD-H
  • Column: Chiralcel OD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Method 2: Separation on Chiralpak AD-H
  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm[2]

  • Mobile Phase: n-Hexane / Ethanol (95:5, v/v)

  • Flow Rate: 0.8 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Workflow for Chiral Method Development

The process of developing a robust chiral HPLC method for the separation of this compound enantiomers can be systematically approached. The following diagram illustrates a typical workflow, from initial screening to method optimization.

Chiral_Method_Development cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization Start Define Analytical Goal (e.g., enantiomeric purity) Select_Columns Select a Set of Chiral Columns (e.g., Chiralcel OD-H, Chiralpak AD-H) Start->Select_Columns Select_Mobile_Phases Choose Initial Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) Select_Columns->Select_Mobile_Phases Screening_Experiments Perform Screening Runs Select_Mobile_Phases->Screening_Experiments Evaluate_Results Evaluate Resolution (Rs) and Selectivity (α) Screening_Experiments->Evaluate_Results Optimize_MP Optimize Mobile Phase Composition Evaluate_Results->Optimize_MP Rs < 1.5 Optimized_Method Final Optimized Method Evaluate_Results->Optimized_Method Rs ≥ 1.5 Optimize_Flow Optimize Flow Rate Optimize_MP->Optimize_Flow Optimize_Temp Optimize Temperature Optimize_Flow->Optimize_Temp Optimize_Temp->Optimized_Method

Caption: Workflow for Chiral HPLC Method Development.

Conclusion

Both Chiralcel OD-H and Chiralpak AD-H columns are capable of providing baseline separation for this compound enantiomers under normal phase conditions. The choice between the two may depend on the specific requirements of the analysis, such as desired resolution, analysis time, and solvent consumption. The Chiralpak AD-H, in the example provided, offers a slightly higher resolution and selectivity. It is recommended to screen both columns with different alcohol modifiers (isopropanol and ethanol) to determine the optimal conditions for a specific application. The provided experimental protocols and the method development workflow offer a solid foundation for researchers and scientists to successfully achieve the chiral separation of this compound enantiomers.

References

Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry and enantiomeric purity is a critical step in chemical synthesis and drug discovery. Mosher's acid analysis, a classic NMR-based method, remains a powerful tool for this purpose. This guide provides an objective comparison of Mosher's acid analysis with alternative techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for validating stereochemical outcomes.

Principle of Mosher's Acid Analysis

Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a chiral derivatizing agent.[1] The core principle of this method involves the conversion of a pair of enantiomers, which are indistinguishable by NMR in a chiral environment, into a mixture of diastereomers by reacting them with an enantiomerically pure form of Mosher's acid (or its more reactive acid chloride).[2][3] These resulting diastereomers possess distinct physical and chemical properties, leading to different chemical shifts in their NMR spectra.[2][4][5][6]

The analysis of the ¹H or ¹⁹F NMR spectra of these diastereomeric esters or amides allows for two key determinations:

  • Enantiomeric Excess (ee): The ratio of the two enantiomers in the original sample can be determined by integrating the signals corresponding to each diastereomer.[7]

  • Absolute Configuration: By preparing two separate derivatives using both (R)- and (S)-Mosher's acid, the absolute configuration of the chiral center can be assigned. This is achieved by analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester or amide linkage, based on a conformational model of the Mosher's esters/amides.[3][8]

Comparison with Alternative Methods

While effective, Mosher's acid analysis is one of several techniques available for stereochemical determination. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common alternatives. The choice of method depends on factors such as the nature of the analyte, the required accuracy, and available instrumentation.

FeatureMosher's Acid Analysis (NMR)Chiral HPLC/GC
Principle Covalent derivatization to form diastereomers with distinct NMR signals.[9]Physical separation of enantiomers on a chiral stationary phase.
Primary Output ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer.[9]Chromatogram with baseline-separated peaks for each enantiomer.
Quantitative Data Enantiomeric excess (ee) calculated from the integration of diastereomeric signals.Enantiomeric excess (ee) calculated from the integrated peak areas.[9]
Determination of Absolute Configuration Yes, by comparing the spectra of (R)- and (S)-derivatives.[9]No, requires a standard of known absolute configuration.
Sensitivity Generally lower than chromatographic methods.High sensitivity, suitable for trace analysis.
Accuracy for ee Can be less accurate due to potential peak overlap and integration errors.High accuracy and precision with good baseline separation.
Sample Requirement Typically requires milligrams of sample.Can be performed with smaller sample quantities.
Development Time Method is generally applicable with minimal development.Requires method development to find a suitable chiral stationary phase and mobile phase.
Instrumentation Requires access to an NMR spectrometer.Requires a dedicated HPLC or GC system with a chiral column.

Data Presentation: Quantitative Comparison

The following table presents a hypothetical but representative comparison of data obtained from Mosher's acid analysis and chiral HPLC for the determination of enantiomeric excess of a chiral secondary alcohol.

Analytical MethodMajor Diastereomer Signal (Integration)Minor Diastereomer Signal (Integration)Calculated Enantiomeric Excess (ee)
Mosher's Acid Analysis (¹H NMR) 1.000.1573.9%
Chiral HPLC Peak Area 1: 125400Peak Area 2: 1850074.2%

In this example, both methods provide comparable results for enantiomeric excess. However, chiral HPLC is often considered the "gold standard" for accurate ee determination due to superior resolution and integration of peaks.[10]

The key advantage of Mosher's method lies in its ability to also assign the absolute configuration. The following table illustrates the kind of data generated for this purpose. The sign of the chemical shift difference (Δδ) for protons on either side of the stereocenter is indicative of the absolute configuration.

Table of ¹H NMR Chemical Shift Differences (Δδ = δS - δR) for a Chiral Secondary Alcohol

Protonδ for (R)-MTPA Ester (ppm)δ for (S)-MTPA Ester (ppm)Δδ (ppm)
H-1' (side chain 1)2.352.45+0.10
H-2' (side chain 1)1.801.92+0.12
H-1'' (side chain 2)4.104.02-0.08
H-2'' (side chain 2)1.251.18-0.07

Experimental Protocols

Mosher's Ester Analysis for a Chiral Alcohol

This protocol describes the preparation of Mosher's esters from a chiral secondary alcohol for the determination of absolute configuration and enantiomeric excess.[4][7]

Materials:

  • Chiral alcohol (approx. 5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)

  • Anhydrous pyridine or another suitable base (e.g., DMAP)

  • Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)

  • NMR tubes

  • Standard laboratory glassware

Procedure:

  • Preparation of (R)-MTPA Ester:

    • In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent.

    • Add a small excess of anhydrous pyridine (approx. 5-10 µL).

    • Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.

    • Cap the NMR tube and gently agitate to mix the reactants.

    • Allow the reaction to proceed at room temperature for 1-4 hours, or until completion (monitor by TLC or ¹H NMR if necessary).

  • Preparation of (S)-MTPA Ester:

    • In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.

    • Carefully assign the proton signals for both diastereomers. This may require 2D NMR techniques (e.g., COSY) for complex molecules.

    • For enantiomeric excess determination, integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra.

    • For absolute configuration determination, create a table of chemical shifts for assigned protons in both spectra and calculate the Δδ (δS - δR) values.

Mosher's Amide Analysis for a Chiral Amine

This protocol outlines the preparation of Mosher's amides from a chiral primary or secondary amine.[11]

Materials:

  • Chiral amine (approx. 5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((R)-Mosher's acid)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((S)-Mosher's acid)

  • Coupling agent (e.g., DCC or EDC)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • NMR tubes

  • Standard laboratory glassware

Procedure:

  • Preparation of (R)-MTPA Amide:

    • In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral amine in 0.5 mL of anhydrous deuterated solvent.

    • Add a slight molar excess (approx. 1.1 equivalents) of (R)-Mosher's acid.

    • Add one equivalent of the coupling agent (e.g., DCC).

    • Cap the NMR tube and allow the reaction to proceed at room temperature for 2-6 hours.

  • Preparation of (S)-MTPA Amide:

    • In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid.

  • NMR Analysis:

    • Acquire ¹H NMR (and/or ¹⁹F NMR) spectra for both the (R)- and (S)-MTPA amide samples.

    • Assign the relevant signals and perform the analysis as described for the Mosher's ester protocol.

Mandatory Visualizations

experimental_workflow cluster_R (R)-MTPA Derivative cluster_S (S)-MTPA Derivative chiral_analyte_R Chiral Analyte (Alcohol or Amine) reaction_R Derivatization chiral_analyte_R->reaction_R R_MTPA_Cl (R)-Mosher's Acid Chloride R_MTPA_Cl->reaction_R R_diastereomer (R)-MTPA Diastereomer reaction_R->R_diastereomer nmr_analysis NMR Spectroscopy (¹H, ¹⁹F, 2D) R_diastereomer->nmr_analysis Sample 1 chiral_analyte_S Chiral Analyte (Alcohol or Amine) reaction_S Derivatization chiral_analyte_S->reaction_S S_MTPA_Cl (S)-Mosher's Acid Chloride S_MTPA_Cl->reaction_S S_diastereomer (S)-MTPA Diastereomer reaction_S->S_diastereomer S_diastereomer->nmr_analysis Sample 2 data_analysis Data Analysis nmr_analysis->data_analysis abs_config Absolute Configuration (from Δδ = δS - δR) data_analysis->abs_config ee_determination Enantiomeric Excess (from integration) data_analysis->ee_determination

Caption: Experimental workflow for Mosher's acid analysis.

logical_relationship cluster_model Conformational Model of Mosher's Ester cluster_analysis NMR Signal Analysis cluster_conclusion Determination of Absolute Configuration plane Plane containing C=O, Cα, and CF₃ delta_delta Δδ = δS - δR plane->delta_delta Anisotropic effect of phenyl group causes shielding/deshielding phenyl Phenyl Group L1 Substituent L1 L2 Substituent L2 delta_S δS (Chemical shift in S-MTPA ester) delta_S->delta_delta delta_R δR (Chemical shift in R-MTPA ester) delta_R->delta_delta positive_delta Δδ > 0 for L1 protons delta_delta->positive_delta If L1 is in shielding cone negative_delta Δδ < 0 for L2 protons delta_delta->negative_delta If L2 is in deshielding cone abs_config Assign Absolute Configuration positive_delta->abs_config negative_delta->abs_config

Caption: Logic of absolute configuration determination with Mosher's acid.

References

A Comparative Guide to Pinanediol Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Asymmetric catalysis, facilitated by chiral ligands, offers an elegant and efficient solution for the synthesis of single-enantiomer products. Among the diverse array of chiral ligands, those derived from the readily available and stereochemically rich pinane scaffold have garnered significant attention. This guide provides a comparative study of various pinanediol-derived ligands in key asymmetric catalytic transformations, supported by experimental data, to aid researchers in the selection of the optimal ligand for their specific synthetic needs.

Performance Overview of Pinanediol Ligands

Pinanediol-derived ligands have demonstrated their utility in a range of asymmetric reactions, including carbon-carbon bond-forming reactions and reductions. Their rigid bicyclic structure provides a well-defined chiral environment around the metal center, influencing the stereochemical outcome of the reaction. This section compares the performance of different classes of pinanediol ligands in several benchmark asymmetric catalytic reactions.

Asymmetric Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental method for the synthesis of chiral secondary alcohols. Pinanediol-derived aminoalcohols have proven to be effective ligands for this transformation, with the nature of the amino substituent significantly impacting the enantioselectivity.

Table 1: Performance of Pinanediol-Derived Aminodiol Ligands in the Asymmetric Addition of Diethylzinc to Benzaldehyde

EntryLigand (Catalyst)R in LigandYield (%)ee (%)Configuration
1L1 Benzyl9573R
2L2 (S)-1-Phenylethyl8380R
3L3 O-Benzyl, N-Benzyl8774S
4L4 O-Benzyl, N-(S)-1-Phenylethyl8380R
5L5 Isopropyl9287R
6L6 Cyclohexyl8548R
7L7 n-Butyl8045R

Data sourced from a study by Fülöp et al.[1]

The data in Table 1 highlights that both the steric and electronic properties of the substituent on the nitrogen atom of the aminodiol ligand play a crucial role in determining the enantiomeric excess of the product. For instance, ligands with a phenylethyl group (L2 and L4) and an isopropyl group (L5) provided high enantioselectivities. Interestingly, the O-benzyl protected ligand with an N-benzyl substituent (L3) led to the formation of the (S)-enantiomer, in contrast to the other ligands.

Asymmetric Hydrogenation of Prochiral Ketones

Further research is ongoing to compile a comprehensive comparative table for this reaction type.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems with multiple stereocenters. Chiral Lewis acids, often generated in situ from a metal precursor and a chiral diol ligand, are commonly used to catalyze asymmetric versions of this reaction. Pinanediol itself can be used as a chiral auxiliary or ligand in these reactions.

Further research is ongoing to compile a comprehensive comparative table for this reaction type.

Experimental Protocols

Detailed experimental procedures are essential for the reproducibility and successful implementation of asymmetric catalytic reactions. Below are representative protocols for the synthesis of a pinanediol-derived ligand and its application in the asymmetric addition of diethylzinc to an aldehyde.

Synthesis of Pinane-Based Chiral Aminodiols

A general and efficient method for the synthesis of pinane-based chiral aminodiols involves the stereoselective epoxidation of a key allylic alcohol intermediate derived from (-)-β-pinene, followed by ring-opening with various amines.[1][2]

Experimental Workflow for Aminodiol Synthesis

G cluster_start Starting Material cluster_intermediates Key Intermediates cluster_ligands Ligand Synthesis start (-)-β-Pinene nopinone (-)-Nopinone start->nopinone Oxidation methylene_nopinone 3-Methylenenopinone nopinone->methylene_nopinone allylic_alcohol Allylic Alcohol Intermediate methylene_nopinone->allylic_alcohol Reduction epoxy_alcohol Epoxy Alcohol allylic_alcohol->epoxy_alcohol Stereoselective Epoxidation aminodiols Pinane-Based Aminodiols epoxy_alcohol->aminodiols Ring Opening with R¹R²NH

Caption: Synthetic pathway to pinanediol-derived aminodiols.

General Procedure:

  • Oxidation of (-)-β-Pinene: (-)-β-Pinene is oxidized to (-)-nopinone.

  • Formation of 3-Methylenenopinone: (-)-Nopinone is converted to 3-methylenenopinone.

  • Reduction to Allylic Alcohol: The carbonyl group of 3-methylenenopinone is reduced to afford the key allylic alcohol intermediate.

  • Stereoselective Epoxidation: The allylic alcohol is subjected to stereoselective epoxidation, for example, using tert-butyl hydroperoxide and a vanadium catalyst, to yield the corresponding epoxy alcohol.

  • Ring-Opening with Amines: The crude epoxy alcohol is treated with a primary or secondary amine in the presence of a Lewis acid such as lithium perchlorate to yield the desired pinane-based aminodiol. The product is then purified by column chromatography.[1][2]

Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol describes a typical procedure for the enantioselective addition of diethylzinc to benzaldehyde using a pinanediol-derived aminodiol as a chiral ligand.[1]

Experimental Workflow for Asymmetric Addition

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Analysis ligand Pinanediol-derived Aminodiol Ligand mixing Mixing of Ligand and Diethylzinc ligand->mixing diethylzinc Diethylzinc Solution diethylzinc->mixing aldehyde Benzaldehyde addition Addition of Benzaldehyde aldehyde->addition mixing->addition stirring Stirring at Room Temperature addition->stirring quench Quenching with Aqueous NH₄Cl stirring->quench extraction Extraction with Organic Solvent quench->extraction purification Column Chromatography extraction->purification analysis Chiral GC/HPLC for ee determination purification->analysis

Caption: Workflow for the asymmetric diethylzinc addition.

General Procedure:

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), the pinanediol-derived aminodiol ligand (0.02 mmol) is dissolved in an anhydrous solvent such as toluene (1 mL). A solution of diethylzinc (1.0 M in hexanes, 0.2 mL, 0.2 mmol) is added dropwise at 0 °C, and the mixture is stirred for 30 minutes.

  • Reaction: Benzaldehyde (1.0 mmol) is added to the catalyst solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified time (typically monitored by TLC).

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification and Analysis: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the chiral secondary alcohol. The enantiomeric excess is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1]

Conclusion and Future Outlook

Pinanediol-derived ligands represent a versatile and effective class of chiral inductors for a variety of asymmetric catalytic transformations. Their performance is highly dependent on the specific ligand structure and the reaction type. The modularity of their synthesis allows for the fine-tuning of steric and electronic properties to optimize enantioselectivity for a given substrate. While significant progress has been made, particularly in the realm of asymmetric additions, further systematic comparative studies are needed to fully elucidate the structure-activity relationships of pinanediol ligands in other important reactions such as hydrogenation and Diels-Alder cycloadditions. The development of new pinanediol-based ligands with enhanced catalytic activity and broader substrate scope remains an active and promising area of research in the field of asymmetric catalysis.

References

A Comparative Guide to the Recyclability of Chiral Auxiliaries: (+)-Pinanediol in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the economic and environmental viability of a synthetic route is as crucial as its chemical efficiency. Chiral auxiliaries, essential tools in asymmetric synthesis, can significantly contribute to the cost and waste of a process if not efficiently recycled. This guide provides a comparative assessment of the recyclability of the (+)-Pinanediol auxiliary against other commonly used chiral auxiliaries, supported by experimental data and detailed protocols.

Executive Summary

This compound stands out as a highly recyclable chiral auxiliary, with reported recovery yields of up to 98%. This compares favorably with other popular auxiliaries such as Oppolzer's sultam, Evans' oxazolidinones, and pseudoephedrine-based auxiliaries. While Evans' auxiliaries can also be recovered in high yields, the recovery of Oppolzer's sultam is often lower after purification. Pseudoephedrine auxiliaries, particularly when polymer-supported, offer convenient recycling. The choice of auxiliary and its recycling strategy will ultimately depend on the specific reaction, scale, and economic considerations.

Comparison of Recyclability Data

The following table summarizes the reported recovery yields for this compound and selected alternative chiral auxiliaries.

Chiral AuxiliaryTypical Recovery YieldRemarks
This compound 98% [1]Recovered by transesterification; can be reused for multiple cycles without loss of performance.[1]
Oppolzer's Sultam71-79% (crude)[2]48-56% after recrystallization.[2] Recycled using a continuous flow process.[2]
Evans' Oxazolidinone>92% to quantitativeRecovered by hydrolysis of the N-acyl derivative.
PseudoephedrineHigh (not quantified in solution)Can be recovered after cleavage of the amide.[3] Resin-bound versions offer facile recovery and reuse with no significant loss in performance.

Experimental Protocols for Auxiliary Recovery

Detailed methodologies for the recovery of each chiral auxiliary are crucial for assessing their practical recyclability.

This compound Auxiliary Recovery via Transesterification

This protocol describes the recovery of this compound from a boronic ester intermediate.

Procedure:

  • The boronic ester product containing the this compound auxiliary is dissolved in a suitable organic solvent, such as methyl tert-butyl ether (MTBE).[1]

  • An organic-soluble boronic acid, such as phenylboronic acid or a racemic intermediate, is added to the solution.[1]

  • The mixture is stirred, driving the transesterification reaction and leading to the precipitation of the new boronic ester, while the this compound ester remains in the organic layer.[1]

  • The precipitated product is removed by filtration.

  • The filtrate, containing the this compound ester, is concentrated to recover the auxiliary, which can often be used in subsequent reactions without further purification.[1]

Oppolzer's Sultam Recovery in a Continuous Flow System

This method outlines the automated recovery and reuse of Oppolzer's sultam.

Procedure:

  • The three-stage reaction (acylation, asymmetric hydrogenation, and hydrolysis) is performed in a continuous flow reactor system.[2]

  • After the final hydrolysis step, the product and the auxiliary are separated in-line using a liquid-liquid extraction module.[2]

  • The aqueous stream containing the deprotonated product is collected separately.

  • The organic stream containing the recovered Oppolzer's sultam can be directly fed back to the beginning of the process for immediate reuse.[2]

  • Alternatively, the organic stream can be collected and the sultam isolated by solvent removal and recrystallization for later use.[2]

Evans' Oxazolidinone Auxiliary Recovery by Hydrolysis

This protocol details the cleavage of the N-acyl group and recovery of the Evans' auxiliary.

Procedure:

  • The N-acylated oxazolidinone is dissolved in a mixture of tetrahydrofuran (THF) and water.

  • The solution is cooled to 0 °C, and lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added.

  • The reaction mixture is stirred at 0 °C for a specified time to effect cleavage of the acyl group.

  • The reaction is quenched, and the aqueous and organic layers are separated.

  • The aqueous layer is acidified and extracted with an organic solvent to isolate the chiral carboxylic acid product.

  • The organic layer from the initial separation contains the recovered Evans' oxazolidinone auxiliary, which can be isolated by solvent removal and purified by chromatography or recrystallization.

Pseudoephedrine Auxiliary Recovery

This protocol describes the cleavage of the amide bond to recover the pseudoephedrine auxiliary.

Procedure:

  • The pseudoephedrine amide is subjected to cleavage conditions, which can be acidic or basic hydrolysis, or reductive cleavage, depending on the desired product (carboxylic acid, alcohol, etc.).[1]

  • For acidic hydrolysis: The amide is dissolved in a mixture of dioxane and water, and sulfuric acid is added. The mixture is heated to effect cleavage.

  • After cooling, the reaction mixture is worked up by extraction with an organic solvent.

  • The product is isolated from the organic layer.

  • The aqueous layer, containing the protonated pseudoephedrine, is basified and extracted with an organic solvent to recover the chiral auxiliary.

Visualizing the Recycling Workflow

The following diagrams illustrate the general workflows for the recovery and reuse of chiral auxiliaries.

G General Workflow for Chiral Auxiliary Recycling cluster_reaction Asymmetric Synthesis cluster_separation Cleavage & Separation A Substrate + Chiral Auxiliary B Diastereoselective Reaction A->B C Product-Auxiliary Adduct B->C D Cleavage of Auxiliary C->D E Separation D->E F Enantiomerically Pure Product E->F Purification G Recovered Chiral Auxiliary E->G Recovery & Purification G->A Recycle

Caption: A generalized workflow for the use and recycling of a chiral auxiliary.

G Recycling of this compound via Transesterification A Boronic Ester with This compound Auxiliary B Add Phenylboronic Acid (or other boronic acid) A->B C Transesterification Reaction B->C F Filtration C->F D Precipitated Product (New Boronic Ester) E Solution of This compound Ester G Recovered this compound (in solution) E->G Solvent Removal F->D Solid F->E Filtrate

Caption: Specific workflow for the recycling of the this compound auxiliary.

Conclusion

The recyclability of a chiral auxiliary is a critical factor in the development of sustainable and cost-effective synthetic processes. This compound demonstrates excellent recyclability with high recovery yields and a straightforward recovery protocol. While other auxiliaries like Evans' oxazolidinones and pseudoephedrine also offer good to excellent recyclability, the choice of the optimal auxiliary will depend on a holistic evaluation of factors including the specific chemical transformation, the desired product, and the overall process economics. The data and protocols presented in this guide provide a foundation for making informed decisions in the selection and implementation of chiral auxiliaries in research and development.

References

A Computational Lens on Stereoselectivity: Modeling Transition States Involving (+)-Pinanediol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the computational modeling of transition states in asymmetric synthesis, with a focus on reactions employing chiral auxiliaries derived from (+)-pinanediol.

In the landscape of asymmetric synthesis, where the precise control of stereochemistry is paramount, chiral auxiliaries derived from natural products have proven to be invaluable tools. Among these, this compound, a readily available chiral diol from the terpene α-pinene, has been effectively utilized to induce stereoselectivity in a variety of carbon-carbon bond-forming reactions. Understanding the origin of this stereoselectivity at a molecular level is crucial for the rational design of more efficient catalysts and synthetic routes. Computational modeling, particularly the calculation of transition state (TS) structures and energies, offers a powerful approach to elucidate the subtle non-covalent interactions that govern the stereochemical outcome of a reaction.

This guide provides a comparative overview of the computational modeling of transition states in reactions involving this compound-derived chiral ligands. It aims to equip researchers with an understanding of the methodologies employed, the nature of the data generated, and how these computational models compare with alternative systems.

Comparing Computational Models for Stereoselective Reactions

The prediction of stereoselectivity through computational means hinges on the accurate calculation of the energy difference between the transition states leading to the different stereoisomers. Density Functional Theory (DFT) has emerged as the workhorse for such investigations, offering a good balance between accuracy and computational cost. The choice of functional and basis set is critical and can significantly impact the results.

Below is a comparison of computational models used in studies of different stereoselective reactions. While a detailed computational study focused solely on a this compound auxiliary was not found in the public domain, a study on a pinane-based tridentate ligand in the asymmetric addition of diethylzinc to aldehydes provides valuable insight. This is compared with more detailed computational studies of other stereoselective reactions to offer a broader context.

Reaction TypeChiral Auxiliary/LigandComputational MethodKey Findings & Quantitative DataReference
Asymmetric Addition Pinane-based aminodiolRHF/LANL2DZProposed a transition state model to explain the observed (R)- or (S)-selectivity based on the steric hindrance of the ligand. For example, with one ligand, the reaction of benzaldehyde yielded the (R)-product with 80% enantiomeric excess (ee), while another ligand gave the (S)-product with 74% ee.[1][2][1][2]
Diels-Alder Reaction (E)-2-methyl-4-oxo-2-butenoateM06-2X/6-31+G(d,p) // M06-2X/6-31+G(d)Calculated activation free energies (ΔG‡) for the formation of four possible diastereomers. The lowest energy transition state was found to be for the endo-S-cis approach with a ΔG‡ of 23.2 kcal/mol, consistent with the experimentally observed major product. The energy difference between the two lowest energy transition states leading to different diastereomers was 1.5 kcal/mol.[3][4][3][4]
Aldol Reaction ProlineIEFPCM(DCM)M06-2X/6-311++G(2d,2p)//IEFPCM(DCM)M06-2X/6-31+G(d,p)Transition state structures were optimized to rationalize the diastereoselectivity. For the reaction with (R)-2-fluoropentanal, the transition state leading to the major diastereomer was calculated to be 2.1 kcal/mol lower in energy than the next most stable transition state.[3][3]
Diels-Alder Reaction β-chloro-α,β-unsaturated aldehydesB3LYP/6-31G*Optimized geometries of the transition states for the reaction with cyclopentadiene were calculated to explain the observed endo/exo selectivity. The endo transition state was found to be favored.[5][5]

Experimental Protocols

Asymmetric Addition of Diethylzinc to Aldehydes with Pinane-Based Ligands[1][2]

General Procedure: A solution of the chiral pinane-based aminodiol ligand (0.02 mmol) in anhydrous toluene (2 mL) was stirred under an argon atmosphere at room temperature. Diethylzinc (1.0 M in hexanes, 0.2 mmol) was added dropwise, and the mixture was stirred for 30 minutes. The corresponding aldehyde (0.2 mmol) was then added, and the reaction was stirred at room temperature for the time specified for each substrate. The reaction was quenched by the addition of a saturated aqueous solution of NH4Cl (5 mL). The aqueous layer was extracted with diethyl ether (3 x 10 mL). The combined organic layers were dried over anhydrous Na2SO4, filtered, and the solvent was evaporated under reduced pressure. The enantiomeric excess of the resulting secondary alcohol was determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Computational Modeling of the Asymmetric Addition[1][2]

Software: Not specified in the paper. Method: Ab initio calculations were performed at the Restricted Hartree-Fock (RHF) level of theory. Basis Set: LANL2DZ.

The modeling focused on the geometry optimization of the transition state complex involving the zinc atom, the chiral ligand, the aldehyde, and the ethyl group being transferred. The calculations aimed to identify the lowest energy conformation of the transition state, which would then be used to predict the stereochemical outcome of the reaction. The rationale for the observed stereoselectivity was based on the steric interactions between the substituents on the chiral ligand and the incoming reactants.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved in the computational modeling of transition states and the factors influencing stereoselectivity, the following diagrams are provided.

computational_workflow General Workflow for Computational Modeling of Transition States cluster_pre Pre-computation cluster_calc Calculation cluster_post Post-computation & Analysis reactant Reactant(s) Geometry guess Initial TS Guess reactant->guess product Product(s) Geometry product->guess opt Transition State Optimization (e.g., DFT: B3LYP, M06-2X) guess->opt freq Frequency Calculation opt->freq verify Verify Single Imaginary Frequency freq->verify irc IRC Calculation confirm Confirm TS connects Reactants & Products irc->confirm verify->irc If valid TS analyze Analyze TS Geometry & Energy confirm->analyze

Computational modeling workflow for transition state analysis.

This diagram illustrates the typical steps involved in computationally identifying and verifying a transition state structure. The process begins with defining the reactant and product geometries to generate an initial guess for the transition state. This guess is then optimized, and a frequency calculation is performed to confirm it is a true transition state (characterized by a single imaginary frequency). An Intrinsic Reaction Coordinate (IRC) calculation is then often performed to ensure the located transition state connects the intended reactants and products.

stereoselectivity Factors Influencing Stereoselectivity in a this compound Mediated Reaction cluster_TS Transition States cluster_Factors Controlling Factors Reactants Reactants + Chiral Auxiliary (this compound derivative) TS_R Transition State for (R)-Product Reactants->TS_R TS_S Transition State for (S)-Product Reactants->TS_S Products Products ((R)- and (S)-enantiomers) TS_R->Products Energy_Diff ΔΔG‡ = G‡(TS_S) - G‡(TS_R) TS_S->Products Steric Steric Hindrance (e.g., bulky pinane framework) Steric->TS_R Steric->TS_S Electronic Electronic Effects (e.g., Lewis acid coordination) Electronic->TS_R Electronic->TS_S Conformational Conformational Rigidity of Auxiliary Conformational->TS_R Conformational->TS_S

Key factors determining the stereochemical outcome.

The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states. As depicted, factors such as steric hindrance from the bulky pinane framework of the this compound auxiliary, electronic interactions, and the conformational rigidity of the auxiliary-substrate complex all contribute to differentiating the energies of the transition states leading to the different stereoisomers. Computational modeling allows for the quantification of these effects.

Conclusion

Computational modeling of transition states provides invaluable insights into the origins of stereoselectivity in asymmetric reactions. While detailed computational studies specifically focused on this compound as a chiral auxiliary are not abundant in publicly available literature, the existing research on pinane-based ligands demonstrates the utility of these methods in rationalizing experimental outcomes. By comparing the methodologies and results from studies of other stereoselective reactions, researchers can gain a comprehensive understanding of the current state of the art in this field. The continued development of computational methods, coupled with experimental validation, will undoubtedly pave the way for the in-silico design of more efficient and selective chiral catalysts for the synthesis of complex molecules.

References

A Comparative Guide to Asymmetric Induction: (+)-Pinanediol versus Other Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. This guide offers a comparative analysis of (+)-pinanediol, a widely used chiral auxiliary derived from the natural product α-pinene, against other prominent auxiliaries in asymmetric transformations. The focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform their synthetic strategies.

Performance in Asymmetric Reactions: A Quantitative Comparison

The efficacy of a chiral auxiliary is primarily judged by its ability to induce high levels of stereoselectivity, typically measured as diastereomeric excess (d.e.) or enantiomeric excess (e.e.), while maintaining good chemical yields. The following table summarizes the performance of this compound in the well-established Matteson homologation reaction and compares it with other common chiral auxiliaries in different asymmetric reactions. It is important to note that the data presented is compiled from various sources and direct, side-by-side comparisons under identical conditions are limited in the literature.

Chiral AuxiliaryReaction TypeElectrophile/SubstrateDiastereomeric/Enantiomeric ExcessYield (%)
This compound Matteson HomologationDichloromethane97-99% d.e.[1]90%[1]
This compound Matteson Homologation(s)-Pinanediol (1S)-(1-chloro-1-phenylethyl)boronate92% d.e.[2]-
Evans' Oxazolidinone Aldol ReactionBenzaldehyde>99% d.e.85%
Evans' Oxazolidinone AlkylationBenzyl bromide>98:2 d.r.85%
Oppolzer's Camphorsultam Michael AdditionN-methacryloylcamphorsultamHigh d.e.[3]-
Pseudoephedrine AlkylationAlkyl halideHigh d.e. (syn-product)[3]-

Experimental Protocols: A Closer Look at Methodology

Detailed experimental procedures are crucial for the reproducibility and successful implementation of asymmetric reactions. Below is a representative protocol for the Matteson homologation of a boronic ester using this compound as the chiral auxiliary.

Matteson Homologation of an Alkyl Boronic Ester using this compound

This procedure describes the asymmetric homologation of an alkyl boronic ester to a chiral α-chloro boronic ester, a key step in the construction of chiral molecules.

Materials:

  • This compound alkylboronate (1.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • n-Butyllithium (n-BuLi) in hexanes (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Zinc Chloride (ZnCl₂), anhydrous (0.6-2.0 equiv)

Procedure:

  • A solution of n-butyllithium in hexanes is added to anhydrous dichloromethane in anhydrous THF at -100 °C to generate (dichloromethyl)lithium in situ.

  • The this compound alkylboronate (1 equiv) in anhydrous THF is then added to the solution at -100 °C.

  • The reaction mixture is stirred at this temperature for a short period to allow for the formation of the borate complex.

  • Anhydrous zinc chloride (0.6 to 2.0 equiv) is added to the reaction mixture. The presence of zinc chloride is crucial for achieving high diastereoselectivity in the rearrangement step.[1]

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until the rearrangement is complete (monitored by TLC or GC).

  • The reaction is then quenched, and the product, the this compound (αS)-α-chloroalkylboronate, is isolated and purified. This product can be used in subsequent steps, such as reaction with a Grignard reagent, to introduce another substituent with high stereocontrol.

Visualizing the Workflow: Matteson Homologation

The following diagram illustrates the general workflow of the Matteson homologation reaction, a powerful method for the stereoselective synthesis of carbon chains.

Matteson_Homologation cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product cluster_next_step Further Transformation start_boronate This compound Alkylboronate borate_complex Formation of Borate Complex (-100 °C) start_boronate->borate_complex start_reagents CH₂Cl₂ / n-BuLi start_reagents->borate_complex rearrangement ZnCl₂-mediated Rearrangement (-> RT) borate_complex->rearrangement Add ZnCl₂ product This compound (αS)-α-Chloroalkylboronate rearrangement->product next_step Nucleophilic Substitution (e.g., with Grignard Reagent) product->next_step final_product Chiral Product next_step->final_product

Caption: Workflow of the Matteson homologation using this compound.

Logical Relationships in Asymmetric Induction

The stereochemical outcome of a reaction employing a chiral auxiliary is governed by the specific interactions in the transition state. The following diagram illustrates the logical relationship leading to the formation of a specific diastereomer.

Asymmetric_Induction_Logic cluster_inputs Inputs cluster_process Process cluster_outputs Outputs prochiral_substrate Prochiral Substrate transition_state Diastereomeric Transition States prochiral_substrate->transition_state chiral_auxiliary This compound chiral_auxiliary->transition_state reagent Reagent reagent->transition_state ts_a Transition State A (Lower Energy) transition_state->ts_a Favored Pathway ts_b Transition State B (Higher Energy) transition_state->ts_b Disfavored Pathway product_a Major Diastereomer ts_a->product_a product_b Minor Diastereomer ts_b->product_b products Diastereomeric Products product_a->products product_b->products

Caption: Logic of stereochemical control by a chiral auxiliary.

References

Safety Operating Guide

Proper Disposal of (+)-Pinanediol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of (+)-Pinanediol, aligning with industry best practices and regulatory compliance.

Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves to prevent skin contact.[1]

  • Eye Protection: Use safety glasses or goggles.[2]

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.[3]

  • Lab Coat: A standard lab coat should be worn to protect clothing.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[1][4]

Step-by-Step Disposal Procedure

The disposal of this compound should be conducted in a manner that prevents its release into the environment.[1][5]

  • Waste Identification and Collection:

    • Collect waste this compound, including any contaminated materials such as filter paper or absorbent pads, in a designated and clearly labeled waste container.

    • Ensure the container is made of a compatible material and can be securely sealed.

  • Labeling:

    • Clearly label the waste container with "this compound" and any other relevant hazard information. While not always classified as hazardous, some safety data sheets indicate it is harmful to aquatic life with long-lasting effects.[1][5]

  • Storage:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area away from incompatible materials, such as strong oxidizing agents.[2]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[1][4][5]

    • Follow all federal, state, and local regulations for chemical waste disposal.[3][4]

Important Considerations:

  • Do NOT dispose of this compound down the drain or in regular trash.[1]

  • Do NOT mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.[3]

  • In case of a spill, contain the material, prevent it from entering drains, and collect it using an inert absorbent material. Place the collected material in a suitable container for disposal.[1][4]

Quantitative Data Summary

PropertyValueSource
Melting Point 52 - 60 °C / 125.6 - 140 °F[2]
Flash Point > 110 °C / > 230 °F[2]
Molecular Formula C10 H18 O2[2]
Molecular Weight 170.25 g/mol [2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal cluster_error Improper Disposal (Avoid) start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe drain Do NOT pour down the drain start->drain trash Do NOT discard in regular trash start->trash collect Collect waste in a designated, sealed container ppe->collect label_waste Label container with 'this compound' and hazard info collect->label_waste store Store in a designated, cool, and dry secondary containment area label_waste->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs follow_regs Follow all federal, state, and local regulations contact_ehs->follow_regs end End: Proper Disposal follow_regs->end

References

Essential Safety and Operational Guide for Handling (+)-Pinanediol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the use of (+)-Pinanediol, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures.

Personal Protective Equipment (PPE) Recommendations

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on the task being performed.

Task Eye/Face Protection Skin Protection Respiratory Protection
Routine Handling & Weighing Tightly fitting safety goggles with side-shieldsChemical-resistant gloves (Nitrile recommended), Lab coatNIOSH-approved respirator with organic vapor cartridges
Heating or Generating Aerosols Chemical safety goggles and a face shieldChemical-resistant gloves (Nitrile recommended), Chemical-resistant apron over a lab coatNIOSH-approved full-face respirator with organic vapor and particulate combination cartridges (P100)
Large Volume Transfers Chemical safety goggles and a face shieldChemical-resistant gloves (Nitrile recommended), Chemical-resistant suit or apronNIOSH-approved full-face respirator with organic vapor and particulate combination cartridges (P100)
Spill Cleanup Chemical safety goggles and a face shieldChemical-resistant gloves (Nitrile recommended), Chemical-resistant suit or coverallsNIOSH-approved self-contained breathing apparatus (SCBA) for large spills
Glove Material Chemical Compatibility
Glove Material General Resistance to Diols/Alcohols Recommendation for this compound
Nitrile Rubber Good to ExcellentRecommended for routine handling and splash protection.
Neoprene GoodAcceptable alternative to nitrile.
Butyl Rubber ExcellentRecommended for prolonged contact or when handling large quantities.
Natural Rubber (Latex) Fair to PoorNot Recommended due to lower chemical resistance.
Polyvinyl Chloride (PVC) Fair to PoorNot Recommended due to lower chemical resistance.

Note: It is crucial to inspect gloves for any signs of degradation or perforation before and during use. For incidental contact, immediately remove and replace contaminated gloves.

Experimental Protocol: Safe Handling Procedure

Adherence to a strict operational workflow is essential for minimizing risks associated with handling this compound.

  • Preparation:

    • Ensure the work area is well-ventilated, preferably within a certified chemical fume hood.

    • Assemble all necessary equipment and reagents before starting the experiment.

    • Don the appropriate PPE as outlined in the tables above.

  • Handling:

    • When weighing the solid, use a spatula and handle it carefully to avoid generating dust.

    • If dissolving in a solvent, add the solid to the solvent slowly to control the rate of dissolution and prevent splashing.

    • Keep containers of this compound tightly closed when not in use.

  • Post-Handling:

    • Decontaminate the work surface with an appropriate solvent and then wash with soap and water.

    • Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused this compound: Dispose of as solid chemical waste in a designated, labeled container. Do not dispose of down the drain or in regular trash.

  • Contaminated Labware: Disposable items (e.g., weigh boats, pipette tips) heavily contaminated with this compound should be placed in the solid chemical waste container. Non-disposable glassware should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

  • Contaminated PPE: Used gloves and other disposable PPE should be placed in a designated solid waste container.

  • Spill Debris: Any materials used to clean up a spill of this compound should be collected and disposed of as hazardous solid waste.

Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to ensure compliance with local, state, and federal regulations. Non-hazardous solid organic waste may, in some jurisdictions, be disposed of in a sanitary landfill, but this must be confirmed with local authorities[1][2][3].

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_start Start prep_ppe Don Appropriate PPE prep_start->prep_ppe prep_hood Work in Fume Hood prep_ppe->prep_hood handle_weigh Weigh Solid Carefully prep_hood->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_close Keep Container Closed handle_dissolve->handle_close post_decon Decontaminate Work Area handle_close->post_decon post_ppe Remove PPE post_decon->post_ppe post_wash Wash Hands post_ppe->post_wash disp_waste Collect Chemical Waste post_wash->disp_waste disp_ppe Dispose of Contaminated PPE disp_waste->disp_ppe disp_consult Consult EHS for Disposal disp_ppe->disp_consult end end disp_consult->end End

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Pinanediol
Reactant of Route 2
(+)-Pinanediol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。